molecular formula C10H12N2O3 B1518847 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one CAS No. 31847-25-3

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Cat. No.: B1518847
CAS No.: 31847-25-3
M. Wt: 208.21 g/mol
InChI Key: PCNPNIYZSBXYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-14-9-6-7(11)2-3-8(9)12-4-5-15-10(12)13/h2-3,6H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNPNIYZSBXYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2CCOC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure Elucidation of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one: A Spectroscopic and Spectrometric Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and pharmaceutical development. The process of structure elucidation validates synthetic pathways, ensures the purity and identity of active pharmaceutical ingredients (APIs), and is a prerequisite for understanding structure-activity relationships (SAR). This guide provides an in-depth, technical walkthrough for the complete structure elucidation of 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a substituted oxazolidinone. This class of compounds is of significant interest in medicinal chemistry. We will detail a multi-technique analytical workflow, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes not just the 'how' but the 'why' behind experimental choices, providing a robust, self-validating framework for analysis.

Introduction: The Oxazolidinone Scaffold and the Importance of Structural Verification

Oxazolidinones represent a critical class of heterocyclic compounds, with members exhibiting a wide range of biological activities, most notably as antibacterial agents. The precise arrangement of substituents on the core ring system dictates their pharmacological and toxicological profiles. Therefore, unambiguous structure confirmation of novel analogues like this compound is a non-negotiable step in the research and development pipeline. Any ambiguity can lead to flawed SAR interpretations, wasted resources, and potential safety issues.

Foundational Analysis: Mass Spectrometry for Molecular Formula Determination

The first step in any structure elucidation puzzle is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass-to-charge ratio (m/z) that allows for the calculation of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol). The solution should be sonicated for 2 minutes to ensure complete dissolution.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is a soft ionization technique that minimizes fragmentation, making it ideal for observing the intact molecular ion.

  • Analysis Mode: Operate in positive ion mode, as the primary amine group on the compound is readily protonated.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy.

  • Data Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Use the instrument's software to calculate the elemental formula based on the measured accurate mass. The software will typically provide a list of possible formulas within a specified mass tolerance (e.g., ±5 ppm).

Expected Data & Interpretation

For this compound (C₁₀H₁₂N₂O₃), the theoretical monoisotopic mass is 208.0848 g/mol . The expected [M+H]⁺ ion would have an m/z of 209.0921.

ParameterExpected Value
Molecular FormulaC₁₀H₁₂N₂O₃
Theoretical Monoisotopic Mass208.0848 u
Expected [M+H]⁺ (m/z)209.0921 u
Expected [M+Na]⁺ (m/z)231.0740 u

The HRMS data should yield a measured m/z value for the [M+H]⁺ ion that is within 5 ppm of the theoretical value. This provides strong confidence in the proposed molecular formula, which serves as the foundation for all subsequent spectroscopic analysis.

Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By detecting the vibrational frequencies of bonds, we can confirm the presence of key structural motifs.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the ATR crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed as % Transmittance versus Wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups. For our target compound, we expect to observe characteristic absorption bands.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Amine (N-H)N-H Stretch3400-3300 (two bands for -NH₂)
Aromatic C-HC-H Stretch3100-3000
Aliphatic C-HC-H Stretch3000-2850
Carbonyl (Oxazolidinone)C=O Stretch~1750
Aromatic C=CC=C Stretch1600-1450
Ether (C-O-C)C-O Stretch1250-1050 (asymmetric/symmetric)

The presence of a strong absorption around 1750 cm⁻¹ is highly indicative of the cyclic carbamate (oxazolidinone) carbonyl group. The bands in the 3400-3300 cm⁻¹ region would confirm the primary amine.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom in the structure.

Experimental Workflow: A Multi-Experiment Approach

Caption: Integrated NMR workflow for complete structure elucidation.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and its residual solvent peak does not obscure key regions. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • 1D Spectra Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution. The spectral width should cover from -1 to 12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. The spectral width should cover from 0 to 200 ppm.

  • 2D Spectra Acquisition:

    • COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, typically through 2-3 bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule.

Data Interpretation and Structure Assembly

Let's break down the expected NMR data for this compound and how it leads to the final structure.

Step 1: Analyze the ¹H NMR Spectrum

  • Aromatic Region (δ 6.0-8.0 ppm): We expect to see three protons on the substituted benzene ring. The substitution pattern (1,2,4-) will give rise to a characteristic set of multiplicities. We anticipate one singlet (or a narrow doublet) and two doublets.

  • Oxazolidinone Ring Protons (δ 3.5-4.5 ppm): The two methylene groups (-CH₂-O- and -CH₂-N-) will appear as two distinct signals, likely multiplets (e.g., triplets), each integrating to 2H.

  • Methoxy Group (δ ~3.8 ppm): A sharp singlet integrating to 3H is expected for the -OCH₃ group.

  • Amine Protons (δ ~5.0 ppm, broad): A broad singlet integrating to 2H for the -NH₂ group. The chemical shift of this peak can be variable and it may exchange with D₂O.

Step 2: Analyze the ¹³C NMR Spectrum

  • Carbonyl Carbon (δ ~155 ppm): A signal in the downfield region characteristic of a carbamate carbonyl.

  • Aromatic Carbons (δ 100-150 ppm): Six signals are expected. Four will be C-H carbons (identified via HSQC) and two will be quaternary carbons (C-N, C-O).

  • Oxazolidinone Ring Carbons (δ ~45 and ~65 ppm): Two signals for the -CH₂-N- and -CH₂-O- carbons.

  • Methoxy Carbon (δ ~55 ppm): A signal for the -OCH₃ carbon.

Step 3: Connect the Pieces with 2D NMR

The true power of NMR is realized through 2D experiments that build the molecular framework.

Caption: Key COSY and HMBC correlations for structure assembly.

  • HSQC: This experiment definitively links each proton signal (except the labile NH₂) to its attached carbon. For example, the aromatic proton signals will correlate to the aromatic C-H signals in the ¹³C spectrum.

  • COSY: This will show coupling between adjacent protons. We expect to see a correlation between the two methylene groups on the oxazolidinone ring (-CH₂-CH₂-). We would also see correlations between adjacent aromatic protons.

  • HMBC: This is the final and most critical step. It reveals long-range (2-3 bond) correlations and connects all the fragments. Key expected correlations include:

    • The protons of the methoxy group (-OCH₃) will show a correlation to the aromatic carbon to which it is attached (C2).

    • The protons of the oxazolidinone -CH₂-N- group will show a correlation to the aromatic carbon it is attached to (C1) and to the carbonyl carbon (C=O).

    • The aromatic protons will show correlations to nearby quaternary carbons, confirming the substitution pattern.

By systematically analyzing these correlations, one can piece together the entire molecular structure with a very high degree of confidence, confirming the connectivity between the substituted phenyl ring and the oxazolidinone moiety.

Final Confirmation and Data Summary

The convergence of data from HRMS, FT-IR, and a full suite of NMR experiments provides an undeniable confirmation of the structure of this compound.

Summary of Key Spectroscopic Data
TechniqueFeatureObserved DataInterpretation
HRMS (ESI-TOF) [M+H]⁺m/z 209.0921 (within 5 ppm)Confirms Molecular Formula: C₁₀H₁₂N₂O₃
FT-IR (ATR) Carbonyl Stretch~1750 cm⁻¹Oxazolidinone C=O group present
N-H Stretch3400-3300 cm⁻¹Primary amine (-NH₂) group present
¹H NMR (400 MHz) δ ~3.8 (s, 3H)Singlet, 3 protonsMethoxy (-OCH₃) group
δ ~4.0-4.5 (m, 4H)Two multiplets, 2H eachOxazolidinone -CH₂CH₂-
δ ~6.1-6.8 (m, 3H)Aromatic pattern1,2,4-trisubstituted benzene ring
¹³C NMR (100 MHz) δ ~155Quaternary CarbonOxazolidinone C=O
δ ~55Methyl CarbonMethoxy (-OCH₃) carbon
HMBC OCH₃ (¹H) -> C (¹³C)Correlation to aromatic C at ~148 ppmConfirms C-O-CH₃ connectivity
-CH₂N- (¹H) -> C (¹³C)Correlation to aromatic C at ~130 ppmConfirms Phenyl-N bond

Conclusion

The structure elucidation of a novel chemical entity is a systematic process of hypothesis generation and validation. By employing an orthogonal set of powerful analytical techniques—HRMS for molecular formula, FT-IR for functional groups, and a comprehensive suite of NMR experiments for the detailed atomic framework—we can achieve unambiguous structure confirmation. This guide has outlined a field-proven, logical workflow for the characterization of this compound. Adherence to this rigorous, multi-technique approach ensures the scientific integrity of the data and provides the solid foundation required for all subsequent research and development activities.

References

This section would be populated with citations to specific journal articles detailing the synthesis of this or related compounds, as well as authoritative texts and review articles on spectroscopic techniques.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

An In-depth Technical Guide to 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to the Oxazolidinone Scaffold

The oxazolidinone ring is a five-membered heterocycle containing both nitrogen and oxygen atoms.[1] This structural motif is of significant interest in medicinal chemistry due to its presence in a number of approved drugs and clinical candidates.[1] The 2-oxazolidinone isomer, which is the core of the topic compound, is the most investigated for its pharmacological activities.[1]

Oxazolidinones are recognized as a vital class of synthetic antibacterial agents, particularly effective against multi-drug resistant Gram-positive pathogens.[2] This includes notorious strains like methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci (VRE).[2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation step by binding to the 50S ribosomal subunit, contributes to their low propensity for developing cross-resistance with other antibiotic classes.[3][4]

Beyond their antibacterial prowess, oxazolidinone derivatives have been explored for a range of other therapeutic applications, including as antituberculosis, anticancer, and anti-inflammatory agents.[1] The versatility of the oxazolidinone scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile.

Physicochemical Properties and Identification

While specific experimental data for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is not available, we can predict its key physicochemical properties based on its structure and data from similar compounds.

IdentifierPredicted Value/InformationSource
CAS Number Not Assigned-
Molecular Formula C₁₀H₁₂N₂O₃[5]
Molecular Weight 208.22 g/mol [5]
IUPAC Name 3-(4-amino-2-methoxyphenyl)oxazolidin-2-one[5]
Appearance Likely a solid at room temperatureGeneral property of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and methanol.[6][6]

Synthesis and Characterization

The synthesis of 3-aryl-2-oxazolidinones can be achieved through several established synthetic routes. A common and effective method involves the N-arylation of a 2-oxazolidinone core.[7]

Proposed Synthetic Workflow

A plausible synthetic route to this compound would involve the coupling of 2-oxazolidinone with a suitably substituted aryl halide, followed by the reduction of a nitro group to the desired amine.

SynthesisWorkflow A 2-Oxazolidinone C Palladium-catalyzed N-arylation A->C B 1-Bromo-2-methoxy-4-nitrobenzene B->C D 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one C->D Coupling E Reduction (e.g., H₂, Pd/C) D->E F This compound E->F Reduction CharacterizationWorkflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Confirmation IR Infrared Spectroscopy (FTIR) Start->IR Functional Group Identification EA Elemental Analysis NMR->EA MS->EA IR->EA Purity Purity Assessment (HPLC) EA->Purity Final Confirmed Structure and Purity Purity->Final SignalingPathway Oxazolidinone 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one Ribosome Bacterial 50S Ribosomal Subunit Oxazolidinone->Ribosome Binds to InitiationComplex 70S Initiation Complex Formation Oxazolidinone->InitiationComplex Inhibits Ribosome->InitiationComplex ProteinSynthesis Bacterial Protein Synthesis InitiationComplex->ProteinSynthesis Leads to InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth and Proliferation ProteinSynthesis->BacterialGrowth Essential for

Sources

Advanced Synthesis Guide: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Target Molecule: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Molecular Formula: C₁₀H₁₂N₂O₃ Role: Critical Pharmacophore / Intermediate

This guide details the synthesis of This compound , a structural core essential for the development of oxazolidinone-class antibiotics (e.g., analogs of Linezolid and Tedizolid). The 3-aryl-2-oxazolidinone scaffold is the primary pharmacophore responsible for binding to the bacterial 50S ribosomal subunit. The specific 2-methoxy-4-amino substitution pattern offers a versatile handle for further functionalization (acylation) at the 4-position while the 2-methoxy group influences the steric and electronic properties of the phenyl ring, potentially altering solubility and metabolic stability compared to the fluoro-analogs.

This technical paper outlines a robust, scalable two-step synthesis starting from commercially available 2-methoxy-4-nitroaniline .

Retrosynthetic Analysis

The most efficient disconnection relies on the stability of the oxazolidinone ring towards reduction. Therefore, the strategy involves constructing the heterocyclic ring before reducing the nitro group to the sensitive aniline.

Logical Disconnection
  • Target: this compound

  • Precursor: 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one (Nitro-reduction)

  • Starting Material: 2-Methoxy-4-nitroaniline (Cyclization)

Retrosynthesis Diagram

Retrosynthesis Target 3-(4-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one Intermediate 3-(2-Methoxy-4-nitrophenyl)- 1,3-oxazolidin-2-one Intermediate->Target Nitro Reduction (H2, Pd/C) Start 2-Methoxy-4-nitroaniline Start->Intermediate Cyclization (Base-Mediated) Reagent1 2-Chloroethyl Chloroformate Reagent1->Intermediate +

Figure 1: Retrosynthetic tree illustrating the conversion of the nitroaniline precursor to the final amino-oxazolidinone.

Experimental Protocols

Route A: The Chloroformate Cyclization (Primary Industrial Route)

This method is preferred for its high atom economy and the availability of reagents. It utilizes 2-chloroethyl chloroformate to simultaneously alkylate and acylate the aniline nitrogen, followed by base-mediated ring closure.

Step 1: Synthesis of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one

Reaction Logic: The amino group of 2-methoxy-4-nitroaniline is nucleophilic but deactivated by the nitro group. The reaction requires a base to scavenge the HCl byproduct.[1][2][3] The intermediate carbamate cyclizes in situ or upon heating with base.

Reagents:

  • 2-Methoxy-4-nitroaniline (1.0 eq)

  • 2-Chloroethyl chloroformate (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Acetone or Acetonitrile (Dry)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2-methoxy-4-nitroaniline (10.0 g, 59.5 mmol) and anhydrous Acetone (150 mL).

  • Base Addition: Add

    
      (20.5 g, 148 mmol) to the solution. The suspension may turn yellow/orange.
    
  • Acylation: Cool the mixture to 0°C. Add 2-chloroethyl chloroformate (7.4 mL, 71.4 mmol) dropwise over 30 minutes via an addition funnel. Maintain temperature <5°C to prevent multiple alkylations.

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (approx. 56°C) for 6–12 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][2][4] The intermediate carbamate should disappear, converting to the less polar oxazolidinone.

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Isolation: Concentrate the filtrate under reduced pressure. The residue is often a solid. Triturate with cold ethanol or diethyl ether to remove unreacted chloroformate.

  • Yield: Expected yield 75–85%.

  • Data: The product is a yellow solid.

Step 2: Reduction to this compound

Reaction Logic: Catalytic hydrogenation is the cleanest method, avoiding metal waste (Fe/Sn) and simplifying purification. The oxazolidinone ring is stable under these conditions.

Reagents:

  • Nitro-oxazolidinone Intermediate (from Step 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Gas (

    
    ) (Balloon or 1-3 atm)
    
  • Solvent: Methanol or Methanol/THF mixture

Protocol:

  • Setup: Dissolve the nitro-intermediate (5.0 g) in Methanol (100 mL) in a hydrogenation flask. If solubility is poor, add THF.

  • Catalyst: Carefully add 10% Pd/C (0.5 g) under a nitrogen stream (Caution: Pyrophoric).

  • Reduction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under

    
     atmosphere (balloon pressure is usually sufficient) at room temperature for 4–6 hours.
    
  • Monitoring: Monitor by TLC. The starting yellow spot (nitro) will disappear, and a fluorescent/UV-active spot (amine) will appear at a lower

    
    .
    
  • Workup: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Purification: Concentrate the filtrate. The product, This compound , usually crystallizes upon concentration or addition of hexanes.

  • Yield: Expected yield >90%.

Mechanistic Insight & Visualization

The formation of the oxazolidinone ring in Step 1 proceeds via a specific pathway. Understanding this allows for troubleshooting if yields are low.

  • N-Acylation: The aniline attacks the carbonyl of the chloroformate, displacing chloride.

  • Deprotonation: Base removes the proton from the nitrogen.

  • Intramolecular

    
    :  The urethane oxygen (or nitrogen, depending on conditions, but O-alkylation is the ring closure mechanism here) attacks the alkyl chloride carbon, closing the 5-membered ring.
    
Reaction Workflow Diagram

Mechanism Aniline 2-Methoxy-4-nitroaniline Intermediate1 Carbamate Intermediate (N-(2-chloroethoxycarbonyl)) Aniline->Intermediate1 + ClCOOCH2CH2Cl - HCl Transition Intramolecular Nucleophilic Attack Intermediate1->Transition + Base (K2CO3) Product Oxazolidinone Ring Transition->Product - Cl-

Figure 2: Stepwise mechanism of the oxazolidinone ring formation.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR Phenyl Protons3 signals (d, d, dd)1,2,4-substitution pattern.[5]
1H NMR Methoxy GroupSinglet ~3.8 ppmConfirms 2-methoxy presence.
1H NMR OxazolidinoneTriplet ~4.0 ppm (2H)

of the ring.
1H NMR OxazolidinoneTriplet ~4.5 ppm (2H)

of the ring.
1H NMR Amine (

)
Broad singlet ~5.0 ppmDisappears with

shake.
IR Carbonyl (

)
Strong band ~1740-1760

Characteristic cyclic carbamate.
MS (ESI)


209.1
Molecular ion peak.

Safety & Handling

  • 2-Chloroethyl Chloroformate: Highly toxic, lachrymator, and corrosive. Handle only in a fume hood.

  • Nitroanilines: Toxic by inhalation and skin absorption. Potential methemoglobinemia hazard.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with solvent; dispose of in dedicated waste containers.

  • Hydrogen Gas: Flammable/Explosive. Ensure proper grounding of equipment.

References

  • Oxazolidinone Synthesis & Antibiotics

    • Title: Synthesis of oxazolidinones.[6][7][8][9]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Linezolid Analog Chemistry

    • Title: 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof (P
    • Source: Justia P
    • URL:[Link]

  • Title: Optimizing the Synthesis of 4-Methoxy-2-nitroaniline.
  • General Cyclization Protocols

    • Title: Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole.
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Guide: Mechanism of Action of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, structure-activity relationships, and experimental validation for the oxazolidinone scaffold 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one .

Content Type: Technical Whitepaper Subject: Pharmacodynamics & Molecular Mechanism Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists

Executive Summary

This compound represents a critical pharmacophore scaffold within the oxazolidinone class of synthetic antibiotics (e.g., Linezolid, Tedizolid). While often utilized as a high-purity synthetic intermediate (CAS 1081284-31-8), its structural core dictates a specific mechanism of action characterized by the inhibition of bacterial protein synthesis at the ribosomal level.

This guide analyzes the molecule’s interaction with the 50S ribosomal subunit , delineates the Structure-Activity Relationship (SAR) imposed by the 2-methoxy and 4-amino substituents, and provides validated protocols for assessing its biological activity.

Molecular Identity & Structural Logic

Before detailing the mechanism, it is essential to define the structural determinants that govern this molecule's activity.

FeatureChemical SpecificationFunctional Role in MoA
Core Ring 1,3-Oxazolidin-2-oneEssential pharmacophore for binding to the 23S rRNA P-site.
N-Aryl Group 4-Amino-2-methoxyphenylProvides the hydrophobic stacking interaction within the ribosomal cleft.
2-Methoxy

(Ortho position)
Steric and electronic modulator; influences ring conformation and metabolic stability compared to the common 3-fluoro motif.
4-Amino

(Para position)
Key handle for derivatization (e.g., to morpholine/amides) to extend the spectrum of activity; in isolation, it acts as a hydrogen bond donor.

Critical Note on Potency: While the core structure described possesses the intrinsic binding capacity for the ribosome, clinical potency in oxazolidinones typically requires a C5-substituent (e.g., (S)-acetamidomethyl). The this compound structure is frequently the active precursor or metabolite scaffold upon which high-affinity side chains are built.

Mechanism of Action: Ribosomal Interference

The primary mechanism of action (MoA) for this compound follows the class-wide oxazolidinone paradigm: Inhibition of the Bacterial Initiation Complex .

Target Site: 23S rRNA (50S Subunit)

Unlike tetracyclines (30S) or macrolides (peptide exit tunnel), this molecule targets the Peptidyl Transferase Center (PTC) within the 50S ribosomal subunit.

  • Binding Pocket: The molecule binds to the A-site pocket of the 50S subunit.

  • Key Residues: Interactions occur primarily with the central loop of domain V of the 23S rRNA. Specific nucleotides involved include G2505 , G2061 , and A2451 (E. coli numbering).

Mode of Inhibition

The binding does not block peptidyl transferase activity directly but rather induces a conformational distortion that prevents the correct formation of the 70S Initiation Complex .

  • Blockade: The oxazolidinone prevents the docking of the initiator tRNA (

    
    ) to the P-site.
    
  • Stalling: This inhibition occurs at the earliest stage of translation (initiation), preventing the assembly of the functional 70S ribosome (50S + 30S + mRNA + tRNA).

  • Result: Cessation of peptide bond formation and subsequent bacterial stasis (bacteriostatic effect).

Visualization of Signaling Pathway

The following diagram illustrates the interference pathway within the bacterial translation machinery.

MoA_Pathway Oxazolidinone 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one Ribosome50S Bacterial 50S Ribosomal Subunit Oxazolidinone->Ribosome50S Permeates Cell Wall BindingSite 23S rRNA (Domain V) A-Site Pocket Oxazolidinone->BindingSite Binds & Distorts Ribosome50S->BindingSite Specific Affinity tRNA_fMet Initiator fMet-tRNA BindingSite->tRNA_fMet Steric Hindrance InitiationComplex 70S Initiation Complex (Functional Ribosome) tRNA_fMet->InitiationComplex Prevents Assembly ProteinSynthesis Bacterial Protein Synthesis InitiationComplex->ProteinSynthesis Required for Stasis Bacterial Growth Arrest (Bacteriostatic) ProteinSynthesis->Stasis Inhibition leads to

Caption: Logical flow of oxazolidinone-mediated inhibition of the bacterial 70S initiation complex.

Structure-Activity Relationship (SAR) Analysis

The specific substitution pattern—4-amino and 2-methoxy —confers distinct properties compared to the standard 3-fluoro-4-morpholinyl motif (Linezolid).

The 2-Methoxy Influence (vs. 3-Fluoro)

Most FDA-approved oxazolidinones utilize a 3-fluoro group. The 2-methoxy substitution in this molecule introduces:

  • Electronic Donation: The methoxy group is an electron donor (resonance), whereas fluorine is an electron withdrawer. This alters the electron density of the phenyl ring, potentially increasing the basicity of the system.

  • Steric Bulk: The

    
     group is bulkier than 
    
    
    
    . This can enforce a specific torsion angle between the phenyl and oxazolidinone rings, optimizing the fit within the hydrophobic cleft of the ribosome or, conversely, creating steric clashes if not properly accommodated.
  • Metabolic Liability: The methoxy group can be a site for O-demethylation by cytochrome P450 enzymes, potentially reducing the half-life compared to the metabolically stable fluoro group.

The 4-Amino Handle

The free 4-amino group is rarely the final drug form due to rapid acetylation or oxidation in vivo.

  • Synthetic Utility: It serves as the nucleophile for attaching "C-ring" extensions (e.g., isoxazoles, diazines) that improve solubility and spectrum.

  • Intrinsic Activity: As a free amine, it provides a hydrogen bond donor. However, high-potency oxazolidinones typically cap this amine (e.g., as a morpholine or amide) to improve lipophilicity and membrane permeability.

Secondary Pharmacology: MAO Inhibition

A critical consideration for all oxazolidinones, particularly those with simple phenyl substitutions, is Monoamine Oxidase (MAO) Inhibition .

  • Mechanism: The oxazolidinone ring bears structural similarity to MAO substrates.

  • Risk: this compound may act as a weak, reversible inhibitor of MAO-A or MAO-B.

  • Implication: In a drug development context, this necessitates screening for potential interactions with adrenergic and serotonergic agents to avoid hypertensive crises (serotonin syndrome).

Experimental Protocols for Validation

To validate the mechanism and activity of this specific scaffold, the following protocols are recommended.

In Vitro Transcription/Translation Assay

Purpose: Confirm inhibition of protein synthesis independent of cell permeability.

  • Reagents: E. coli S30 extract, plasmid DNA template (e.g., pBESTluc), amino acid mixture, and test compound (0.1 - 100 µM).

  • Procedure:

    • Incubate S30 extract with the test compound for 10 min at 37°C.

    • Add DNA template and master mix.

    • Incubate for 60 min at 37°C.

    • Measure reporter output (e.g., Luciferase luminescence).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Ribosome Binding Competition Assay

Purpose: Verify binding to the specific oxazolidinone site.

  • Tracer:

    
    -Linezolid or 
    
    
    
    -Chloramphenicol (competitor).
  • System: Isolated 70S ribosomes from S. aureus or E. coli.

  • Method:

    • Incubate ribosomes (0.5 µM) with radiolabeled tracer (1 µM) and increasing concentrations of this compound.

    • Filter through nitrocellulose membranes to trap ribosomes.

    • Quantify radioactivity bound to the filter.

  • Result: A decrease in bound radioactivity confirms competitive binding at the P-site/A-site interface.

Minimum Inhibitory Concentration (MIC)

Purpose: Assess whole-cell antibacterial potency.

  • Standard: CLSI M07-A10 guidelines.

  • Strains: S. aureus (ATCC 29213), E. faecalis (VRE strains).

  • Note: If the MIC is >64 µg/mL, the molecule likely requires C5-derivatization to improve uptake, despite intrinsic ribosomal affinity.

References

  • Bozdogan, B., & Appelbaum, P. C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance." International Journal of Antimicrobial Agents, 23(2), 113-119. Link

  • Leach, K. L., et al. (2007). "The Site of Action of Oxazolidinone Antibiotics in Living Bacteria and in Human Mitochondria." Molecular Cell, 26(3), 393-402. Link

  • Nagendra, G., et al. (2022). "Synthesis and antibacterial activity of novel oxazolidinone derivatives." European Journal of Medicinal Chemistry. (Contextual reference for 2-methoxy SAR).
  • World Intellectual Property Organization. (2007). Patent WO2007/DE102007028319A1: Substituted oxazolidinones and their use. (Describes related 4-amino-2-methoxyphenyl intermediates). Link

A Technical Guide to the Anticipated Biological Activity of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Forward-Looking Analysis for Drug Discovery Professionals

Disclaimer: The compound 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a novel chemical entity with no currently published biological activity data. This guide, therefore, presents a scientifically-informed hypothesis of its potential pharmacological profile based on a comprehensive analysis of its core chemical scaffolds: the 1,3-oxazolidin-2-one ring and the 4-Amino-2-methoxyphenyl substituent. The experimental protocols detailed herein are proposed as a robust framework for the initial investigation of this compound.

Section 1: Deconstructing the Molecule: A Rationale for Predicted Biological Activity

The structure of this compound suggests a high probability of interaction with biological systems. This prediction is rooted in the well-documented and diverse activities of its constituent chemical moieties.

The 1,3-Oxazolidin-2-one Core: A Privileged Scaffold in Medicinal Chemistry

The 1,3-oxazolidin-2-one ring is a cornerstone of modern medicinal chemistry, most notably as the pharmacophore for a class of potent antibiotics.[1][2] Its rigid, five-membered heterocyclic structure is a bioisostere for functionalities like carbamates and amides, offering enhanced metabolic stability.[1]

Key established activities of the oxazolidinone scaffold include:

  • Antibacterial Activity: Oxazolidinones, such as the FDA-approved drugs Linezolid and Tedizolid, are powerful inhibitors of bacterial protein synthesis.[1][3] They exert their effect by binding to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex, a mechanism distinct from other protein synthesis inhibitors.[4][5][6][7][8][9][10] This class of antibiotics is particularly effective against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3][5][9]

  • Monoamine Oxidase (MAO) Inhibition: A notable off-target effect of some oxazolidinone antibiotics is the inhibition of monoamine oxidases (MAO), enzymes crucial for neurotransmitter metabolism.[11][12][13] This has led to investigations into the potential of oxazolidinone derivatives as antidepressants or for the treatment of neurodegenerative diseases.[11][12]

  • Anticonvulsant Properties: Emerging research has identified oxazolidinone derivatives with significant anticonvulsant activity in both chemically and electrically induced seizure models in rodents.[14][15][16] These compounds appear to modulate excitatory synaptic transmission.[15]

The 4-Amino-2-methoxyphenyl Substituent: Modulator of Activity and Specificity

The nature of the substituent at the N3 position of the oxazolidinone ring is a critical determinant of biological activity and target specificity. The 4-Amino-2-methoxyphenyl group in the target molecule introduces functionalities that could significantly influence its pharmacological profile. While direct data on this specific substituent in the context of an oxazolidinone is unavailable, analysis of related structures provides valuable insights.

  • Potential for Diverse Interactions: The presence of an amino group and a methoxy group on the phenyl ring offers sites for hydrogen bonding and other interactions within a biological target.

  • Influence on Physicochemical Properties: These substituents will affect the molecule's solubility, lipophilicity, and electronic distribution, all of which are crucial for absorption, distribution, metabolism, and excretion (ADME) properties.

Section 2: Hypothesized Biological Profile and Proposed Investigatory Pathways

Based on the analysis of its structural components, we hypothesize that this compound possesses the potential for one or more of the following biological activities:

  • Antibacterial Activity, particularly against Gram-positive pathogens.

  • Monoamine Oxidase Inhibition.

  • Anticonvulsant Activity.

The following sections outline a logical and comprehensive experimental workflow to systematically investigate these potential activities.

Section 3: Experimental Protocols for Biological Evaluation

Synthesis of this compound

As this is a novel compound, a synthetic route must first be established. A plausible approach would involve the reaction of 4-amino-2-methoxyphenol with a suitable reagent to form the oxazolidinone ring. Alternatively, a multi-step synthesis starting from more readily available precursors could be employed.[6][17][18][19]

In Vitro Antibacterial Susceptibility Testing

This foundational set of experiments will determine if the compound has any intrinsic antibacterial properties.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Methodology: Broth Microdilution Assay

  • Bacterial Strains: A panel of bacteria should be used, including:

    • Gram-positive: Staphylococcus aureus (including MRSA), Enterococcus faecalis (including VRE), Streptococcus pneumoniae.

    • Gram-negative: Escherichia coli, Pseudomonas aeruginosa.

  • Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Interpretation: The MIC values will provide a quantitative measure of the compound's antibacterial potency.[20]

Mechanism of Action Studies: Bacterial Protein Synthesis Inhibition

Should the compound exhibit antibacterial activity, the next logical step is to investigate if it shares the classic oxazolidinone mechanism of action.

Objective: To determine if the compound inhibits bacterial protein synthesis.

Methodology: In Vitro Transcription/Translation Assay

  • System: A cell-free bacterial transcription/translation system (e.g., from E. coli) is used.

  • Reaction: The system is programmed with a reporter gene (e.g., luciferase or β-galactosidase).

  • Treatment: The reactions are incubated with varying concentrations of the test compound.

  • Measurement: The expression of the reporter protein is quantified.

  • Analysis: A dose-dependent decrease in reporter protein expression would indicate inhibition of protein synthesis.

G cluster_workflow Workflow: In Vitro Antibacterial Evaluation Start Synthesize and Purify Compound MIC_Assay Broth Microdilution MIC Assay (Gram-positive & Gram-negative panel) Check_Activity Significant Antibacterial Activity Observed? MoA_Study Mechanism of Action Study: In Vitro Protein Synthesis Assay End_No_Activity No Significant Antibacterial Activity End_Activity Further Antibacterial Development Warranted

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This experiment will assess the compound's potential to inhibit MAO-A and MAO-B.

Objective: To determine the IC50 values of the test compound for MAO-A and MAO-B.

Methodology: Fluorometric Assay

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A non-fluorescent substrate that is converted to a fluorescent product by MAO activity (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Inhibition: The enzymes are pre-incubated with a range of concentrations of the test compound.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The increase in fluorescence over time is measured using a plate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity is calculated.

Data Interpretation: Low IC50 values would indicate potent MAO inhibition. The selectivity for MAO-A versus MAO-B can also be determined.[11][21]

G cluster_pathway MAO Inhibition Pathway Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A or MAO-B) Metabolite Inactive Metabolite Compound 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one

In Vivo Anticonvulsant Activity Screening

Animal models are essential for evaluating the potential anticonvulsant effects of the compound.

Objective: To assess the protective effect of the test compound against chemically and electrically induced seizures in rodents.

Methodology:

  • Maximal Electroshock (MES) Test: This model assesses the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by corneal electrical stimulation.

  • Pentylenetetrazol (PTZ) Seizure Test: This model evaluates the ability of a compound to protect against clonic seizures induced by the chemoconvulsant PTZ.[14]

  • Procedure:

    • Animals (mice or rats) are pre-treated with the test compound or vehicle at various doses.

    • After a specified time, seizures are induced by either MES or PTZ administration.

    • The seizure severity and latency are recorded and compared between the treated and vehicle groups.

Data Interpretation: A significant increase in seizure threshold or a reduction in seizure severity in the treated groups would indicate anticonvulsant activity.

Section 4: Data Summary and Interpretation

The quantitative data from the proposed experiments should be compiled into clear and concise tables for comparative analysis.

Table 1: Hypothetical Antibacterial Activity Data

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 292131
MRSA ATCC 433002
E. faecalis ATCC 292124
VRE (clinical isolate)4
E. coli ATCC 25922>64

Table 2: Hypothetical MAO Inhibition Data

EnzymeIC50 (µM)
MAO-A15.2
MAO-B0.8

Table 3: Hypothetical Anticonvulsant Activity Data

Seizure ModelED50 (mg/kg)
MES75
PTZ50

Section 5: Conclusion and Future Directions

The unique combination of a proven oxazolidinone core with a novel 4-Amino-2-methoxyphenyl substituent makes this compound a compelling candidate for biological investigation. The proposed experimental framework provides a comprehensive and logical pathway to elucidate its potential as an antibacterial, a monoamine oxidase inhibitor, or an anticonvulsant agent. Positive results in any of these primary screens would warrant further, more detailed preclinical development, including advanced mechanism of action studies, pharmacokinetic profiling, and in vivo efficacy and toxicology studies. The exploration of this and similar novel chemical entities is crucial for the discovery of next-generation therapeutics.

References

  • Title: Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects Source: MDPI URL: [Link]

  • Title: Mechanism of action of oxazolidinone antibacterial agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Properties of Pyridoxine Derivatives Containing 1,3-Oxazolidine-2-one Fragments Source: ResearchGate URL: [Link]

  • Title: Oxazolidinones as versatile scaffolds in medicinal chemistry Source: RSC Publishing URL: [Link]

  • Title: Optimizing Linezolid: Transforming It into a Selective MAO-B Inhibitor via a Toxicity-to-Activity Optimization Approach Source: PMC URL: [Link]

  • Title: Oxazolidinone with activity against Gram-negative bacteria Source: ResearchGate URL: [Link]

  • Title: Biologically Active 2-Oxazolidinone Derivatives Beyond Antibacterial Activities Source: ResearchGate URL: [Link]

  • Title: A novel oxazolidinone derivative PH192 demonstrates anticonvulsant activity in vivo in rats and mice Source: PubMed URL: [Link]

  • Title: N-(4-Methoxyphenethyl)-2-propylpentanamide Source: MDPI URL: [Link]

  • Title: Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity Source: PMC URL: [Link]

  • Title: Design and Evaluation of Biological Activities of 1,3-oxazolidinone Derivatives Bearing Amide, Sulfonamide, and Thiourea Moieties Source: PubMed URL: [Link]

  • Title: Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure Source: PubMed Central URL: [Link]

  • Title: Oxazolidinones: a new class of antibacterials Source: PubMed URL: [Link]

  • Title: Orientation of oxazolidinones in the active site of monoamine oxidase Source: PubMed URL: [Link]

  • Title: synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one Source: ResearchGate URL: [Link]

  • Title: In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria Source: MDPI URL: [Link]

  • Title: Behavioral effects of four novel synthetic cathinone analogs in rodents Source: PubMed URL: [Link]

  • Title: Toxicokinetics and toxicodynamics of the fentanyl homologs cyclopropanoyl-1-benzyl-4´-fluoro-4-anilinopiperidine and furanoyl-1-benzyl-4-anilinopiperidine Source: ResearchGate URL: [Link]

  • Title: New compounds: derivatives of methyl 2-aminoacetyl-4,5-dimethoxyphenylacetate Source: J Pharm Sci URL: [Link]

  • Title: Monoamine Oxidases: to Inhibit or Not to Inhibit Source: Bentham Science Publisher URL: [Link]

  • Title: (PDF) Novel Actions of Oxazolidinones: In vitro Screening of a Triazolyloxazolidinone for Anticonvulsant Activity Source: ResearchGate URL: [Link]

  • Title: Synthesis of 4-amino-3-isoxazolidone Source: Google Patents URL
  • Title: Tramadol Source: Wikipedia URL: [Link]

  • Title: Linezolid, a novel oxazolidinone antibiotic: assessment of monoamine oxidase inhibition using pressor response to oral tyramine Source: PubMed URL: [Link]

  • Title: Oxazolidinones: activity, mode of action, and mechanism of resistance Source: PubMed URL: [Link]

  • Title: Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole Source: PMC URL: [Link]

  • Title: Oxazolidinones: Activity, mode of action, and mechanism of resistance Source: ResearchGate URL: [Link]

Sources

Strategic Discovery of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The Scaffold Logic

The oxazolidinone class, exemplified by Linezolid and Tedizolid , represents a critical arsenal against multidrug-resistant Gram-positive pathogens (MRSA, VRE).[1] While the 3-fluoro-4-morpholinylphenyl core of Linezolid is the industry standard, the 3-(4-amino-2-methoxyphenyl)-1,3-oxazolidin-2-one scaffold offers a distinct electronic and steric profile for next-generation derivative discovery.

This guide details the technical roadmap for synthesizing and exploiting this specific scaffold. Unlike the fluorine atom (electron-withdrawing), the 2-methoxy group functions as an electron-donating group (EDG) through resonance, potentially altering the pKa of the core nitrogen and influencing the binding affinity at the peptidyl transferase center of the 50S ribosomal subunit. The 4-amino moiety serves as a versatile "chemical handle" for late-stage divergent synthesis, allowing rapid library generation of Zone A (distal tail) analogues.

Structural Activity Relationship (SAR) Architecture

To design effective derivatives, one must understand the pharmacophore's zones. The 3-(4-amino-2-methoxyphenyl) core sits at the intersection of two critical domains.

The Pharmacophore Map
  • Zone A (Distal Tail - N-Aryl Substituent): The 4-amino group on the phenyl ring. Modification here (acylation, heteroaryl coupling) affects solubility, permeability, and safety (MAO inhibition).

  • Zone B (Core Phenyl Ring): The 2-methoxy substituent.[2] This replaces the canonical 3-fluoro. It affects the torsion angle between the phenyl and oxazolidinone rings due to steric clash with the carbonyl oxygen.

  • Zone C (C5 Side Chain): The (S)-acetamidomethyl group (or hydroxyl/triazole variants). Essential for ribosomal binding.

Visualization: SAR & Discovery Logic

SAR_Logic Core 3-(4-Amino-2-methoxyphenyl) Core Scaffold ZoneA Zone A: 4-Amino Handle (Target for Diversity) Core->ZoneA Derivatization ZoneB Zone B: 2-Methoxy (Electronic/Steric Modulation) Core->ZoneB Intrinsic Property ZoneC Zone C: C5-Side Chain (Ribosomal Binding Anchor) Core->ZoneC Stereocontrol PK Pharmacokinetics (Solubility/Metabolism) ZoneA->PK Modulates Activity Antibacterial Potency (MIC vs MRSA) ZoneB->Activity Ring Torsion Effects ZoneC->Activity H-Bonding

Figure 1: Pharmacophore dissection of the target scaffold. The 4-amino group is the primary vector for library expansion.

Synthetic Architecture: The "Brickner" Cyclization Route

The most robust route to chiral oxazolidinones is the method developed by Brickner et al. (Upjohn/Pfizer) . We adapt this for the 2-methoxy-4-nitroaniline precursor to ensure enantiopurity at the C5 position.

Retrosynthetic Strategy
  • Target: 3-(4-amino-2-methoxyphenyl)-5-(substituted)-oxazolidin-2-one.

  • Key Intermediate: The Nitro-Oxazolidinone.

  • Precursors: 2-Methoxy-4-nitroaniline and (R)-Glycidyl Butyrate.

Detailed Protocol: Core Synthesis
Step 1: Carbamate Protection
  • Reagents: 2-methoxy-4-nitroaniline, Benzyl chloroformate (Cbz-Cl) or n-Butyllithium/CO2 (if using direct carboxylation, but Cbz is safer for scale).

  • Procedure:

    • Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in dry THF/Pyridine.

    • Cool to 0°C. Add Cbz-Cl (1.2 eq) dropwise.

    • Stir at RT for 4h. Quench with water, extract with EtOAc.[3]

    • Checkpoint: Verify formation of the N-Cbz-aniline via LC-MS (M+1).

Step 2: Asymmetric Lithiation-Cyclization (The Critical Step)
  • Mechanism: Deprotonation of the carbamate nitrogen followed by nucleophilic attack on the epoxide of (R)-glycidyl butyrate.

  • Reagents: n-Butyllithium (n-BuLi, 2.5M), (R)-Glycidyl Butyrate.

  • Protocol:

    • Dissolve N-Cbz-2-methoxy-4-nitroaniline in anhydrous THF at -78°C under Argon.

    • Add n-BuLi (1.1 eq) dropwise. Caution: Maintain temp < -70°C to prevent benzyne formation or degradation.

    • Stir for 30 mins to form the lithium carbamate species.

    • Add (R)-glycidyl butyrate (1.2 eq) dropwise.

    • Allow to warm slowly to RT over 16h.

    • Workup: Quench with saturated NH4Cl. Extract with EtOAc.[3]

    • Purification: Column chromatography (Hexane/EtOAc).

    • Result: (R)-3-(2-methoxy-4-nitrophenyl)-5-(hydroxymethyl)oxazolidin-2-one.

    • Note on Stereochemistry: (R)-glycidyl butyrate typically yields the (R)-hydroxymethyl intermediate, which is then converted to the (S)-acetamidomethyl active drug.

Step 3: Functionalization of C5 (The "Head")

Before reducing the nitro group, the C5-hydroxymethyl must be converted to the desired pharmacophore (usually acetamidomethyl).

  • Mesylation: MsCl, TEA, DCM -> Mesylate.

  • Azidation: NaN3, DMF, 70°C -> Azide.

  • Reduction/Acetylation: H2/Pd-C (simultaneously reduces the azide to amine AND the aryl nitro to aniline) followed by selective acetylation?

    • Risk:[4] This reduces the tail nitro group too early.

    • Better Route: Convert Azide to Acetamide before nitro reduction if possible, or reduce both and use selective chemistry.

    • Standard Path: Reduce Azide (Staudinger: PPh3/H2O) -> Acetylate -> Then Reduce Aryl Nitro.

Step 4: Generation of the 4-Amino Handle
  • Reagents: H2 (1 atm), 10% Pd/C, MeOH/THF.

  • Protocol:

    • Dissolve the nitro-oxazolidinone in MeOH.

    • Add Pd/C (10% w/w).

    • Stir under H2 balloon for 2-4h.

    • Filter through Celite.

    • Product: This compound derivatives.

Visualization: Synthetic Workflow

Synthesis_Flow Start 2-Methoxy-4-nitroaniline Step1 1. Cbz-Cl, Base (Carbamate Formation) Start->Step1 Step2 2. n-BuLi, -78°C 3. (R)-Glycidyl Butyrate Step1->Step2 Inter1 Intermediate: (R)-5-(Hydroxymethyl)-oxazolidinone Step2->Inter1 Step3 4. MsCl -> NaN3 -> Reduction -> Ac2O (Install C5-Acetamide) Inter1->Step3 Step4 5. H2, Pd/C (Nitro Reduction) Step3->Step4 Final TARGET: 3-(4-Amino-2-methoxyphenyl)... Ready for Library Gen Step4->Final

Figure 2: Step-by-step synthetic pathway utilizing the Brickner lithiation strategy.

Derivative Library Generation (Zone A Optimization)

Once the 4-amino intermediate is isolated, the "Discovery" phase begins. The amine allows for the rapid synthesis of diverse analogues to optimize potency and physicochemical properties.

Reaction Types & Library Design
Reaction ClassReagent TypeProduct ClassRationale
Acylation Acid Chlorides / AnhydridesAmides Mimic Linezolid's acetamide tail; improves stability.
Carbamoylation ChloroformatesCarbamates Modulate lipophilicity (LogD); potential prodrugs.
Buchwald Coupling Aryl Halides + Pd CatBiaryls / Heterocycles Rigidify the tail; explore pi-stacking interactions.
Cyclization Bis-electrophilesFused Heterocycles Create morpholine-like or piperazine-like rings directly on the N4.
Self-Validating Protocol: Parallel Synthesis

For a 96-well plate discovery campaign:

  • Stock Solution: 0.1 M of the 4-amino scaffold in DMA.

  • Reagents: Add 1.1 eq of diverse acid chlorides or isocyanates.

  • Scavenger: Add polymer-supported trisamine to remove excess electrophiles.

  • QC: LC-MS check for purity >90%.

Biological Evaluation & Reference Standards

To validate the discovery of new derivatives, they must be benchmarked against Linezolid.

In Vitro MIC Assay (Standard Protocol)
  • Organisms: S. aureus (ATCC 29213), MRSA (ATCC 43300), E. faecalis (VRE).

  • Method: CLSI Broth Microdilution.

  • Media: Cation-adjusted Mueller-Hinton Broth.

  • Inoculum: 5 x 10^5 CFU/mL.

  • Endpoint: Lowest concentration inhibiting visible growth after 24h at 37°C.

Data Interpretation[1][2][5][7][8][9][10]
  • MIC < 2 µg/mL: Potent (Lead candidate).

  • MIC 4-8 µg/mL: Moderate (Needs optimization).

  • MIC > 16 µg/mL: Inactive.

References

  • Brickner, S. J., et al. (1996).[5][6][7] "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections."[5] Journal of Medicinal Chemistry.

  • Genin, M. J., et al. (2000).[8] "Substituent Effects on the Antibacterial Activity of Nitrogen-Carbon-Linked (Azolylphenyl)oxazolidinones." Journal of Medicinal Chemistry.

  • Shinabarger, D. (1999). "Mechanism of action of the oxazolidinone antibacterial agents." Expert Opinion on Investigational Drugs.

  • Tokuyama, R., et al. (2001).[9] "Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents." Chemical and Pharmaceutical Bulletin.

Sources

Unveiling the Therapeutic Landscape of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one: An In-Depth Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidinone scaffold represents a cornerstone in modern medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This technical guide focuses on the specific molecule, 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, providing a comprehensive exploration of its potential therapeutic targets. While the primary antibacterial target of the oxazolidinone class is well-established as the bacterial ribosome, emerging evidence suggests a wider therapeutic window, encompassing anticancer and anti-inflammatory applications. This guide, designed for researchers and drug development professionals, moves beyond a superficial overview to provide in-depth, actionable insights into identifying and validating novel molecular targets for this compound. We will delve into the established antibacterial mechanism and then navigate the frontiers of its potential anticancer and anti-inflammatory activities. Central to this guide are detailed, field-proven experimental protocols for target deconvolution, including Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and the Cellular Thermal Shift Assay (CETSA). Each protocol is presented with a focus on the underlying scientific principles, empowering researchers to not only execute the experiments but also to critically interpret the results and design further investigations.

The Established Frontier: Antibacterial Activity and the Ribosomal Target

The hallmark of the oxazolidinone class, including this compound, is its potent antibacterial activity against a range of Gram-positive bacteria.[1] This activity stems from a unique mechanism of action: the inhibition of bacterial protein synthesis.

Mechanism of Action: A Precise Intervention in Protein Synthesis

Unlike many other antibiotics that target protein synthesis at the elongation stage, oxazolidinones act at the very initiation of this crucial cellular process.[1] They selectively bind to the 50S ribosomal subunit, a key component of the bacterial ribosome. This binding event prevents the formation of the functional 70S initiation complex, which is essential for the commencement of protein translation. This novel mechanism of action is a significant advantage, as it circumvents cross-resistance with other classes of protein synthesis inhibitors.

The binding site of oxazolidinones has been localized to the P site of the 50S ribosomal subunit. This strategic positioning interferes with the proper placement of the initiator fMet-tRNA, thereby stalling the entire protein synthesis machinery at its inception.

Signaling Pathway: Inhibition of Bacterial Protein Synthesis

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->30S_subunit fMet_tRNA fMet-tRNA fMet_tRNA->30S_subunit Oxazolidinone 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one Oxazolidinone->50S_subunit Binds to P site Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Inhibition->Initiation_Complex Blocks Immobilize Immobilize Compound on Solid Support Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Mass Spectrometry Elute->Analyze Identify Identify Potential Targets Analyze->Identify Compound 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one Binding Binding Compound->Binding Target_Protein Target Protein Target_Protein->Binding Digestion Proteolytic Digestion Target_Protein->Digestion No Compound Stabilization Conformational Stabilization Binding->Stabilization Resistance Increased Resistance to Digestion Stabilization->Resistance Protease Protease Protease->Digestion Identification Identification of Protected Protein Digestion->Identification Resistance->Identification Treat_Cells Treat Cells with Compound or Vehicle Heat_Shock Apply Heat Shock at Various Temperatures Treat_Cells->Heat_Shock Lyse_Cells Lyse Cells and Separate Soluble Fraction Heat_Shock->Lyse_Cells Analyze_Protein Analyze Soluble Protein Levels (e.g., Western Blot) Lyse_Cells->Analyze_Protein Determine_Shift Determine Thermal Shift Analyze_Protein->Determine_Shift

Sources

Technical Guide: Safety and Toxicity Profile of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth safety and toxicity assessment of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS 31847-25-3). This compound is a critical pharmaceutical intermediate, structurally related to the oxazolidinone class of antibiotics (e.g., Linezolid) and Factor Xa inhibitors (e.g., Rivaroxaban analogs).

Due to the presence of a primary aromatic amine (PAA) and an ortho-methoxy substituent (anisidine motif), this molecule presents specific genotoxic and hematologic risks that require rigorous containment strategies.

Executive Summary & Compound Identity

This compound is a synthetic building block used in the preparation of bioactive molecules. Its structure combines an oxazolidinone ring with an aniline derivative. From a safety perspective, it must be treated as a Potential Genotoxic Impurity (PGI) and a sensitizer until proven otherwise.

Chemical Identity Table
PropertyDetail
Chemical Name This compound
CAS Number 31847-25-3
Molecular Formula

Molecular Weight 208.21 g/mol
Structural Class N-Aryl Oxazolidinone / Primary Aromatic Amine (PAA)
Key Functional Groups Primary Amine (

), Methoxy (

), Carbamate (cyclic)
Physical State Solid (typically off-white to pale yellow powder)

Toxicological Mechanisms (The "Why")

Understanding the toxicity of this compound requires analyzing its metabolic fate. The toxicity is driven by two distinct structural domains: the Aniline Moiety and the Oxazolidinone Core .

The Aniline Toxicity Pathway (Genotoxicity & Hematotoxicity)

The primary hazard stems from the 4-amino-2-methoxyphenyl group. This substructure is analogous to o-anisidine (2-methoxyaniline), a known carcinogen (IARC Group 2B).

  • Metabolic Activation (Toxification):

    • The primary amine is oxidized by Cytochrome P450 (CYP1A2) to an N-hydroxylamine intermediate.

    • This intermediate can be further acetylated (via NAT1/NAT2) or sulfated to form an unstable ester.

    • Spontaneous heterolysis yields a highly electrophilic Nitrenium Ion .

    • Consequence: The nitrenium ion covalently binds to DNA (specifically Guanine residues), causing mutations (Ames Positive).

  • Methemoglobinemia:

    • N-hydroxylation also generates redox-active metabolites that cycle between oxidized and reduced states in the blood.

    • This cycle oxidizes Ferrous Iron (

      
      ) in hemoglobin to Ferric Iron (
      
      
      
      ), forming Methemoglobin , which cannot transport oxygen.
The Oxazolidinone Core (Neurological Effects)

While the oxazolidinone ring is stable, it mimics the core of Linezolid.

  • MAO Inhibition: The oxazolidinone ring can competitively inhibit Monoamine Oxidase (MAO-A and MAO-B).

  • Risk: Accumulation of serotonin or tyramine, potentially leading to Serotonin Syndrome or hypertensive crisis if co-exposed with serotonergic agents.

Visualization: Metabolic Activation Pathway

MetabolicActivation Parent Parent Compound (CAS 31847-25-3) CYP CYP1A2 (Liver) Parent->CYP N_OH N-Hydroxylamine (Proximate Carcinogen) Parent->N_OH N-Oxidation CYP->N_OH Ester N-Acetoxy/Sulfoxy Intermediate N_OH->Ester Phase II MetHb Methemoglobinemia (Blood Toxicity) N_OH->MetHb Redox Cycling PhaseII NAT / SULT (Conjugation) Nitrenium Nitrenium Ion (Ultimate Carcinogen) Ester->Nitrenium Heterolysis DNA DNA Adduct (Mutation) Nitrenium->DNA Covalent Binding

Figure 1: Mechanism of genotoxicity and hematotoxicity driven by the aniline moiety.

Detailed Safety & Toxicity Profile

Genotoxicity & Carcinogenicity
  • Prediction: High Concern .

  • Ames Test: Likely Positive in strains TA98 and TA100 with S9 metabolic activation. The methoxy group at the ortho position often enhances mutagenicity compared to the unsubstituted aniline by stabilizing the nitrenium ion.

  • ICH M7 Classification: Class 2 or 3 (Known or Potentially Mutagenic).

  • Regulatory Action: Must be controlled to Threshold of Toxicological Concern (TTC) levels (

    
    ) if present as an impurity in a final drug product.
    
Acute & Repeated Dose Toxicity
  • Acute Oral (Rat): Predicted

    
     between 300 – 1000 mg/kg (Harmful if swallowed).
    
  • Skin Sensitization: High Risk . Anilines are notorious contact allergens.

  • Target Organs (Repeated Dose):

    • Spleen: Hemosiderosis (due to red blood cell destruction).

    • Liver: Hypertrophy due to enzyme induction.

    • Bone Marrow: Myelosuppression (reversible anemia/thrombocytopenia), a class effect of oxazolidinones.

Occupational Exposure Limits (OEL)

Since no specific OEL exists, a Control Banding approach is required.

ParameterValue / Classification
Potency Category High Potency / Genotoxic
OEB Assignment Band 4 (or Band 5 if confirmed carcinogen)
Target OEL 1 – 10

(8-hour TWA)
Short Term Limit Avoid all visible dust.

Experimental Protocols for Safety Assessment

Protocol: Analytical Quantification (Impurity Tracking)

To ensure safety in drug development, this compound must be quantified at trace levels.

Method: High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS).

  • Sample Preparation: Dissolve 10 mg of drug substance in Acetonitrile:Water (50:50).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection (MS/MS):

    • Mode: Electrospray Ionization (ESI) Positive.

    • MRM Transition:

      
       (Loss of 
      
      
      
      from oxazolidinone) or
      
      
      .
Protocol: Ames Test (Bacterial Reverse Mutation)

Objective: Confirm mutagenic potential.

  • Strains: S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA.

  • Conditions: +/- S9 Mix (Rat Liver Homogenate).

  • Dose Range: 5 concentrations (e.g., 5, 15, 50, 150, 500, 5000 µ g/plate ).

  • Criteria: A >2-fold increase in revertant colonies indicates a positive result.

Safe Handling & Containment Strategy

Visualization: Hierarchy of Controls

SafetyControls Elimination Elimination: Use safer alternative (Rarely possible in synthesis) Engineering Engineering Controls: Isolator / Glovebox / Split Butterfly Valve Elimination->Engineering If not possible Admin Administrative: SOPs / Decontamination / Health Surveillance Engineering->Admin Required Support PPE PPE: PAPR / Double Nitrile Gloves / Tyvek Suit Admin->PPE Last Line of Defense

Figure 2: Risk management hierarchy for handling CAS 31847-25-3.

Operational Guidelines
  • Engineering: Handle only within a certified chemical fume hood (for small scale) or a barrier isolator/glovebox (for powder handling >1g).

  • Decontamination: Use an acidic surfactant wash (e.g., 1% Sulfamic acid solution) to solubilize and remove amine residues from surfaces.

  • Waste Disposal: Incineration is mandatory. Do not release into aqueous waste streams due to high aquatic toxicity potential.

References

  • National Toxicology Program (NTP). Toxicology and Carcinogenesis Studies of o-Anisidine Hydrochloride. Technical Report Series No. 136. Link

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • European Medicines Agency (EMA). Linezolid: Summary of Product Characteristics (SmPC). (Reference for oxazolidinone class effects). Link

  • PubChem Compound Summary. CID 1221849 (Related Aniline Structures). National Center for Biotechnology Information. Link

  • Benigni, R., & Bossa, C. (2011). Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on mutagenicity and cell transformation data. Mutagenesis, 26(3), 455-460. (Basis for PAA toxicity prediction).

Spectroscopic Data of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a molecule of interest in medicinal chemistry, belonging to the N-aryl-oxazolidinone class of compounds. The oxazolidinone ring is a key pharmacophore in several approved antibiotics. A thorough understanding of the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and for elucidating its structure-activity relationships in drug discovery and development.

Molecular Structure

The structure of this compound is characterized by a central 1,3-oxazolidin-2-one ring connected at the nitrogen atom to a 4-amino-2-methoxyphenyl group.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally related compounds, such as 2-imino-3-(4-methoxyphenyl)oxazolidin-4-one, and established chemical shift increments for substituted aromatic systems.

Predicted ¹H NMR Data

Table 1. Predicted ¹H NMR Chemical Shifts (in ppm) for this compound.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (H-3)~6.2-6.4d1H
Aromatic H (H-5)~6.3-6.5dd1H
Aromatic H (H-6)~7.0-7.2d1H
-NH₂~4.0-5.0 (broad s)s2H
Oxazolidinone -CH₂- (H-5')~4.4-4.6t2H
Oxazolidinone -CH₂- (H-4')~4.0-4.2t2H
-OCH₃~3.8s3H

d: doublet, dd: doublet of doublets, t: triplet, s: singlet

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the substituted phenyl ring are expected to appear in the aromatic region (δ 6.0-7.5 ppm). The electron-donating amino (-NH₂) and methoxy (-OCH₃) groups will shield the aromatic protons, causing them to resonate at relatively higher fields (lower ppm values) compared to unsubstituted benzene (δ 7.34 ppm). The specific substitution pattern will lead to distinct splitting patterns (doublets and a doublet of doublets).

  • Amino Protons: The protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature due to hydrogen bonding.

  • Oxazolidinone Protons: The two methylene groups of the oxazolidinone ring are diastereotopic and are expected to appear as two distinct triplets in the region of δ 4.0-4.6 ppm. The protons on the carbon adjacent to the oxygen (H-5') will be more deshielded and appear at a lower field than the protons on the carbon adjacent to the nitrogen (H-4').

  • Methoxy Protons: The three protons of the methoxy group will appear as a sharp singlet at approximately δ 3.8 ppm.

Predicted ¹³C NMR Data

Table 2. Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl C (C-2')~155-158
Aromatic C (C-1)~125-128
Aromatic C (C-2)~150-153
Aromatic C (C-3)~100-105
Aromatic C (C-4)~145-148
Aromatic C (C-5)~105-110
Aromatic C (C-6)~115-120
Oxazolidinone -CH₂- (C-5')~65-70
Oxazolidinone -CH₂- (C-4')~45-50
-OCH₃~55-58

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon: The carbonyl carbon of the oxazolidinone ring is expected to be the most deshielded carbon, appearing at a low field around δ 155-158 ppm.

  • Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (δ 100-155 ppm). The carbons attached to the electron-donating amino and methoxy groups (C-2 and C-4) will be significantly shielded and appear at higher fields, while the other carbons will have distinct chemical shifts based on their electronic environment.

  • Oxazolidinone Carbons: The two methylene carbons of the oxazolidinone ring will appear in the aliphatic region. The carbon attached to the oxygen (C-5') will be more deshielded (δ 65-70 ppm) than the carbon attached to the nitrogen (C-4', δ 45-50 ppm).

  • Methoxy Carbon: The carbon of the methoxy group will resonate at approximately δ 55-58 ppm.

Experimental Protocol: NMR Spectroscopy

cluster_workflow NMR Sample Preparation and Analysis Workflow prep Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). prep->dissolve transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer acquisition Data Acquisition transfer->acquisition instrument Place the NMR tube in the spectrometer (e.g., 400 MHz). acquisition->instrument setup Set up the experiment (¹H, ¹³C, and 2D correlation experiments like COSY and HSQC). instrument->setup run Acquire the spectra. setup->run processing Data Processing run->processing transform Fourier transform the raw data. processing->transform phase Phase and baseline correct the spectra. transform->phase reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). phase->reference analysis Spectral Analysis reference->analysis integrate Integrate the ¹H NMR signals. analysis->integrate assign Assign peaks to the corresponding protons and carbons. integrate->assign interpret Interpret splitting patterns and chemical shifts to confirm the structure. assign->interpret

Figure 2. A general workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Data

Table 3. Predicted IR Absorption Frequencies for this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amino)3300-3500Medium, two bands
C-H Stretch (Aromatic)3000-3100Medium to weak
C-H Stretch (Aliphatic)2850-3000Medium
C=O Stretch (Carbonyl)1740-1760Strong
C=C Stretch (Aromatic)1500-1600Medium, multiple bands
C-N Stretch1250-1350Medium
C-O Stretch (Ether)1000-1300Strong
C-O Stretch (Oxazolidinone)1180-1220Strong

Interpretation of the IR Spectrum:

  • N-H Stretch: The presence of a primary amine is indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C=O Stretch: A strong absorption band in the region of 1740-1760 cm⁻¹ is characteristic of the carbonyl group in a five-membered cyclic urethane (oxazolidinone).

  • Aromatic C=C and C-H Stretches: The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and several medium-intensity C=C stretching bands in the 1500-1600 cm⁻¹ region.

  • C-O Stretches: Strong absorption bands corresponding to the C-O stretching of the ether linkage and the oxazolidinone ring will be present in the fingerprint region (1000-1300 cm⁻¹).

Experimental Protocol: IR Spectroscopy

A standard method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected molecular weight of this compound (C₁₀H₁₂N₂O₃) is approximately 208.22 g/mol . The molecular ion peak [M]⁺ should be observed at m/z 208.

  • Major Fragmentation Pathways:

cluster_fragmentation Predicted Mass Spectrometry Fragmentation M [M]⁺˙ m/z 208 F1 [M - C₂H₄O]⁺˙ (loss of ethylene oxide from oxazolidinone ring) m/z 164 M->F1 F2 [4-Amino-2-methoxyphenyl]⁺ m/z 136 M->F2 F3 [M - OCN-Aryl]⁺ (cleavage of the oxazolidinone ring) m/z 71 M->F3 F4 [M - CH₃]⁺ (loss of methyl from methoxy) m/z 193 M->F4

Figure 3. Predicted major fragmentation pathways for this compound.

Interpretation of the Mass Spectrum:

  • The molecular ion peak at m/z 208 is expected to be reasonably intense due to the presence of the aromatic ring which can stabilize the radical cation.

  • A common fragmentation pathway for N-aryl oxazolidinones involves the cleavage of the oxazolidinone ring.

  • Loss of a methyl radical (CH₃) from the methoxy group would result in a fragment at m/z 193.

  • Cleavage of the bond between the phenyl ring and the nitrogen of the oxazolidinone ring could lead to a fragment corresponding to the 4-amino-2-methoxyphenyl cation at m/z 136.

  • Fragmentation of the oxazolidinone ring itself can lead to various smaller fragments.

Experimental Protocol: Mass Spectrometry

A common technique for analyzing solid organic compounds is Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the identification and characterization of this compound. The included experimental protocols offer standardized methodologies for acquiring high-quality spectroscopic data. It is important to re-emphasize that the presented data is predictive and should be confirmed by experimental analysis upon synthesis of the compound.

References

  • Dekebo, A., et al. (2014). Synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 136-145. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A general textbook on spectroscopy, a specific URL is not applicable).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A general textbook on spectroscopic identification, a specific URL is not applicable).

An In-depth Technical Guide to the Solubility of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Critical Path of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic solubility of an active pharmaceutical ingredient (API) stands as a cornerstone of its therapeutic potential. Poor aqueous solubility is a major hurdle, often leading to diminished bioavailability and unpredictable clinical outcomes. This guide provides an in-depth technical exploration of the solubility of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a novel oxazolidinone derivative. While specific experimental solubility data for this compound is not yet publicly available, this document will leverage data from structurally similar oxazolidinones and established methodologies to provide a comprehensive framework for researchers. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for its determination, and explore computational approaches for its prediction.

The Oxazolidinone Scaffold: A Paradigm of Poor Solubility

The oxazolidinone class of antibiotics, while potent against multidrug-resistant Gram-positive bacteria, is often characterized by poor water solubility.[1][2] This inherent limitation necessitates the development of advanced formulation strategies and drug delivery systems to ensure adequate absorption and therapeutic efficacy.[2] The structure of this compound, with its aromatic and heterocyclic moieties, suggests that it likely shares this characteristic of limited aqueous solubility. Understanding and quantifying this property is therefore a critical first step in its development pathway.

Physicochemical Properties: The Molecular Determinants of Solubility

While specific experimental data for this compound is not available, we can infer its likely behavior by examining the physicochemical properties of the simpler, related compound, 3-Amino-2-oxazolidinone (AOZ).[3]

PropertyValue (for 3-Amino-2-oxazolidinone)Implication for Solubility
Molecular Weight 102.09 g/mol A lower molecular weight generally correlates with higher solubility. The target compound will have a higher molecular weight, suggesting potentially lower solubility.
LogP (Octanol-Water Partition Coefficient) -0.8A negative LogP indicates hydrophilicity. The addition of the methoxyphenyl group to the target compound will increase its lipophilicity (higher LogP), likely decreasing its aqueous solubility.
Hydrogen Bond Donors 1The primary amine group can donate hydrogen bonds, which can enhance interaction with polar solvents like water.
Hydrogen Bond Acceptors 3The carbonyl oxygen, ether oxygen, and ring nitrogen can accept hydrogen bonds, contributing to solubility in protic solvents.

The amino and methoxy functional groups on the phenyl ring of the target compound will also significantly influence its solubility profile through their electronic and steric effects, as well as their potential for hydrogen bonding.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[4][5] This technique is reliable for poorly soluble compounds and is widely accepted by regulatory agencies.

Causality Behind Experimental Choices

The shake-flask method is designed to achieve a true thermodynamic equilibrium between the solid and dissolved states of the compound. Key experimental parameters are chosen to ensure the validity and reproducibility of the results:

  • Temperature: Maintained at 37 °C to mimic physiological conditions.

  • pH Range: Typically 1.2 to 7.4 to simulate the pH of the gastrointestinal tract.

  • Agitation: Continuous agitation ensures constant contact between the solid compound and the solvent, facilitating the dissolution process.

  • Equilibration Time: Sufficient time (often 24-72 hours) is crucial to ensure that the solution has reached saturation and is in equilibrium with the solid phase.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound (pure, solid form)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Dimethyl Sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.

  • Equilibration: Place the sealed vials in an orbital shaker set to a constant speed and temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a predetermined time (e.g., 24, 48, and 72 hours).

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at a high speed or filter the supernatant through a 0.22 µm syringe filter. This step is critical to prevent undissolved particles from interfering with the analysis.

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. The most common analytical techniques for oxazolidinones are HPLC methods coupled with UV-Vis or mass spectrometry detectors.[2][6]

  • Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

Self-Validating System

To ensure the trustworthiness of the results, the protocol should include the following self-validating checks:

  • Time to Equilibrium: Analyze samples at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been reached.

  • Solid Phase Analysis: After the experiment, analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to ensure that the compound has not undergone any polymorphic transformations during the experiment.

  • pH Measurement: For aqueous solutions, measure the pH of the saturated solution to assess any potential changes.

Exemplary Solubility Data for a Related Oxazolidinone

While specific data for this compound is unavailable, the following table presents solubility information for the related compound, 3-Amino-2-oxazolidinone (AOZ), to provide a practical example.[7]

Solvent SystemSolubility (mg/mL)
DMSO≥ 25
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5
10% DMSO / 90% Corn Oil≥ 2.5
Water (at pH 7.4 for 2-Oxazolidinone)> 0.0131

Note: The data for 2-Oxazolidinone is included to provide a reference for aqueous solubility of the core ring structure.[8]

This data highlights the high solubility of AOZ in DMSO and the use of co-solvents and excipients to achieve reasonable concentrations in aqueous-based formulations. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO, but will likely require formulation strategies to enhance its solubility in aqueous media.

Computational Prediction of Solubility: An In Silico Alternative

In the absence of experimental data, computational models can provide valuable estimates of a compound's solubility.[9] These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds.

  • Quantitative Structure-Property Relationship (QSPR) Models: These models use mathematical equations to relate the structural features of a molecule to its solubility.[9]

  • Thermodynamic-Based Methods: These approaches calculate the free energy of solvation to predict solubility.[9]

  • Machine Learning and Deep Learning: More advanced models, such as graph convolutional networks, are being developed to predict solubility with increasing accuracy.[10][11]

While predictive models are a powerful tool, it is crucial to remember that they provide estimations and should be validated with experimental data whenever possible.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

G cluster_0 Physicochemical Characterization cluster_1 Experimental Solubility Determination cluster_2 Computational Solubility Prediction Molecular_Weight Molecular Weight LogP LogP H_Bond_Donors_Acceptors H-Bond Donors/Acceptors Shake_Flask_Method Shake-Flask Method Equilibration Equilibration (24-72h, 37°C) Shake_Flask_Method->Equilibration Phase_Separation Phase Separation (Centrifugation/Filtration) Equilibration->Phase_Separation Quantification Quantification (HPLC) Phase_Separation->Quantification Solubility_Data Solubility Data Quantification->Solubility_Data QSPR QSPR Models QSPR->Solubility_Data Thermodynamic_Models Thermodynamic Models Thermodynamic_Models->Solubility_Data Machine_Learning Machine Learning Machine_Learning->Solubility_Data Physicochemical_Characterization Physicochemical Characterization Physicochemical_Characterization->Molecular_Weight Physicochemical_Characterization->LogP Physicochemical_Characterization->H_Bond_Donors_Acceptors

Figure 1: An overview of the key components in determining the solubility of a pharmaceutical compound.

G Start Start Add_Excess_Solid Add excess solid to solvent Start->Add_Excess_Solid Equilibrate Equilibrate on orbital shaker Add_Excess_Solid->Equilibrate Separate_Phases Separate solid and liquid phases Equilibrate->Separate_Phases Dilute_Supernatant Dilute supernatant Separate_Phases->Dilute_Supernatant Analyze_by_HPLC Analyze by HPLC Dilute_Supernatant->Analyze_by_HPLC Calculate_Solubility Calculate solubility Analyze_by_HPLC->Calculate_Solubility End End Calculate_Solubility->End

Figure 2: A step-by-step workflow for the experimental determination of solubility using the shake-flask method.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will dictate its future development as a potential therapeutic agent. While direct experimental data is currently lacking, this guide provides a robust framework for approaching its solubility assessment. By leveraging established protocols like the shake-flask method and considering data from structurally related compounds, researchers can systematically characterize its solubility profile. Furthermore, the integration of computational prediction tools can offer valuable early insights and guide experimental design. The path forward for this promising compound will undoubtedly involve a comprehensive understanding of its solubility, paving the way for the rational design of effective and bioavailable drug products.

References

  • PubChem. 2-Oxazolidinone. [Link]

  • Di Miceli, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4253. [Link]

  • PubChem. 3-Amino-2-oxazolidinone. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Di Miceli, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. ResearchGate. [Link]

  • Lima, L. M., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Zhang, Y., et al. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach. Nature Communications. [Link]

  • Abrahamsson, B., et al. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Chen, J., et al. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. ACS Omega. [Link]

  • Google Patents. (1976).
  • Di Miceli, M., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. [Link]

  • Gebremedhin, G., et al. (2017). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. ResearchGate. [Link]

  • Jouyban, A. (2025). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. ResearchGate. [Link]

  • Mohammed, S. A., et al. (2021). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Nanomedicine Research Journal. [Link]

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [Link]

  • Pal, T., et al. (2021). Toward Physics-Based Solubility Computation for Pharmaceuticals to Rival Informatics. Journal of Chemical Theory and Computation. [Link]

  • Jain, C. R., & Patil, R. D. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Reddy, C. S., et al. (2025). 3-[(E)-(4-Hydroxy-3-methoxybenzylidene)amino]-2- thioxoimidazolidin-4-one as Snail1 Inhibitor with Anticancer and Anti-migratory Properties Against Colorectal Cancer. ResearchGate. [Link]

  • Sharma, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

Sources

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for research scientists and medicinal chemists. It synthesizes confirmed physicochemical data with standard synthetic protocols and structure-activity relationship (SAR) principles relevant to the oxazolidinone antibiotic class.

Role: Synthetic Scaffold & Pharmacophore Intermediate CAS Registry Number: 31847-25-3 Molecular Formula:



Executive Summary

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (hereafter referred to as AMOX-Int ) is a specialized heterocyclic building block utilized primarily in the discovery and synthesis of next-generation oxazolidinone antibiotics. Structurally, it consists of a 2-oxazolidinone ring N-linked to a phenyl core featuring an ortho-methoxy substituent and a para-amino handle.

Unlike the commercial antibiotic Linezolid , which utilizes an ortho-fluoro motif for conformational control, AMOX-Int employs an ortho-methoxy group. This steric bulk restricts rotation around the


 bond, influencing the molecule's binding affinity to the bacterial 50S ribosomal subunit. The primary application of AMOX-Int is as a "L-shaped" scaffold precursor, where the C4-amino group serves as a nucleophilic vector for attaching extended side chains (e.g., acyl, carbamate, or heteroaryl groups) to optimize pharmacokinetic profiles.

Chemical Identity & Structural Analysis[1][2][3][4][5]

Physicochemical Properties
PropertyValueNotes
Molecular Weight 208.21 g/mol Ideal for Fragment-Based Drug Design (FBDD)
Appearance Off-white to pale yellow solidOxidation sensitive (aniline moiety)
Melting Point 148–152 °C (Predicted)Crystalline lattice stabilized by H-bonding
LogP (Predicted) ~0.7Moderate hydrophilicity; good oral bioavailability potential
pKa (Amine) ~4.5–5.0Typical for electron-rich anilines
Solubility DMSO, DMF, MethanolPoor solubility in water and non-polar alkanes
Structural Pharmacophore Analysis

The molecule functions as a rigidified core. The ortho-methoxy group is not merely a substituent but a conformational lock .

  • Zone A (Oxazolidinone Ring): The critical pharmacophore for binding to the 23S rRNA of the bacterial ribosome. The C5-configuration (usually S) is essential for activity in final drugs, though AMOX-Int is often supplied as a racemate requiring chiral resolution or asymmetric synthesis.

  • Zone B (Ortho-Methoxy): Provides steric hindrance that forces the oxazolidinone ring out of coplanarity with the phenyl ring. This twist is crucial for fitting into the ribosomal binding pocket.

  • Zone C (Para-Amino): The "Warhead Attachment Point." This primary amine is highly reactive, allowing researchers to derivatize the core into ureas, amides, or carbamates to probe the "C-ring" binding pocket of the ribosome.

Synthesis & Production Protocols

Retrosynthetic Analysis

The most robust industrial route to AMOX-Int avoids the direct nitration of phenyl-oxazolidinones (which can be regioselective issues). Instead, it proceeds via the construction of the oxazolidinone ring on a pre-functionalized aniline.

Recommended Laboratory Synthesis (The "Carbamate Route")

Objective: Synthesis of AMOX-Int from 2-methoxy-4-nitroaniline.

Reagents:

  • Starting Material: 2-Methoxy-4-nitroaniline

  • Cyclizing Agent: 2-Chloroethyl chloroformate

  • Base: Potassium Carbonate (

    
    )
    
  • Reducing Agent: Hydrogen (

    
    ) / Palladium on Carbon (Pd/C) or Iron/Ammonium Chloride.
    

Step-by-Step Protocol:

  • Carbamate Formation:

    • Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in anhydrous THF/DCM.

    • Add pyridine (1.2 eq) as an acid scavenger.

    • Dropwise add 2-chloroethyl chloroformate (1.1 eq) at 0°C.

    • Stir at RT for 4 hours. Monitor by TLC for the intermediate carbamate.

  • Cyclization (Oxazolidinone Ring Closure):

    • Isolate the intermediate or perform in situ.

    • Add

      
       (2.5 eq) in DMF and heat to 60–80°C.
      
    • Mechanism:[1] The amide nitrogen deprotonates and attacks the alkyl chloride, closing the 5-membered ring.

    • Product: 3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one.

  • Nitro Reduction (The Critical Step):

    • Dissolve the nitro-intermediate in Methanol/Ethyl Acetate (1:1).

    • Add 10% Pd/C catalyst (5 wt%).

    • Hydrogenate at 30–50 psi

      
       for 2–4 hours.
      
    • Caution: Monitor strictly to avoid reducing the oxazolidinone carbonyl (rare, but possible under extreme conditions).

    • Filter through Celite and concentrate.

  • Purification:

    • Recrystallize from Ethanol/Hexane to remove aniline byproducts.

SynthesisPathway Start 2-Methoxy-4-nitroaniline Step1 Intermediate: Chloroethyl Carbamate Start->Step1 2-Chloroethyl chloroformate Pyridine Step2 Precursor: Nitro-Oxazolidinone Step1->Step2 K2CO3, DMF Cyclization Final Target: AMOX-Int (Amino-Methoxy-Oxazolidinone) Step2->Final H2, Pd/C Reduction

Figure 1: Synthetic pathway for this compound via nitro-reduction.

Analytical Characterization Standards

To validate the identity of synthesized AMOX-Int, the following spectral signatures must be observed.

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)

3.75 (s, 3H):
Methoxy group (

).

3.95 (t, 2H) & 4.40 (t, 2H):
Oxazolidinone ring protons (C4/C5).

4.90 (br s, 2H):
Aniline amine (

), exchangeable with

.

6.2–7.0 (m, 3H):
Aromatic protons (ABX pattern).
IR Spectroscopy 1735–1750 cm

:
Strong Carbonyl (

) stretch of oxazolidinone.3350–3450 cm

:
Doublet for primary amine (

stretch).
Mass Spectrometry m/z 209.1

:
Base peak in ESI+.Absence of m/z 239 (unreduced nitro precursor).

Research Applications & Biological Potential

Antibacterial Structure-Activity Relationship (SAR)

Researchers use AMOX-Int to test the "Ortho-Effect" in oxazolidinone design.

  • Hypothesis: The 2-methoxy group mimics the 3-fluoro group of Linezolid but with increased electron donation and steric bulk.

  • Workflow: The 4-amino group is acylated with various "tails" (e.g., isoxazoles, thiadiazoles) to create a library of Linezolid analogs. These are then screened against MRSA (Methicillin-Resistant S. aureus) and VRE (Vancomycin-Resistant Enterococci).

MAO Inhibition Risks

Oxazolidinones are known reversible inhibitors of Monoamine Oxidase (MAO). The electron-donating methoxy and amino groups on the phenyl ring of AMOX-Int significantly alter the electronic potential of the ring system compared to Linezolid.

  • Study Requirement: Any derivative synthesized from AMOX-Int must be screened for MAO-A and MAO-B inhibition early in the pipeline to avoid serotonergic toxicity.

SAR_Logic Center AMOX-Int Core Mod1 C4-Amine Derivatization (Acylation/Alkylation) Center->Mod1 Mod2 Ortho-Methoxy Effect (Steric Lock) Center->Mod2 Outcome1 Improved Ribosomal Binding (Antibacterial Potency) Mod1->Outcome1 Tail Optimization Mod2->Outcome1 Conformational Control Outcome2 Altered MAO Affinity (Toxicity Profile) Mod2->Outcome2 Electronic Effect

Figure 2: SAR logic flow for utilizing the AMOX-Int scaffold in drug discovery.

Handling & Safety Protocols

Hazard Classification: Research Chemical / Intermediate.

  • GHS Signal: WARNING

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H341 (Suspected of causing genetic defects - typical for aniline derivatives).

Self-Validating Safety System:

  • Containment: Handle only in a Class II Biosafety Cabinet or Chemical Fume Hood.

  • Decontamination: Aniline derivatives can be deactivated using oxidative cleansers (e.g., 10% bleach solution) followed by detergent.

  • Storage: Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation of the amino group (browning).

References

  • Chemical Identity & CAS: this compound.[2][3] PubChemLite & BLDpharm Registry. Link

  • Oxazolidinone Synthesis Principles: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry 39.3 (1996): 673-679. Link

  • SAR of Phenyl-Oxazolidinones: Barbachyn, M. R., & Ford, C. W. "Oxazolidinone structure-activity relationships leading to linezolid." Angewandte Chemie International Edition 42.18 (2003): 2010-2023. Link

  • Safety Data Sheet (SDS): this compound MSDS. BLD Pharm.[4] Link

Sources

The Oxazolidinones: A Journey from Serendipity to a Stalwart Antibacterial Class

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Discovery and History of a Novel Antibiotic Scaffold

Introduction

In the perpetual battle against microbial resistance, the discovery of a new class of antibiotics is a landmark event. The oxazolidinones represent one of the few truly novel antibacterial classes to emerge in the last four decades, offering a critical therapeutic option against multidrug-resistant Gram-positive pathogens.[1][2] This in-depth guide provides a technical narrative of the discovery and historical development of oxazolidinone compounds, from their humble beginnings to their establishment as mainstays in modern medicine. We will explore the key scientific milestones, the evolution of structure-activity relationships, their unique mechanism of action, and the journey to clinical application.

A Timeline of Discovery and Key Developments

The path to the clinical use of oxazolidinones was not linear, marked by periods of discovery, setbacks, and renewed interest.

YearMilestoneKey Compound(s)Pioneering Organization(s)
1888 First report of the 2-oxazolidinone heterocyclic compound.[3]2-OxazolidinoneSiegmund Gabriel
1956 Introduction of cycloserine, the first oxazolidinone antibiotic, for tuberculosis treatment.[4][5]Cycloserine-
1978 First description of oxazolidinones for treating plant diseases.[6]Sulfoxide 1E.I. du Pont de Nemours & Co.
1984 Discovery of antibacterial properties in mammals.[7]Sulfonamide 2E.I. du Pont de Nemours & Co.
1987 Development of the first true lead compounds with improved antibacterial properties.[5]DuP-721 and DuP-105E.I. du Pont de Nemours & Co.
1996 Emergence of linezolid from intensive investigations.[6]LinezolidPharmacia & Upjohn
2000 FDA approval of linezolid (Zyvox).[4][7]LinezolidPharmacia & Upjohn (now Pfizer)
2014 FDA approval of tedizolid (Sivextro), a second-generation oxazolidinone.[5][8]TedizolidCubist Pharmaceuticals (now Merck)

Early Discoveries: From Obscurity to a Glimmer of Potential

The fundamental 2-oxazolidinone heterocyclic structure was first reported in 1888 by German chemist Siegmund Gabriel.[3] However, its biological potential remained unexplored for many decades. The first therapeutic use of an oxazolidinone was the introduction of cycloserine in 1956 as a second-line treatment for tuberculosis.[4][5]

The modern era of oxazolidinone antibiotics began in 1978 when researchers at E.I. du Pont de Nemours & Co. first described their utility in treating plant diseases.[6] Six years later, the antibacterial properties of these compounds in mammals were discovered.[7] These early discoveries laid the groundwork for a dedicated effort to explore the therapeutic potential of this chemical class.

The DuPont Era: Pioneering the First Lead Compounds

In 1987, scientists at DuPont unveiled a detailed account of oxazolidinones as a new class of antibiotics with a novel mechanism of action.[7] Through structural variations of their initial hits, they developed DuP-721 and DuP-105, which are considered the first true lead compounds of the oxazolidinone family.[5] These compounds exhibited significantly improved antibacterial properties compared to their predecessors. However, early clinical development was hampered by issues of toxicity, which led to the discontinuation of these initial candidates.[7][9]

The Rise of Linezolid: Pharmacia & Upjohn's Breakthrough

In the 1990s, facing the growing threat of antibiotic resistance, researchers at Pharmacia & Upjohn (now part of Pfizer) initiated their own oxazolidinone research program.[7][10] Building on the foundational work of DuPont, they conducted intensive structure-activity relationship (SAR) studies to optimize the safety and efficacy of the oxazolidinone scaffold.[7][11]

This research led to the identification of two promising candidates: eperezolid and linezolid.[7][10] Both compounds showed similar preclinical antibacterial activity and safety profiles.[7] However, Phase I clinical trials revealed that linezolid possessed a superior pharmacokinetic profile, requiring only twice-daily dosing compared to the three-times-a-day regimen for eperezolid.[7] This advantage led to the selection of linezolid for further development.[10]

In 2000, linezolid (marketed as Zyvox) received FDA approval, marking the arrival of the first new class of antibiotics in over two decades.[4][7]

A Unique Mechanism of Action: Halting Protein Synthesis at its Inception

The antibacterial efficacy of oxazolidinones stems from their unique mechanism of action. They are protein synthesis inhibitors that act at a very early stage of this crucial cellular process.[12][13]

Oxazolidinones bind to the 50S ribosomal subunit, a key component of the bacterial protein synthesis machinery.[1][8] Specifically, they interact with the 23S rRNA at the peptidyl transferase center.[1][14] This binding event prevents the formation of the functional 70S initiation complex, which is the first step in protein synthesis.[10][13] By blocking this initiation, oxazolidinones effectively halt the production of essential bacterial proteins, leading to a bacteriostatic effect.[13][15]

G cluster_ribosome Bacterial Ribosome 50S 50S 70S_Initiation_Complex Functional 70S Initiation Complex 50S->70S_Initiation_Complex No_Protein_Synthesis No Protein Synthesis 50S->No_Protein_Synthesis Formation of 70S complex blocked 30S 30S 30S->70S_Initiation_Complex combines with 50S Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis mRNA mRNA mRNA->30S binds fMet-tRNA N-formylmethionyl-tRNA fMet-tRNA->30S binds Oxazolidinone Oxazolidinone Oxazolidinone->50S binds to 23S rRNA caption Mechanism of Action of Oxazolidinones

Caption: Oxazolidinones inhibit bacterial protein synthesis by preventing the formation of the 70S initiation complex.

The Next Generation: Improving on a Proven Scaffold

The clinical success of linezolid spurred further research to develop second-generation oxazolidinones with improved properties, such as enhanced potency, a broader spectrum of activity, and a better safety profile.[1][8]

One of the most notable second-generation compounds is tedizolid (Sivextro), which gained FDA approval in 2014 for the treatment of acute bacterial skin and skin structure infections.[5][8] Other next-generation oxazolidinones, such as radezolid and sutezolid, have also been developed and have undergone clinical evaluation.[1][16]

Representative Synthetic Pathway: The Synthesis of Linezolid

The synthesis of linezolid has been a subject of extensive research to develop more efficient and cost-effective routes.[7] A common approach involves the coupling of a suitably functionalized aniline with an epoxide, followed by the formation of the oxazolidinone ring and subsequent modifications.

A Generalized Synthetic Workflow:

  • Preparation of the N-aryl amine: This typically involves the synthesis of 3-fluoro-4-morpholinylaniline.

  • Epoxide formation and opening: A chiral epoxide, such as (R)-glycidyl butyrate, is reacted with the N-aryl amine.

  • Oxazolidinone ring formation: The resulting amino alcohol is cyclized to form the core oxazolidinone ring.

  • Side-chain installation: The final step involves the introduction of the acetamidomethyl side chain at the C5 position of the oxazolidinone ring.

G A Functionalized Aniline C Amino Alcohol Intermediate A->C Epoxide Opening B Chiral Epoxide B->C D Oxazolidinone Core C->D Cyclization E Linezolid D->E Side-chain Installation caption Generalized Synthetic Workflow for Linezolid

Caption: A simplified representation of the key steps in a convergent synthesis of linezolid.

Conclusion

The discovery and development of oxazolidinone antibiotics represent a triumph of medicinal chemistry and a testament to the persistent search for novel antibacterial agents. From their serendipitous discovery to their current status as essential medicines, the journey of the oxazolidinones highlights the intricate process of drug development. Their unique mechanism of action provides a powerful tool against resistant Gram-positive pathogens, and ongoing research into next-generation compounds promises to further expand their therapeutic utility. As we continue to face the challenge of antimicrobial resistance, the story of the oxazolidinones serves as an inspiration for the discovery of future generations of life-saving drugs.

References

  • Oxazolidinone antibiotics | Health and Medicine | Research Starters - EBSCO. (URL: )
  • Linezolid - Molecule of the Month - August 2005. (URL: )
  • Linezolid: a review of its properties, function, and use in critical care - PMC. (URL: [Link])

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC. (URL: [Link])

  • 2-Oxazolidinone - Wikipedia. (URL: [Link])

  • The discovery of linezolid, the first oxazolidinone antibacterial agent - PubMed. (URL: [Link])

  • Oxazolidinone | Antibacterial, Bacterial Resistance & Synthetic Drug - Britannica. (URL: [Link])

  • Structure activity relationship of Linezolid. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PubMed Central. (URL: [Link])

  • Linezolid - Wikipedia. (URL: [Link])

  • Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. (URL: [Link])

  • Development of oxazolidinones. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations - NIH. (URL: [Link])

  • Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Publishing. (URL: [Link])

  • The Discovery of Linezolid, the First Oxazolidinone Antibacterial Agent - Ingenta Connect. (URL: [Link])

  • The oxazolidinones: past, present, and future - PubMed. (URL: [Link])

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone - PubMed. (URL: [Link])

  • Linezolid Pharmacia Corp - PubMed. (URL: [Link])

  • Oxazolidinones: activity, mode of action, and mechanism of resistance - PubMed. (URL: [Link])

  • Mechanism of action of the oxazolidinone antibacterial agents - PubMed. (URL: [Link])

  • Synthesis planning for linezolid (1). In the synthetic strategy... - ResearchGate. (URL: [Link])

  • FDA-Approved Linezolid API Manufacturers & Suppliers - Pharmaoffer.com. (URL: [Link])

  • Synthesis of Antibiotic Linezolid Analogues. (URL: [Link])

  • (PDF) Mechanism of action of oxazolidinones: Effects of linezolid and eperezolid on translation reactions - ResearchGate. (URL: [Link])

  • LINEZOLID - New Drug Approvals. (URL: [Link])

  • Antibacterial oxazolidinones: emerging structure–toxicity relationships - Taylor & Francis. (URL: [Link])

  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones - PubMed. (URL: [Link])

Sources

Strategic Synthesis Guide: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic synthesis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one , a high-value scaffold for next-generation oxazolidinone antibiotics (e.g., analogues of Linezolid and Sutezolid).[1]

This specific core—distinguished by the 2-methoxy-4-amino substitution pattern—offers a unique electronic profile compared to the traditional 3-fluoro-4-morpholinyl systems, potentially altering pharmacokinetics and overcoming established resistance mechanisms.[1]

Executive Summary & Retrosynthetic Logic

The synthesis of this scaffold requires a convergent strategy that prioritizes enantiomeric purity at the C5 position and chemoselectivity at the N-aryl tail. Direct cyclization of the free diamine (2-methoxy-1,4-phenylenediamine) is operationally hazardous and low-yielding due to competing nucleophilic sites.[1]

Therefore, the Nitro-Reduction Route is the industry standard for reliability. We construct the oxazolidinone ring on a nitro precursor, then unmask the amine in the final stage.

Retrosynthetic Analysis (DOT Diagram)[1]

Retrosynthesis Target Target Scaffold (3-(4-amino-2-methoxyphenyl)-oxazolidinone) Precursor1 Nitro-Oxazolidinone Intermediate (Stable Precursor) Target->Precursor1 Chemo-selective Reduction Precursor2 N-Aryl Carbamate (Activated Aniline) Precursor1->Precursor2 Lithiated Cyclization ChiralBlock (R)-Glycidyl Butyrate (Chiral Source) Precursor1->ChiralBlock C5-Stereocenter StartingMaterial 2-Methoxy-4-nitroaniline (CAS: 97-52-9) Precursor2->StartingMaterial Carbamoylation

Figure 1: Retrosynthetic disconnection showing the Nitro-Reduction strategy to ensure regiocontrol.

Core Scaffold Synthesis: The Protocol

Objective: Synthesis of (5R)-3-(4-amino-2-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one.

Step 1: Carbamate Activation

The steric hindrance of the ortho-methoxy group requires forcing conditions to ensure complete carbamoylation.

  • Reagents: 2-Methoxy-4-nitroaniline (1.0 eq), Ethyl Chloroformate (1.2 eq), K₂CO₃ (1.5 eq).[1]

  • Solvent: THF/Water (1:[1]1) or Acetone.[2]

  • Protocol:

    • Dissolve 2-methoxy-4-nitroaniline in THF.

    • Add aqueous K₂CO₃ solution; cool to 0°C.

    • Add ethyl chloroformate dropwise over 30 mins. Critical: Exotherm control.

    • Warm to RT and stir for 12h.

    • Workup: Acidify to pH 4 with 1N HCl. Filter the precipitated carbamate (usually a yellow solid).

    • QC Check: 1H NMR should show the disappearance of the aniline NH₂ doublet and appearance of the carbamate NH singlet (~9.8 ppm).

Step 2: Enantioselective Cyclization (The "Dupont" Method)

This step builds the ring and sets the stereochemistry at C5 using a "chiral pool" reagent.

  • Reagents: N-Carboethoxy-2-methoxy-4-nitroaniline (Step 1 product), (R)-Glycidyl Butyrate (1.2 eq), LiOtBu (Lithium tert-butoxide) (2.5 eq).[1]

  • Solvent: DMF or THF (Dry).[1]

  • Mechanism: The base deprotonates the carbamate; the nitrogen attacks the epoxide (opened by the butyrate leaving group) in a concerted 5-exo-tet cyclization.

  • Protocol:

    • Cool a solution of carbamate in dry DMF to -10°C.

    • Add LiOtBu portion-wise. The solution will turn deep red/brown (anion formation).

    • Add (R)-Glycidyl Butyrate slowly.

    • Allow to warm to RT over 24h.

    • Quench: Add saturated NH₄Cl solution.

    • Purification: Extract with EtOAc. Recrystallize from MeOH/Water to remove unreacted aniline traces.

    • Result: (5R)-3-(2-methoxy-4-nitrophenyl)-5-(hydroxymethyl)-oxazolidin-2-one.[1]

Step 3: Chemoselective Nitro Reduction

We must reduce the nitro group without opening the oxazolidinone ring (which is sensitive to strong nucleophiles).

  • Method A (Catalytic Hydrogenation - Cleanest):

    • 10% Pd/C (10 wt%), H₂ (1 atm), MeOH/THF (1:1). Stir for 4h. Filter through Celite.

  • Method B (Iron Reduction - If Halogens Present):

    • Fe powder (5 eq), NH₄Cl (5 eq), EtOH/Water (4:1), Reflux 2h.[1]

  • Yield: Typically >90%.

  • Stability Warning: The resulting 4-amino product is oxidation-sensitive.[1] Store under Argon or derivatize immediately.

Analogue Generation & Diversification

Once the 3-(4-amino-2-methoxyphenyl) core is in hand, you have two vectors for diversification: the N-Aryl Tail (via the amine) and the C5-Head (via the hydroxymethyl group).[1]

Workflow for Analogues (DOT Diagram)

Analogues cluster_C5 C5-Position (Antibacterial Potency) cluster_N N-Aryl Tail (PK/Solubility) Core Core Scaffold (Amino-Alcohol) Mesylate Mesylate (-OMs) Core->Mesylate MsCl, TEA Amide Amides (R-CO-NH-) Core->Amide R-COCl Carbamate Carbamates (RO-CO-NH-) Core->Carbamate Cl-COOR Heterocycle N-Heterocycles (via Buchwald) Core->Heterocycle Pd(OAc)2 BINAP Azide Azide (-N3) Mesylate->Azide NaN3 Triazole Triazole (Click Chem) Azide->Triazole Alkyne, CuI Acetamide Acetamide (-NHAc) Azide->Acetamide 1. H2/Pd 2. Ac2O

Figure 2: Divergent synthesis pathways for library generation.[1]

Key Reaction Conditions for Analogues
TransformationReagentsCritical ParameterPurpose
C5-Hydroxyl -> C5-Acetamide 1. MsCl, TEA2. NaN₃, DMF3. H₂, Ac₂OMaintain temp < 60°C during azide displacement to avoid elimination.Essential for antibacterial activity (Linezolid mimic).[1]
N-Aryl Amine -> Amide R-COOH, HATU, DIPEA, DMFUse HATU over EDCI for sterically hindered ortho-methoxy amines.Modulate lipophilicity and solubility.
N-Aryl Amine -> Sulfonamide R-SO₂Cl, Pyridine, DCMAnhydrous conditions required.Improve metabolic stability.

Analytical Data & QC Specifications

To validate the synthesis of the core scaffold 3-(4-amino-2-methoxyphenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one , compare against these expected spectral characteristics.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       7.10 (d, 1H, Ar-H6) – Deshielded by ring N.[1]
      
    • 
       6.30 (s, 1H, Ar-H3) – Shielded by amino/methoxy.[1]
      
    • 
       6.15 (d, 1H, Ar-H5).[1]
      
    • 
       5.10 (s, 2H, -NH₂) – Broad exchangeable.[1]
      
    • 
       4.65 (m, 1H, C5-H).[1]
      
    • 
       3.70 (s, 3H, -OCH₃).[1]
      
    • 
       3.50-3.60 (m, 2H, -CH₂OH).[1]
      
  • Chiral HPLC:

    • Column: Chiralpak IA or IC.

    • Mobile Phase: Hexane/IPA (80:20).[1]

    • Requirement: >98% ee (The (S)-isomer is generally the active antibiotic, derived from (R)-epichlorohydrin/glycidyl butyrate).[1]

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679. Link[1]

  • Perrault, W. R., et al. (2003). "Process Research and Development of a Scalable Synthesis of Linezolid." Organic Process Research & Development, 7(4), 533-546.[1] Link[1]

  • Moreno, L. M., et al. (2022). "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022(ii), 140-155.[1] Link

  • Tong, L., et al. (2014). "Improved Synthesis of Linezolid." Zeitschrift für Naturforschung B, 69(5), 587–592. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a valuable heterocyclic building block for pharmaceutical and materials science research. The oxazolidinone core is a key pharmacophore in several approved antibiotics, including linezolid, lending significant interest to novel derivatives.[1] This protocol starts from the commercially available 2-methoxy-4-nitroaniline and proceeds through the formation of an N-(2-hydroxyethyl) intermediate, followed by a safe cyclization to form the oxazolidinone ring, and concludes with the selective reduction of the nitro group. The methodology detailed herein emphasizes operational safety, high yield, and purity of the final product, making it suitable for implementation in a standard research laboratory setting.

Synthetic Strategy Overview

The synthesis is designed as a linear, three-step sequence. The core logic is to first construct the N-aryl-2-oxazolidinone ring system using the nitro-substituted aniline, and then perform the sensitive nitro group reduction in the final step. This strategy prevents potential side reactions that the more reactive amino group might undergo under the conditions required for ring formation.

G cluster_0 Overall Synthetic Pathway A 2-Methoxy-4-nitroaniline B Intermediate 1 2-((2-methoxy-4-nitrophenyl)amino)ethan-1-ol A->B Step 1: N-Hydroxyethylation C Intermediate 2 3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one B->C Step 2: Cyclization D Final Product This compound C->D Step 3: Nitro Reduction

Caption: Overall three-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.SupplierNotes
2-Methoxy-4-nitroaniline97-52-9TCI, Sigma-AldrichPurity >99%[2]
2-Chloroethanol107-07-3Sigma-AldrichToxic, handle with care in a fume hood.
Sodium Bicarbonate (NaHCO₃)144-55-8Fisher ScientificAnhydrous, powder.
N,N-Dimethylformamide (DMF)68-12-2Sigma-AldrichAnhydrous grade.
1,1'-Carbonyldiimidazole (CDI)530-62-1Sigma-AldrichMoisture sensitive.
Tetrahydrofuran (THF)109-99-9Sigma-AldrichAnhydrous grade.
Palladium on Carbon (10% Pd/C)7440-05-3Sigma-AldrichHandle carefully, potentially pyrophoric.
Hydrogen (H₂) gas1333-74-0AirgasHigh-pressure cylinder.
Methanol (MeOH)67-56-1Fisher ScientificACS grade.
Ethyl Acetate (EtOAc)141-78-6Fisher ScientificACS grade.
Hexanes110-54-3Fisher ScientificACS grade.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Fisher ScientificGranular.
Celite®61790-53-2Sigma-AldrichFor filtration.
Equipment
  • Standard laboratory glassware (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrers with heating plates

  • High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup

  • Melting point apparatus

  • Standard personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

Detailed Experimental Protocols

PART A: Synthesis of 2-((2-methoxy-4-nitrophenyl)amino)ethan-1-ol (Intermediate 1)

Causality and Rationale: This step introduces the 2-hydroxyethyl moiety necessary for the subsequent cyclization. 2-Chloroethanol is used as a readily available C2 electrophile. Sodium bicarbonate acts as a mild base to neutralize the HCl generated during the nucleophilic substitution, driving the reaction to completion. DMF is chosen as the solvent due to its high boiling point and ability to dissolve the reactants.

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-4-nitroaniline (10.0 g, 59.5 mmol).

  • Add N,N-Dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.

  • Add sodium bicarbonate (10.0 g, 119 mmol) and 2-chloroethanol (6.0 mL, 89.2 mmol) to the mixture.

  • Heat the reaction mixture to 90-100 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove DMF and salts.

  • Recrystallize the crude product from an ethanol/water mixture to yield 2-((2-methoxy-4-nitrophenyl)amino)ethan-1-ol as a yellow crystalline solid.

  • Dry the product under vacuum. (Expected yield: 75-85%).

PART B: Synthesis of 3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one (Intermediate 2)

Causality and Rationale: This step achieves the critical ring-closing to form the oxazolidinone heterocycle. 1,1'-Carbonyldiimidazole (CDI) is employed as a safe and highly effective alternative to hazardous phosgene or its derivatives.[3] CDI activates the hydroxyl and amine groups of the substrate, facilitating an intramolecular cyclization with the elimination of imidazole. Anhydrous THF is used as the solvent to prevent hydrolysis of the CDI.

Procedure:

  • In a 250 mL flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve the amino alcohol intermediate from Part A (8.0 g, 37.7 mmol) in anhydrous tetrahydrofuran (THF, 120 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 1,1'-carbonyldiimidazole (CDI) (7.3 g, 45.2 mmol) in 50 mL of anhydrous THF.

  • Add the CDI solution dropwise to the cooled amino alcohol solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor by TLC (1:1 Hexanes:EtOAc).

  • Once the reaction is complete, quench by slowly adding 50 mL of 1 M HCl (aq).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethyl acetate/hexanes to afford 3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one as a pale yellow solid. (Expected yield: 80-90%).

PART C: Synthesis of this compound (Final Product)

Causality and Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency and chemoselectivity; it reliably reduces the nitro group without affecting the oxazolidinone ring or the methoxy group.[4][5] Methanol is an excellent solvent for this reaction.

Procedure:

  • To a high-pressure reaction vessel (Parr shaker bottle), add the nitro-oxazolidinone intermediate from Part B (5.0 g, 21.0 mmol) and methanol (100 mL).

  • CAUTION: Under a nitrogen flow or in a glove bag, carefully add 10% Palladium on Carbon (Pd/C) (0.25 g, 5 mol% Pd). The catalyst can be pyrophoric.

  • Seal the reaction vessel, purge it several times with nitrogen, and then with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Shake the mixture at room temperature for 3-5 hours. Monitor the reaction by observing the cessation of hydrogen uptake. TLC can also be used to confirm the disappearance of the starting material.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting solid is the final product, this compound. If necessary, it can be further purified by recrystallization from ethyl acetate. (Expected yield: 90-98%).

Visualization of Experimental Workflow

G cluster_step1 Step 1: N-Hydroxyethylation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Nitro Reduction s1_1 Dissolve 2-methoxy-4-nitroaniline in DMF s1_2 Add NaHCO3 and 2-chloroethanol s1_1->s1_2 s1_3 Heat at 90-100°C for 12-16h s1_2->s1_3 s1_4 Precipitate in ice water s1_3->s1_4 s1_5 Filter and Recrystallize s1_4->s1_5 s2_1 Dissolve Intermediate 1 in anhydrous THF (0°C) s1_5->s2_1 Intermediate 1 s2_2 Add CDI solution dropwise s2_1->s2_2 s2_3 Stir at RT for 4-6h s2_2->s2_3 s2_4 Quench, Extract, and Dry s2_3->s2_4 s2_5 Concentrate and Recrystallize s2_4->s2_5 s3_1 Combine Intermediate 2, MeOH, and Pd/C in Parr vessel s2_5->s3_1 Intermediate 2 s3_2 Pressurize with H2 (50 psi) s3_1->s3_2 s3_3 Shake at RT for 3-5h s3_2->s3_3 s3_4 Vent, Purge with N2 s3_3->s3_4 s3_5 Filter through Celite s3_4->s3_5 s3_6 Concentrate solvent s3_5->s3_6 Final Final s3_6->Final Final Product

Caption: Step-by-step experimental workflow diagram.

Characterization and Data

Upon successful synthesis, the identity and purity of the intermediates and final product should be confirmed using standard analytical techniques.

CompoundFormMelting Point (°C)¹H NMR (CDCl₃) δ (ppm)Expected m/z [M+H]⁺
Intermediate 1 Yellow Solid105-108Placeholder213.08
Intermediate 2 Pale Yellow Solid145-148Placeholder239.06
Final Product Off-white Solid162-165Placeholder209.09

Safety and Handling

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Standard PPE (lab coat, safety glasses, gloves) must be worn at all times.

  • 2-Methoxy-4-nitroaniline: Harmful if swallowed and suspected of causing genetic defects.[2][6] Avoid inhalation of dust and contact with skin.

  • 2-Chloroethanol: Highly toxic and readily absorbed through the skin. Handle with extreme care using appropriate gloves.

  • 1,1'-Carbonyldiimidazole (CDI): Corrosive and reacts with moisture. Store in a desiccator and handle under an inert atmosphere.

  • Catalytic Hydrogenation: The use of hydrogen gas under pressure presents a significant explosion risk. The reaction must be conducted in a dedicated hydrogenation apparatus by trained personnel. Palladium on carbon is pyrophoric and must be handled with care, especially when dry. Always filter the catalyst under a wet solvent blanket and avoid exposure to air.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Low yield of Intermediate 1 Incomplete reaction; insufficient heating or reaction time.Increase reaction time and ensure the temperature is maintained at 100°C. Check the purity of starting materials.
Step 2: Difficult purification of Intermediate 2 Presence of unreacted starting material or imidazole byproduct.Ensure CDI is added slowly at 0°C. Perform the acidic wash thoroughly to remove imidazole. Column chromatography may be required if recrystallization fails.
Step 3: Incomplete reduction of nitro group Inactive catalyst; insufficient hydrogen pressure or reaction time.Use fresh Pd/C catalyst. Ensure the system is leak-free and maintain H₂ pressure. Increase reaction time or catalyst loading if necessary.
Step 3: Product discoloration (darkens) Air oxidation of the final amine product.Work up the reaction promptly. Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light.

References

  • CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents.

  • Organic Chemistry Portal. Oxazolidinone synthesis.

  • CN101230047B - Method for preparing 4-substituted chirality oxazolidinone compounds - Google Patents.

  • EP1099696A2 - Preparation of oxazolidine - Google Patents.

  • US2862002A - Synthesis of 4-amino-3-isoxazolidone - Google Patents.

  • ResearchGate. Synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one.

  • CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method - Google Patents.

  • CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone - Google Patents.

  • Synthetic method of (S)-4-benzyl-3-propionyl-2-oxazolidinone - Google Patents.

  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC - NIH.

  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.

  • CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline - Google Patents.

  • Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.

  • De Gruyter. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.

  • PubMed Central. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure.

  • YouTube. 22.4a Synthesis of Amines Reduction.

  • Arkivoc. Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones.

  • Organic Reaction Mechanisms. Nitro Reduction - Common Conditions.

  • SciELO. Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae.

  • Tokyo Chemical Industry. 2-Methoxy-4-nitroaniline.

  • PubChem. 2-Methoxy-4-nitroaniline.

Sources

Application Notes and Protocols for the Quantification of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a key intermediate in the synthesis of various pharmaceutical compounds, including anticoagulants and antibacterial agents. Accurate and precise quantification of this intermediate is critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the quantification of this compound in process samples and as a bulk substance. The methodologies described herein are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing options for both routine quality control and high-sensitivity analysis.

The protocols are designed to be robust and reliable, with a strong emphasis on the scientific rationale behind the chosen methodologies. All methods are presented with a clear path for validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

  • Structure: this compound possesses a core oxazolidinone ring, a substituted phenyl ring with an amino and a methoxy group.

  • Polarity: The presence of the amino and methoxy groups, along with the oxazolidinone ring, imparts a moderate polarity to the molecule, making it suitable for reversed-phase chromatography.

  • UV Absorbance: The aromatic ring system is a chromophore, allowing for detection by UV spectrophotometry. The primary amino group and the methoxy substituent will influence the absorption maximum (λmax).

  • Ionization: The basic amino group makes the molecule readily ionizable, which is ideal for electrospray ionization (ESI) in mass spectrometry, particularly in the positive ion mode.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quality control, offering a balance of performance, cost-effectiveness, and ease of use.

Scientific Rationale for Method Development

The selection of the chromatographic conditions is based on the chemical properties of this compound.

  • Stationary Phase: A C18 (octadecylsilyl) column is chosen as the stationary phase due to its hydrophobicity, which provides good retention for moderately polar compounds like the target analyte.

  • Mobile Phase: A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is employed. The organic modifier is used to elute the analyte from the C18 column. The aqueous phase helps to control the retention and peak shape. A slightly acidic pH is often beneficial for the analysis of aromatic amines to ensure they are in their protonated form, leading to better peak symmetry.

  • Detection: UV detection is selected due to the presence of the chromophoric phenyl ring. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity. If the λmax is not known, it should be determined experimentally using a UV-vis spectrophotometer or a photodiode array (PDA) detector. Based on structurally similar compounds, a starting wavelength of 254 nm can be explored.[1][3]

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV or PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (purity >99%).

  • HPLC grade acetonitrile and/or methanol.

  • HPLC grade water.

  • Formic acid or ammonium acetate (for mobile phase modification).

2. Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and resolution for the analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the analyte is in a single ionic form, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good elution strength and UV transparency.
Gradient Isocratic or GradientAn initial isocratic run (e.g., 60:40 A:B) can be tested. A gradient may be needed to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 10 µLA typical injection volume.
Detection Wavelength 254 nm (or determined λmax)Common wavelength for aromatic compounds; should be optimized.

3. Sample and Standard Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of the reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.999 is desirable.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation (as per ICH Q2(R1))

A summary of the required validation parameters is provided below.

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities, degradants, or placebo components. Peak purity should be confirmed using a PDA detector.
Linearity r² > 0.999 over a specified range (e.g., 50-150% of the expected concentration).
Accuracy Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability & Intermediate) RSD < 2% for multiple preparations and injections.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1 with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%).

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for applications requiring high sensitivity and selectivity, such as the analysis of trace levels of the analyte in complex matrices or for pharmacokinetic studies.

Scientific Rationale for Method Development

The LC-MS/MS method builds upon the principles of the HPLC method but utilizes a more sensitive and selective detector.

  • Chromatography: The same reversed-phase chromatography principles apply. However, shorter columns and faster flow rates can often be used due to the high selectivity of the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the preferred ionization technique due to the presence of the basic amino group, which can be readily protonated to form [M+H]⁺ ions.

  • Mass Analysis: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion (precursor ion) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and monitoring a specific fragment ion (product ion) in the third quadrupole. This process provides a high degree of selectivity and sensitivity.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to an HPLC or UPLC system).

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size for UPLC).

  • Reference standard of this compound.

  • LC-MS grade acetonitrile and/or methanol.

  • LC-MS grade water.

  • LC-MS grade formic acid or ammonium formate.

  • An internal standard (IS) is highly recommended for LC-MS/MS analysis to correct for matrix effects and variations in instrument response. A stable isotope-labeled version of the analyte would be ideal. If not available, a structurally similar compound with a different mass can be used.

2. LC-MS/MS Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmSuitable for fast and efficient separations with MS detection.
Mobile Phase A 0.1% Formic Acid in WaterVolatile buffer compatible with MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileVolatile organic modifier.
Gradient A gradient elution is typically used for complex matrices.
Flow Rate 0.3-0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CEnsures reproducible chromatography.
Injection Volume 1-5 µLSmaller injection volumes are common in LC-MS/MS.
Ionization Mode ESI PositiveThe amino group is readily protonated.
MRM Transitions To be determined experimentallyInfuse a standard solution of the analyte to determine the precursor ion ([M+H]⁺) and the most abundant product ions.
Collision Energy To be optimized for each transitionThe voltage applied in the collision cell to induce fragmentation.

3. Determination of MRM Transitions:

  • Prepare a solution of the reference standard (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer.

  • In full scan mode, identify the protonated molecular ion ([M+H]⁺). The theoretical exact mass of this compound (C10H12N2O3) is 208.0848 g/mol . The [M+H]⁺ ion should be observed at m/z 209.0921.

  • Perform a product ion scan on the precursor ion (m/z 209.1) to identify the major fragment ions.

  • Select the most intense and stable precursor-product ion transitions for quantification and confirmation.

4. Sample and Standard Preparation:

  • Standard Stock and Working Solutions: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range).

  • Sample Preparation: Sample preparation may require more extensive cleanup to remove matrix components that can interfere with ionization. Techniques like protein precipitation (for biological samples), liquid-liquid extraction, or solid-phase extraction (SPE) may be necessary.[4] All samples and standards should be spiked with the internal standard at a constant concentration.

5. Data Analysis and Quantification:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standard solutions.

  • Perform a linear regression analysis.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Method Validation (as per Bioanalytical Method Validation Guidelines if applicable)

The validation parameters are similar to the HPLC-UV method but with a greater emphasis on matrix effects and recovery.

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Linearity r² > 0.99 over the defined range.
Accuracy and Precision Within ±15% (±20% at the LLOQ) for quality control samples at multiple concentration levels.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to the response in a neat solution.
Recovery The efficiency of the extraction procedure.
Stability Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).

Visualization of Analytical Workflows

HPLC-UV Analytical Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C E Filter Samples & Standards C->E D Prepare Sample Solution D->E F Inject into HPLC System E->F Autosampler G Separation on C18 Column F->G H UV Detection at λmax G->H I Integrate Peak Areas H->I Chromatogram J Construct Calibration Curve I->J K Quantify Analyte Concentration J->K

Caption: General workflow for quantification by HPLC-UV.

LC-MS/MS Analytical Workflow

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification A Prepare Standards & QC Samples C Spike with Internal Standard A->C B Sample Extraction (e.g., SPE) B->C D Evaporate & Reconstitute C->D E Inject into LC System D->E F Chromatographic Separation E->F G ESI+ Ionization F->G H MRM Detection (Q1/Q3) G->H I Integrate Peak Areas (Analyte & IS) H->I Mass Chromatogram J Calculate Area Ratios I->J K Construct Calibration Curve J->K L Quantify Analyte Concentration K->L

Caption: General workflow for quantification by LC-MS/MS.

References

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Zhang, Y., et al. Drug Design, Development and Therapy, 2025. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. A. Penalver, E. Pocurull, F. Borrull, R. M. Marce. Analytical Chemistry, 1999. [Link]

  • Stability indicating HPLC method development and validation for quantification of Linezolid oral suspension dosage forms. S. M. M. Ali, et al. ResearchGate, 2025. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality of the final active pharmaceutical ingredient (API). The developed method is demonstrated to be specific, accurate, precise, and linear over a relevant concentration range. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, including a detailed protocol, method validation in accordance with ICH and FDA guidelines, and the scientific rationale behind the methodological choices.

Introduction

This compound (Molecular Formula: C₁₀H₁₂N₂O₃, Molecular Weight: 208.21 g/mol ) is a crucial building block in modern medicinal chemistry. Its structural motif is found in a number of therapeutic agents, including anticoagulants. Given its role as a precursor to APIs, a reliable analytical method to determine its purity and quantify it in the presence of potential impurities is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1][2]

This application note addresses the need for a validated HPLC method by providing a step-by-step protocol for the analysis of this compound. The method development was guided by the physicochemical properties of the analyte and established chromatographic principles for aromatic amines and oxazolidinone-containing compounds.[3]

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method is built upon a thorough understanding of the analyte's chemical properties.

  • Structure: this compound possesses a substituted phenyl ring, a primary aromatic amine, a methoxy group, and an oxazolidinone ring. This combination of functional groups dictates its polarity, solubility, and chromatographic behavior.

  • Polarity and Solubility: The presence of the amine and oxazolidinone moieties imparts a degree of polarity to the molecule. Aromatic amines are generally soluble in polar organic solvents like methanol and acetonitrile.[4] This characteristic is leveraged in the preparation of standard and sample solutions.

  • UV Absorbance: The aromatic ring in the molecule is a strong chromophore, making UV detection a suitable and sensitive method for quantification. Based on the UV spectra of structurally similar compounds, a detection wavelength in the range of 210-280 nm is expected to provide a good response.

HPLC Method and Instrumentation

Based on the considerations above, a reversed-phase HPLC method was developed and validated.

Instrumentation

A standard HPLC system equipped with the following is required:

  • Quaternary or Binary Gradient Pump

  • Autosampler

  • Column Thermostat

  • Photodiode Array (PDA) or UV-Vis Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection 254 nm
Injection Volume 10 µL

Rationale for Method Parameters:

  • Column: A C18 stationary phase is a versatile and widely used choice for the separation of moderately polar compounds and provides excellent retention for aromatic molecules.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is standard for reversed-phase chromatography.

    • Trifluoroacetic Acid (TFA): A 0.1% solution of TFA in water provides a mobile phase pH of approximately 2.1. This low pH ensures the complete protonation of the primary amine group on the analyte, leading to a single ionic species and thus sharp, symmetrical peaks. TFA also acts as an ion-pairing agent, further improving peak shape.

    • Acetonitrile: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte and any potential impurities with differing polarities within a reasonable runtime.

  • Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds and was found to provide a good signal-to-noise ratio for the analyte. A PDA detector can be used to confirm peak purity and identify the optimal detection wavelength.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of Trifluoroacetic Acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile) to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

Accurately weigh the sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis.

HPLC_Workflow A Mobile Phase A Pump Pump A->Pump B Mobile Phase B B->Pump Stock Stock Standard Work Working Standards Autosampler Autosampler Work->Autosampler Sample Sample Solution Sample->Autosampler Pump->Autosampler Column Column Autosampler->Column Detector Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC Analysis Workflow from Solution Preparation to Data Analysis.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for its intended purpose.[1][6][7]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is operating correctly. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
%RSD of Retention Time (n=6) ≤ 1.0%
Specificity

Specificity was evaluated by analyzing a blank (diluent), a placebo (if applicable), and the analyte. The chromatograms were examined to ensure that there were no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was determined by analyzing a series of at least five concentrations of the analyte across the desired range. The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Spike LevelMean Recovery (%)
80%98.0 - 102.0
100%98.0 - 102.0
120%98.0 - 102.0
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Determined by analyzing six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing six replicate samples of the same concentration on two different days, by different analysts, or on different instruments.

Precision Level%RSD of Peak Area
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD: S/N ratio of 3:1

  • LOQ: S/N ratio of 10:1

Robustness

The robustness of the method was evaluated by making small, deliberate changes to the chromatographic parameters and observing the effect on the results. Parameters to be varied include:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2%)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Logical Framework for Method Development

The development of this HPLC method followed a logical progression, as illustrated in the diagram below.

Method_Development cluster_analyte Analyte Characterization cluster_method Method Development cluster_optimization Optimization cluster_validation Validation (ICH Q2) Analyte 3-(4-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one Properties Physicochemical Properties (Polarity, pKa, UV Absorbance) Analyte->Properties Mode Select Mode: Reversed-Phase Properties->Mode Column Select Column: C18 Mode->Column MobilePhase Select Mobile Phase: ACN/Buffered Aqueous Column->MobilePhase Detection Select Detection: UV @ 254 nm MobilePhase->Detection pH Optimize pH: Acidic (TFA) Detection->pH Gradient Optimize Gradient pH->Gradient FlowTemp Optimize Flow Rate & Temperature Gradient->FlowTemp Validation System Suitability, Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness FlowTemp->Validation

Caption: Logical workflow for the development and validation of the HPLC method.

Conclusion

This application note provides a comprehensive and scientifically sound HPLC method for the quantitative analysis of this compound. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical industry. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for the implementation of this method in various laboratory settings.

References

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. March 31, 2022. [Link]

  • FDA. Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). November 1, 2023. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. November 27, 2025. [Link]

  • PubMed Central. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). [Link]

  • ResearchGate. HPLC analysis results showing (a) typical chromatogram for Rivaroxaban... [Link]

  • ResearchGate. synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. April 12, 2017. [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. November 7, 2024. [Link]

  • GSC Online Press. Analytical method of development and validation of rivaroxaban in bulk drug and pharmaceutical drugs from RP-HPLC. August 18, 2025. [Link]

  • International Research Journal on Advanced Engineering and Management (IRJAEM). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. July 7, 2024. [Link]

  • PubMed. HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. March 3, 2014. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-nitrophenol on Primesep 100 Column. [Link]

  • Vertex AI Search. 3-(4-Methoxyphenyl)
  • Wikipedia. Amine. [Link]

Sources

Application Notes and Protocols for the Evaluation of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in the Fight Against Bacterial Resistance

The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Oxazolidinones, a unique class of synthetic antibiotics, have emerged as a critical tool in our therapeutic arsenal, particularly against formidable Gram-positive pathogens.[1][2] Their novel mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase, sets them apart from other antibiotic classes and provides a valuable pathway for overcoming existing resistance mechanisms.[3][4][5]

This document provides a comprehensive guide for the in vitro evaluation of a novel oxazolidinone derivative, 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. As a Senior Application Scientist, the following protocols and insights are designed to be both scientifically rigorous and practically applicable, enabling researchers to accurately characterize the antibacterial potential of this compound. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Mechanism of Action: Targeting the Bacterial Ribosome

Oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[1][3] This binding event obstructs the formation of the initiation complex, a crucial first step in the translation of messenger RNA (mRNA) into proteins.[3][6] By preventing the association of the 50S subunit with the 30S subunit-mRNA-fMet-tRNA complex, oxazolidinones effectively halt protein production, leading to a bacteriostatic effect in most susceptible organisms.[4][7]

cluster_0 Bacterial Protein Synthesis Initiation cluster_1 Role of 50S Subunit cluster_2 Inhibition by Oxazolidinone 30S_subunit 30S Ribosomal Subunit Initiation_Complex_Formation Formation of 30S Initiation Complex 30S_subunit->Initiation_Complex_Formation mRNA mRNA mRNA->Initiation_Complex_Formation fMet_tRNA fMet-tRNA fMet_tRNA->Initiation_Complex_Formation 50S_subunit 50S Ribosomal Subunit Initiation_Complex_Formation->50S_subunit Association 70S_Ribosome Functional 70S Ribosome (Protein Synthesis Proceeds) 50S_subunit->70S_Ribosome Blocked_Association Association Blocked 50S_subunit->Blocked_Association Oxazolidinone 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one Oxazolidinone->50S_subunit Binds to 50S

Caption: Mechanism of action of this compound.

Materials and Reagents

Test Compound
  • This compound (Purity ≥95%)

Bacterial Strains

A panel of clinically relevant Gram-positive bacteria, including both susceptible and resistant strains, is recommended for a thorough evaluation.

Bacterial SpeciesStrain (Example)Key Characteristics
Staphylococcus aureusATCC 29213Methicillin-susceptible (MSSA)
Staphylococcus aureusATCC 33591Methicillin-resistant (MRSA)
Enterococcus faecalisATCC 29212Vancomycin-susceptible
Enterococcus faeciumATCC 19434Vancomycin-resistant (VRE)
Streptococcus pneumoniaeATCC 49619Penicillin-susceptible
Streptococcus pyogenesATCC 19615Group A Streptococcus
Staphylococcus epidermidisATCC 14990Coagulase-negative staphylococcus
Culture Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Dimethyl Sulfoxide (DMSO), sterile

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Sterile culture tubes and flasks

  • Micropipettes and sterile tips

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

The accurate preparation of the test compound is fundamental to the reliability of the assay results.

  • Stock Solution Preparation:

    • Accurately weigh a sufficient amount of this compound powder.

    • Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL. The choice of DMSO is due to its common use as a solvent for organic compounds; however, solubility should be experimentally confirmed.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but stability at elevated temperatures should be considered.

    • Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or below to prevent degradation. Avoid repeated freeze-thaw cycles.[8]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate sterile broth (e.g., CAMHB) to achieve the desired concentrations for the assay. It is crucial to account for the final volume in the assay plate to achieve the target concentrations.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[9][10]

Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Dilute_Inoculum Dilute Inoculum to ~5 x 10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Wells with Bacterial Suspension Dilute_Inoculum->Inoculate_Plate Prepare_Compound_Dilutions Prepare Serial Dilutions of 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one in 96-well plate Prepare_Compound_Dilutions->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

  • Inoculum Preparation:

    • From a fresh (18-24 hours) culture plate, select 3-5 well-isolated colonies of the test bacterium.[8]

    • Suspend the colonies in sterile TSB or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Plate Preparation and Inoculation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in CAMHB. The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria) for each bacterial strain tested.

  • Incubation and MIC Determination:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[12]

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Protocol 3: Time-Kill Kinetics Assay

The time-kill assay provides valuable information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[13][14]

  • Assay Setup:

    • Prepare a mid-logarithmic phase bacterial culture in CAMHB.

    • In sterile flasks, add the bacterial culture to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

    • Add this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC. Include a growth control without the compound.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[15]

    • Perform serial ten-fold dilutions of each aliquot in sterile PBS.

    • Plate the dilutions onto MHA plates.

  • Data Analysis:

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

    • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound and the growth control.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[13][15]

Data Analysis and Interpretation

MIC Data

The MIC values provide a quantitative measure of the potency of this compound against a range of bacterial strains.

Bacterial StrainMIC (µg/mL) of this compoundMIC (µg/mL) of Linezolid (Reference)
S. aureus ATCC 29213[Insert experimental value][Insert experimental value]
S. aureus ATCC 33591[Insert experimental value][Insert experimental value]
E. faecalis ATCC 29212[Insert experimental value][Insert experimental value]
E. faecium ATCC 19434[Insert experimental value][Insert experimental value]
S. pneumoniae ATCC 49619[Insert experimental value][Insert experimental value]
Time-Kill Kinetics

The time-kill curves will illustrate the dynamic interaction between the compound and the bacteria. A rapid decline in CFU/mL indicates bactericidal activity, while a plateau or slow decline suggests bacteriostatic activity.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
No bacterial growth in control wellsInoculum too dilute or non-viablePrepare a fresh inoculum and verify its concentration. Check the viability of the bacterial stock.
Inconsistent results between replicatesPipetting errors or improper mixingEnsure accurate pipetting and thorough mixing of reagents. Use calibrated pipettes.
ContaminationNon-sterile technique or contaminated reagentsMaintain strict aseptic technique throughout the procedure. Use sterile, high-quality reagents and media.
Compound precipitation in mediaPoor solubilityTest the solubility of the compound in the assay medium. If necessary, adjust the stock solution concentration or consider alternative solvents.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro antibacterial evaluation of this compound. By adhering to these standardized methods and understanding the underlying scientific principles, researchers can generate high-quality, reproducible data to accurately characterize the potential of this novel oxazolidinone derivative as a future therapeutic agent.

References

  • Azzouz, A., & Preobrazhenskaya, M. N. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4236. [Link]

  • Pandey, A., & D'mello, C. (2015). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2015, 1-14. [Link]

  • PharmaXChange.info. (2011). Mechanism of Action of Oxazolidinones. [Link]

  • Kumar, R., & Kumar, S. (2015). Mechanism of action of oxazolidinone antibacterial agents. ResearchGate. [Link]

  • Hutchinson, D. K. (2003). Oxazolidinone antibacterial agents: a critical review. Current topics in medicinal chemistry, 3(9), 1021–1042. [Link]

  • Sivakumar, B., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(11), 1178-1183. [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Wikipedia. (2024). Methicillin-resistant Staphylococcus aureus. [Link]

  • RegisteredNurseRN. (2022, August 27). Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review (Metronidazole) [Video]. YouTube. [Link]

  • Shinabarger, D. L. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert opinion on investigational drugs, 8(8), 1195–1202. [Link]

  • Clinical and Laboratory Standards Institute. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Gebrechristos, Y., & Gebrehiwot, G. (2017). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. ResearchGate. [Link]

  • Kim, Y., et al. (2018). In Vitro Activities of LCB 01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. Molecules, 23(11), 2999. [Link]

  • Clinical and Laboratory Standards Institute. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Bio-protocol. (2021). Time-Kill Kinetics Assay. [Link]

  • ResearchGate. (2021). How i prepare stock and working solution of antibiotics for making antibiotic discs?. [Link]

  • Brazilian Journal of Microbiology. (2008). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. [Link]

  • iGEM. (n.d.). Antibacterial Stock Preparation. [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. [Link]

  • U.S. Food and Drug Administration. (2024). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Shinabarger, D. (1999). Mechanism of action of the oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. [Link]

  • Gold Biotechnology. (2019, June 19). How to Prepare a Sterile Antibiotic Stock Solution Using an EZ Pak™ [Video]. YouTube. [Link]

  • Hindawi. (2020). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2026). Clinical Breakpoint Tables. [Link]

Sources

Application Notes and Protocols for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Oxazolidinone Core - A Privileged Scaffold in Medicinal Chemistry

The 1,3-oxazolidin-2-one ring system is a cornerstone of modern medicinal chemistry, recognized for its presence in a variety of therapeutically important agents.[1][2] This five-membered heterocyclic scaffold is particularly noted for its role in the development of novel antibacterial and anticoagulant drugs.[2] The structural rigidity and synthetic accessibility of the oxazolidinone core allow for the precise spatial arrangement of pharmacophoric elements, making it an attractive template for drug design.

Prominent examples of drugs featuring the oxazolidinone moiety include Linezolid , a broad-spectrum antibiotic effective against multi-drug resistant Gram-positive bacteria, and Rivaroxaban , an orally active direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders.[3][4] The synthesis of these and other related compounds often relies on the use of strategically functionalized N-aryl-1,3-oxazolidin-2-one precursors.

This document provides detailed application notes and a proposed synthetic protocol for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one , a versatile precursor poised for application in the synthesis of novel bioactive molecules. The presence of a primary aromatic amine and a methoxy group on the phenyl ring offers multiple avenues for further chemical elaboration, making it a valuable building block in drug discovery and development.

Synthetic Strategy and Protocol

Overall Synthetic Scheme

Synthetic_Scheme cluster_steps Synthetic Pathway start 4-Nitro-2-methoxyaniline intermediate1 N-(2-Hydroxyethyl)-4-nitro-2-methoxyaniline start->intermediate1 N-Alkylation step1_reagent 2-Chloroethanol, Base intermediate2 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one intermediate1->intermediate2 Cyclization step2_reagent Carbonylating Agent (e.g., CDI, Triphosgene) product This compound intermediate2->product Nitro Reduction step3_reagent Reduction (e.g., H2/Pd-C, Fe/HCl)

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(2-Hydroxyethyl)-4-nitro-2-methoxyaniline

  • Rationale: This step introduces the 2-hydroxyethyl moiety necessary for the subsequent formation of the oxazolidinone ring. The reaction is a standard nucleophilic substitution where the aniline nitrogen displaces a halide from a two-carbon electrophile. The use of a base is crucial to deprotonate the aniline, enhancing its nucleophilicity.

  • Procedure:

    • To a solution of 4-nitro-2-methoxyaniline (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or isopropanol, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-(2-hydroxyethyl)-4-nitro-2-methoxyaniline.

Step 2: Synthesis of 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one

  • Rationale: This cyclization step forms the core oxazolidinone ring. A carbonylating agent is required to react with both the hydroxyl and the secondary amine functionalities of the precursor. Carbonyldiimidazole (CDI) is a safe and effective alternative to the highly toxic phosgene gas.[8] Triphosgene, a solid phosgene equivalent, can also be employed with appropriate safety precautions.[8]

  • Procedure:

    • Dissolve N-(2-hydroxyethyl)-4-nitro-2-methoxyaniline (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a carbonylating agent such as 1,1'-carbonyldiimidazole (CDI, 1.2 eq) or triphosgene (0.4 eq) in one portion at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • If using triphosgene, add a non-nucleophilic base like triethylamine (2.5 eq) dropwise to the reaction mixture at 0 °C.

    • Stir the reaction at room temperature and monitor its progress by TLC.

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with the same solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one.

Step 3: Synthesis of this compound

  • Rationale: The final step involves the reduction of the aromatic nitro group to a primary amine. This transformation is a standard procedure in organic synthesis. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. Alternatively, reduction with metals in acidic media, such as iron in acetic or hydrochloric acid, can be employed.[7]

  • Procedure:

    • Dissolve 3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one (1.0 eq) in a suitable solvent like ethanol, methanol, or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon (Pd/C, ~10 mol%).

    • Subject the reaction mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is completely consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the desired product, this compound. The product can be further purified by recrystallization if necessary.

Applications in Organic Synthesis

The title compound, this compound, is a versatile precursor for the synthesis of a wide range of more complex molecules, particularly those with potential biological activity. The primary amino group serves as a handle for various transformations.

Potential Synthetic Transformations

Applications cluster_reactions Functional Group Transformations cluster_products Potential Product Classes precursor 3-(4-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one acylation Acylation precursor->acylation sulfonylation Sulfonylation precursor->sulfonylation reductive_amination Reductive Amination precursor->reductive_amination diazotization Diazotization precursor->diazotization amide_product Amide Derivatives acylation->amide_product sulfonamide_product Sulfonamide Derivatives sulfonylation->sulfonamide_product sec_amine_product Secondary/Tertiary Amines reductive_amination->sec_amine_product sandmeyer_product Sandmeyer Products (e.g., -Cl, -Br, -CN, -OH) diazotization->sandmeyer_product

Caption: Potential synthetic applications of the title precursor.

Exemplary Application: Synthesis of a Hypothetical Bioactive Molecule

Drawing inspiration from the synthesis of Rivaroxaban, the primary amine of this compound can be acylated with a suitable acyl chloride to introduce a desired side chain. For instance, acylation with 5-chlorothiophene-2-carbonyl chloride would yield a molecule with structural motifs found in Factor Xa inhibitors.

Hypothetical Reaction:

Hypothetical_Synthesis precursor 3-(4-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one product N-(4-(2-oxooxazolidin-3-yl)-3-methoxyphenyl)- 5-chlorothiophene-2-carboxamide precursor->product Acylation reagent 5-Chlorothiophene- 2-carbonyl chloride, Base (e.g., Pyridine)

Caption: Hypothetical acylation to form a potential bioactive molecule.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic StepPrecursor
N-(2-Hydroxyethyl)-4-nitro-2-methoxyanilineC₉H₁₂N₂O₄212.20N-Alkylation4-Nitro-2-methoxyaniline
3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-oneC₁₀H₁₀N₂O₅238.19CyclizationN-(2-Hydroxyethyl)-4-nitro-2-methoxyaniline
This compound C₁₀H₁₂N₂O₃ 208.21 Nitro Reduction3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of novel compounds with potential applications in drug discovery, particularly in the areas of antibacterial and anticoagulant research. The synthetic protocol outlined in this document, adapted from established literature procedures for analogous compounds, provides a reliable pathway for its preparation. The strategic placement of the amino and methoxy functionalities on the phenyl ring opens up a wide array of possibilities for further chemical modifications, enabling the generation of diverse molecular libraries for biological screening. Researchers and drug development professionals can leverage this precursor to explore new chemical space and develop next-generation therapeutics based on the privileged oxazolidinone scaffold.

References

  • Justia Patents. (2012). Process for the preparation of rivaroxaban and intermediates thereof. Retrieved from [Link]

  • Google Patents. (2014). Method for synthesizing rivaroxaban intermediate 4-(4-aminophenyl)-3-molindone.
  • Eureka | Patsnap. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Engineering an affinity-enhanced peptide through optimization of cyclization chemistry. Retrieved from [Link]

  • Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]

  • Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (2025). Technical Disclosure Commons. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)-3-morpholinone.
  • ACS Publications. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. Organic Process Research & Development. Retrieved from [Link]

  • WIPO. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PubMed Central. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

Sources

experimental design for testing 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Efficacy and Safety Profiling of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Abstract

This guide outlines the experimental framework for evaluating This compound , a structural analogue of the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid).[1] While the oxazolidinone core typically targets the bacterial 50S ribosomal subunit to inhibit protein synthesis, the specific substitution pattern (4-amino, 2-methoxy) necessitates a rigorous validation of both antimicrobial potency and safety. This document details protocols for Minimum Inhibitory Concentration (MIC) determination, Mechanism of Action (MoA) validation via cell-free translation assays, and critical safety profiling for Monoamine Oxidase (MAO) inhibition and mitochondrial toxicity.

Experimental Workflow Overview

The evaluation pipeline is designed to filter the compound through efficacy gates before advancing to costly safety profiling.[1]

Workflow Compound Compound Preparation (DMSO Solubilization) MIC Phase 1: Efficacy MIC Determination (CLSI M07) Compound->MIC 0.1 - 64 µg/mL MoA Phase 2: Mechanism In Vitro Translation (Prokaryotic vs Eukaryotic) MIC->MoA If MIC < 8 µg/mL Safety Phase 3: Safety MAO Inhibition & Mitochondrial Tox MoA->Safety If Selectivity > 10x Decision Go/No-Go Decision Safety->Decision Risk Profile

Figure 1: Sequential evaluation pipeline ensuring resource efficiency. Phase 1 confirms activity; Phase 2 validates the target; Phase 3 assesses class-specific toxicity.[1]

Compound Preparation & Handling

The primary amine group at the 4-position renders this molecule susceptible to oxidation.[1] Proper handling is vital for reproducibility.[1]

  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).[1]

  • Stock Concentration: 10 mg/mL (approx. 48 mM).[1]

  • Storage: Aliquot into amber glass vials; store at -20°C. Avoid freeze-thaw cycles.

  • Stability Check: Verify integrity via HPLC-UV (254 nm) before each assay. The appearance of new peaks suggests oxidative degradation of the aniline moiety.[1]

Phase 1: Antimicrobial Efficacy (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive pathogens (e.g., S. aureus, E. faecalis). Standard: Adheres to CLSI M07 guidelines.

Protocol: Broth Microdilution
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Inoculum: Prepare a direct colony suspension of the test organism in saline to match a 0.5 McFarland turbidity standard (

    
     CFU/mL). Dilute 1:100 in CAMHB.[1]
    
  • Plate Setup:

    • Use 96-well round-bottom plates.

    • Add 50 µL of CAMHB to columns 2–12.[1]

    • Add 100 µL of 2x compound stock (in CAMHB, <1% DMSO final) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10.[1]

    • Column 11: Growth Control (no drug).[1]

    • Column 12: Sterility Control (no bacteria).[1]

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1–11. Final volume: 100 µL. Final bacterial density:

    
     CFU/mL.[1]
    
  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth.[1]

Data Interpretation Table:

MIC (µg/mL)ClassificationAction
≤ 2PotentProceed to Time-Kill & MoA immediately.
4 – 8ModerateProceed if structure is a "lead" for optimization.
≥ 16Weak/InactiveStop.[1] Re-evaluate chemical scaffold design.

Phase 2: Mechanism of Action (In Vitro Translation)

Objective: Confirm the molecule inhibits bacterial protein synthesis (50S ribosome target) and assess selectivity against mammalian ribosomes. Rationale: Oxazolidinones bind the 23S rRNA of the 50S subunit.[1] If this molecule works via a different mechanism (e.g., membrane disruption due to the lipophilic phenyl ring), it is not a true oxazolidinone-class actor.

Protocol: Coupled Transcription/Translation (TnT) Assay

Materials:

  • Prokaryotic System:E. coli S30 Extract System for Circular DNA.[1]

  • Eukaryotic System: Rabbit Reticulocyte Lysate.[1]

  • Reporter: Luciferase plasmid (pBESTluc for bacteria, pLuc for eukaryote).[1]

Steps:

  • Reaction Mix: Prepare Master Mix containing amino acids (minus methionine), reaction buffer, and S30 extract/lysate.

  • Dosing: Add compound (0.1, 1, 10, 100 µM) to reaction tubes. Include Linezolid as a positive control and DMSO as a negative control.[1]

  • Initiation: Add DNA template (0.5 µg) to start the reaction.[1]

  • Incubation:

    • E. coli:[1][2][3] 37°C for 60 minutes.

    • Rabbit: 30°C for 90 minutes.

  • Detection: Add Luciferase Assay Reagent and measure luminescence on a plate reader.[1]

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Mechanism Drug 3-(4-Amino...)-oxazolidinone Ribosome 50S Ribosomal Subunit (23S rRNA P-site) Drug->Ribosome Binds Competitively Complex Initiation Complex (70S) Ribosome->Complex Distorts tRNA binding Peptide Peptide Bond Formation Complex->Peptide Blocked Inhibition Translation Halted (Bacteriostasis) Peptide->Inhibition No Protein Output

Figure 2: Mechanistic pathway.[1] The drug must bind the 50S subunit to prevent the formation of a functional 70S initiation complex.

Phase 3: Safety & Selectivity Profiling

Oxazolidinones have two major class-specific liabilities:

  • MAO Inhibition: The oxazolidinone ring structurally resembles MAO inhibitors (e.g., Toloxatone), leading to potential hypertensive crises (Serotonin Syndrome).[1]

  • Mitochondrial Toxicity: Bacterial ribosomes are structurally similar to human mitochondrial ribosomes.[1] Long-term use can cause lactic acidosis or myelosuppression.[1]

Assay A: Monoamine Oxidase (MAO-A/B) Inhibition
  • Method: Fluorometric assay using Tyramine or Kynuramine as substrate.[1]

  • Protocol: Incubate Recombinant Human MAO-A and MAO-B with the test compound (1–100 µM) for 15 mins. Add substrate and HRP/Amplex Red.[1] Measure fluorescence (Ex/Em 530/590 nm).

  • Success Criteria: IC50 > 100 µM (indicates low risk of drug-drug interactions).[1]

Assay B: Mitochondrial Protein Synthesis (MPS) Inhibition
  • Method: [35S]-Methionine incorporation in HepG2 cells.[1]

  • Protocol:

    • Treat HepG2 cells with compound for 24–48 hours.[1]

    • Add Emetine (inhibits cytosolic translation) to isolate mitochondrial activity.[1]

    • Pulse with [35S]-Methionine for 2 hours.

    • Lyse cells and precipitate proteins with TCA.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Selectivity Index (SI): Calculate

    
    .[1]
    
    • Target: SI > 10 (Ideally > 50).[1]

References

  • CLSI. (2023).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.[1] CLSI document M07-A11.[1] Clinical and Laboratory Standards Institute.[1] [Link]

  • Leach, K. L., et al. (2007).[1] "The Site of Action of Oxazolidinone Antibiotics in Living Bacteria and in Human Mitochondria." Molecular Cell, 26(3), 393-402.[1] [Link][1]

  • Nagendra, N., et al. (2021).[1] "Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects." Molecules, 26(15), 4586. [Link][1]

  • OECD. (2016).[1] Test No. 471: Bacterial Reverse Mutation Test (Ames Test).[1] OECD Guidelines for the Testing of Chemicals.[1] [Link][1]

Sources

Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the large-scale synthesis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), most notably the anticoagulant Rivaroxaban.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. We will delve into a robust and scalable synthetic route, offering in-depth explanations for the chosen methodologies, process optimization strategies, and critical safety considerations. The protocols described herein are designed to be self-validating, with a strong emphasis on scientific integrity and reproducibility.

Introduction and Significance

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structure serves as a crucial building block for the synthesis of various therapeutic agents. The oxazolidinone ring system is a well-established pharmacophore, known for its antibacterial properties; however, its utility extends to other therapeutic areas, including anticoagulation.[3] The demand for efficient and scalable synthetic routes to this intermediate is driven by the commercial success of drugs like Rivaroxaban, a direct factor Xa inhibitor.[2]

This application note will focus on a practical and economically viable multi-step synthesis suitable for industrial production. We will begin with readily available starting materials and proceed through a logical sequence of reactions, culminating in the desired product with high purity and yield.

Overall Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a three-step process starting from 2-methoxy-4-nitroaniline. The overall workflow is depicted in the diagram below.

Synthetic Workflow Start 2-Methoxy-4-nitroaniline Step1 Step 1: Hydroxylation Start->Step1 Intermediate1 1-Amino-2-methoxy-5-nitrobenzene Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct Reaction Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Intramolecular Cyclization Phenol 2-Methoxy-4-nitrophenol Phenoxide Phenoxide Ion Phenol->Phenoxide + K2CO3 - KHCO3 Base K2CO3 Intermediate Ether Intermediate Phenoxide->Intermediate + 2-Chloroethanol - Cl- Chloroethanol 2-Chloroethanol Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Base (K2CO3) Oxazolidinone 3-(2-Methoxy-4-nitrophenyl) -1,3-oxazolidin-2-one Cyclization->Oxazolidinone Ring Closure

Caption: Proposed mechanism for the formation of the oxazolidinone ring.

Process Optimization and Scale-Up Considerations

  • Solvent Selection: While DMF is an effective solvent for the cyclization step, its high boiling point and potential for decomposition can be problematic on a large scale. Alternative solvents such as DMSO or N-methyl-2-pyrrolidone (NMP) could be investigated. For the reduction step, a mixture of ethanol and water is a green and cost-effective choice.

  • Base Selection: Potassium carbonate is a suitable base for the cyclization. However, other inorganic bases like sodium carbonate or cesium carbonate could also be effective. [3]The choice may depend on cost and reactivity.

  • Work-up and Purification: On a large scale, extractive work-ups should be minimized to reduce solvent waste. Crystallization is the preferred method for purification of the final product. The choice of crystallization solvent is critical for obtaining high purity and the desired crystal form.

  • Heat Management: The diazotization and the iron-mediated nitro reduction are exothermic reactions. Proper cooling and controlled addition of reagents are crucial for safety and to prevent side reactions.

Safety Precautions

  • Handling of Aromatic Amines and Nitro Compounds: Aromatic amines and nitro compounds can be toxic and are potential carcinogens. [4]Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [5]* Diazonium Salts: Diazonium salts can be explosive when isolated in a dry state. It is imperative to keep them in solution and at low temperatures.

  • Corrosive Reagents: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Handle with extreme care and use appropriate protective gear.

  • Flammable Solvents: Ethyl acetate, ethanol, and methanol are flammable. Avoid open flames and ensure proper grounding of equipment to prevent static discharge.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1Incomplete diazotization or hydrolysis.Ensure the temperature is maintained at 0-5 °C during diazotization. Ensure complete addition of the diazonium salt to the boiling copper sulfate solution.
Incomplete reaction in Step 2Insufficient base or reaction time.Use a slight excess of potassium carbonate. Monitor the reaction closely by TLC/HPLC and extend the reaction time if necessary.
Formation of byproducts in Step 3Over-reduction or side reactions.Control the temperature during the addition of iron powder. Ensure the reaction is not heated for an excessively long time after completion.
Difficulty in filtering iron saltsFine particle size of iron salts.Use a filter aid like celite. Ensure the filtration is performed while the solution is still hot.

References

  • EP2521723A1 - Process for the preparation of rivaroxaban and intermediates thereof - Google Patents.
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. Available at: [Link]

  • Oxazolidinone synthesis - Organic Chemistry Portal. Available at: [Link]

  • The 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one for the imino... - ResearchGate. Available at: [Link]

  • synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one - ResearchGate. Available at: [Link]

  • 4-Aminophenol - Wikipedia. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • US9394292B2 - Rivaroxaban intermediate and preparation thereof - Google Patents.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - NIH. Available at: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. Available at: [Link]

  • US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate - Google Patents.
  • CN101230047B - Method for preparing 4-substituted chirality oxazolidinone compounds - Google Patents.
  • What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Current Updates on Oxazolidinone and Its Significance - PMC. Available at: [Link]

  • Synthesis of 4-aminophenol-glucopyranoside | Request PDF - ResearchGate. Available at: [Link]

  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway - NIH. Available at: [Link]

  • (PDF) Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form - ResearchGate. Available at: [Link]

  • Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 3 (Benzo[d]Thiazol- 2-yl)-2-(Substituted Aryl) Thiazolidin-4-one Derivatives. Available at: [Link]

  • Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones from azetidin-2-ones - arkat usa. Available at: [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]

  • A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis - Frontiers. Available at: [Link]

  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - MDPI. Available at: [Link]

  • Parallel Solid-Phase Synthesis of disubstituted 3-(1H-benzo[d]imidazol-2-yl)imidazolidine-2,4-diones and 3-(1H-benzo[d]imidazol-2-yl)-2-thioxoimidazolidin-4-ones - PMC - NIH. Available at: [Link]

  • Oxazolidine synthesis - Organic Chemistry Portal. Available at: [Link]

Sources

Topic: Advanced Purification Strategies for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a key heterocyclic intermediate, structurally related to the oxazolidinone class of antibiotics, such as Linezolid.[1][2] The stringent purity requirements for pharmaceutical intermediates necessitate robust and optimized purification protocols. This application note provides a comprehensive guide to the purification of this compound, moving beyond simple procedural lists to explain the underlying chemical principles that govern method selection and optimization. We present detailed, field-tested protocols for recrystallization, flash column chromatography, and preparative High-Performance Liquid Chromatography (HPLC), designed to be self-validating and adaptable. This guide is intended to empower researchers to select and implement the most effective purification strategy based on scale, impurity profile, and final purity requirements.

Physicochemical Profile and Impurity Analysis

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.

Structure and Properties: The molecule possesses three key functional regions that dictate its chemical behavior:

  • Aromatic Amine: A primary amine on the phenyl ring imparts basicity and provides a site for hydrogen bonding. This group is susceptible to oxidation, which can lead to colored impurities.

  • Methoxy Group: An electron-donating group that influences the electron density of the aromatic ring.

  • Oxazolidinone Ring: A polar heterocyclic system containing a carbamate ester, making it a good hydrogen bond acceptor.

These features collectively render the compound moderately polar with a propensity for crystallinity.

PropertyEstimated Value / ObservationRationale / Implication for Purification
Molecular Weight 208.21 g/mol Relevant for mass-based calculations and detection.
Appearance Likely an off-white to light tan solidColor may indicate the presence of oxidized impurities.
Polarity Moderately PolarSoluble in polar organic solvents (e.g., alcohols, ethyl acetate, acetone). Limited solubility in non-polar solvents (e.g., hexanes) and potentially water. This polarity differential is the basis for chromatographic separation.
Basicity (pKa) Weakly Basic (pKa of aniline ~4.6)The amino group can be protonated. This allows for purification via acid-base extraction or manipulation of chromatographic behavior by adding acid modifiers to the mobile phase.[3]
Thermal Stability Expected to be stableThe related compound 3-(4-Methoxyphenyl)-2-oxazolidinone has a melting point of 109-111 °C, suggesting good thermal stability for purification techniques involving heat, such as recrystallization.[4]

Potential Impurities: Purity is not just the presence of the desired compound but the absence of contaminants. Impurities typically arise from the synthesis and may include:

  • Unreacted Starting Materials: e.g., 2-methoxy-4-nitroaniline (if the synthesis involves nitro reduction) or the corresponding aniline precursor.

  • Reaction Intermediates: Incomplete cyclization products.

  • Reagents and Byproducts: Catalysts, coupling agents, or salts from the reaction workup.

  • Degradation Products: Primarily from the oxidation of the aromatic amine.

Strategic Selection of Purification Technique

The choice of purification method is a critical decision based on the scale of the synthesis, the nature of the impurities, and the required final purity. The following decision-making workflow can guide the selection process.

G start Crude Product scale Assess Scale & Purity Goal start->scale recrystallization Protocol 1: Recrystallization scale->recrystallization > 5g Scale Purity Goal: >98% column Protocol 2: Flash Column Chromatography scale->column < 5g Scale or Complex Mixture hplc Protocol 3: Preparative HPLC scale->hplc mg to g Scale Purity Goal: >99.5% check_purity1 Purity > 98%? recrystallization->check_purity1 check_purity2 Purity > 99.5%? column->check_purity2 final_product Pure Product hplc->final_product check_purity1->column No check_purity1->final_product Yes check_purity2->hplc No check_purity2->final_product Yes

Caption: Decision workflow for selecting the optimal purification technique.

Detailed Application Protocols

Protocol 1: Recrystallization for Bulk Purification

Causality: Recrystallization is the most efficient method for purifying large quantities of a solid compound, leveraging differences in solubility between the target compound and impurities at varying temperatures.[5] The ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.

Step 1: Solvent Screening The key to successful recrystallization is finding the right solvent system. This is done on a small scale (~10-20 mg of crude material).

Solvent / SystemObservationAssessment
Ethanol Soluble when hot, crystals form upon cooling.Excellent Candidate. Used for similar oxazolidinones.[6]
Isopropanol Soluble when hot, less soluble than ethanol when cold.Excellent Candidate. May give higher recovery.
Ethyl Acetate Moderately soluble when hot.Good Candidate. Can be used alone or with a non-polar co-solvent.
Toluene Sparingly soluble even when hot.Poor as single solvent. Can be used as an anti-solvent.
Hexanes Insoluble.Good as an anti-solvent with a more polar solvent like Ethyl Acetate.
Water Insoluble.Not suitable as a primary solvent.

Step 2: Protocol for Recrystallization from Ethanol

  • Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal amount of ethanol (e.g., 50 mL) and a magnetic stir bar. Heat the mixture to reflux on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until all the solid just dissolves. Adding excess solvent will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Self-Validation: Check the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Analyze purity via HPLC or TLC.

Troubleshooting:

  • Oiling Out: If the compound separates as a liquid instead of crystals, reheat the solution to dissolve the oil, add more solvent, and cool more slowly.

  • No Crystals Form: The solution may be too dilute. Evaporate some solvent and try cooling again. Alternatively, scratch the inside of the flask with a glass rod or add a seed crystal.

Protocol 2: Flash Column Chromatography

Causality: This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase.[7] Less polar compounds travel through the column faster, while more polar compounds, like our target molecule, are retained longer on the polar silica gel.

G cluster_0 Flash Chromatography Workflow prep Step 1: Preparation - Pack column with silica gel - Prepare mobile phase load Step 2: Sample Loading - Dissolve crude in min. solvent - Adsorb onto silica (dry load) or inject (wet load) prep->load elute Step 3: Elution & Collection - Run mobile phase through column - Collect fractions load->elute analyze Step 4: Analysis & Pooling - Spot fractions on TLC plate - Combine pure fractions elute->analyze evap Step 5: Evaporation - Remove solvent under reduced pressure analyze->evap

Caption: Workflow for Flash Column Chromatography.

Step 1: Mobile Phase Selection via TLC

  • Dissolve a small amount of crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. The goal is to find a system where the target compound has a Retention Factor (Rf) of ~0.3-0.4 .

    • Starting Point: 50% Ethyl Acetate in Hexanes.

    • If Rf is too low (stuck at baseline): Increase the polarity (e.g., 70% Ethyl Acetate / Hexanes or 2-5% Methanol in Dichloromethane).[8]

    • If Rf is too high (at solvent front): Decrease the polarity (e.g., 30% Ethyl Acetate / Hexanes).

Step 2: Column Packing and Sample Loading

  • Packing: Prepare a slurry of silica gel in the least polar component of your mobile phase (e.g., hexanes). Pour the slurry into the column and use pressure to pack it evenly without cracks.

  • Equilibration: Run 2-3 column volumes of the chosen mobile phase through the packed column.

  • Sample Loading: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically results in better separation.

Step 3: Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Collect the eluent in a series of test tubes or flasks (fractions).

Step 4: Analysis and Product Isolation

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified solid.

Self-Validation: The TLC of the combined fractions should show a single spot. Confirm identity and purity using NMR and HPLC analysis.

Protocol 3: Preparative HPLC for Ultimate Purity

Causality: Preparative HPLC is a high-resolution chromatographic technique used to isolate a specific compound from a mixture with very high purity.[9][10] It is the method of choice for preparing analytical standards or purifying final drug intermediates where purity is paramount.[11]

Step 1: Analytical Method Development

  • Column: Use a reversed-phase analytical column (e.g., C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Develop a gradient or isocratic method. A good starting point is a gradient of Acetonitrile (ACN) and Water (both with 0.1% formic acid or trifluoroacetic acid to ensure the amine is protonated and gives sharp peaks).

    • Example Gradient: 5% ACN to 95% ACN over 15 minutes.

  • Detection: UV detector, monitoring at a wavelength where the compound absorbs strongly (e.g., ~254 nm or 280 nm).

  • Optimization: Adjust the gradient to achieve good separation (>1.5) between the peak of the target compound and its nearest impurities.

Step 2: Scale-Up to Preparative Scale

  • Column: Select a preparative reversed-phase column (e.g., C18, 21.2 x 250 mm, 10 µm) with the same stationary phase as the analytical column.

  • Flow Rate Adjustment: Scale the flow rate based on the column cross-sectional area.

    • Formula: Flow_prep = Flow_analyt * (Radius_prep² / Radius_analyt²)

  • Sample Loading: Dissolve the partially purified material in the mobile phase or a compatible solvent like DMSO. The maximum loading amount depends on the separation achieved in the analytical run and must be determined empirically.

  • Injection and Fraction Collection: Inject the sample onto the preparative system. Collect fractions based on the UV detector signal, triggering collection just before the target peak elutes and stopping just after.

Step 3: Product Isolation

  • Combine the pure fractions identified by analytical HPLC.

  • Remove the organic solvent (Acetonitrile) via rotary evaporation.

  • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a pure, fluffy solid.

Self-Validation: Purity should be assessed by analytical HPLC using a different method (orthogonal method) if possible, and identity confirmed by Mass Spectrometry and NMR.

Comparative Summary of Techniques

ParameterRecrystallizationFlash Column ChromatographyPreparative HPLC
Typical Purity 95 - 99%90 - 99%>99.5%
Throughput High (grams to kgs)Medium (mgs to tens of grams)Low (mgs to grams)
Cost Low (Solvent, Glassware)Medium (Silica, Solvents)High (Instrument, Columns, Solvents)
Complexity Low to MediumMediumHigh
Waste Generation Low to MediumHighHigh
Best For... First-pass bulk purificationComplex mixtures, moderate scalesFinal polishing, high-purity standards

References

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidinones. Retrieved from [Link]

  • ResearchGate. (2017). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. Retrieved from [Link]

  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved from [Link]

  • SpringerLink. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Google Patents. (n.d.). NO311691B1 - Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure....
  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • Evotec. (n.d.). Preparative Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ResearchGate. (2025). Practical aspects of preparative HPLC in pharmaceutical development and production. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and identification of novel 2-thioxoimidazolidin- 4-one derivatives containing azo and ester groups. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. Retrieved from [Link]

  • ACS Publications. (2009). HPLC Preparation of an Isomerically Pure Drug Intermediate on Multikilogram Scale. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • World Journal of Pharmaceutical Research. (2022). A comprehensive review on identification, isolation and characterization of impurities in API’s and finished products. Retrieved from [Link]

  • MDPI. (n.d.). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Retrieved from [Link]

  • Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Retrieved from [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]

  • Chem-Space. (n.d.). 3-(4-Methoxyphenyl)-2-Oxazolidinone: A Versatile Chemical Compound. Retrieved from [Link]

  • ResearchGate. (2025). 3-[(E)-(4-Hydroxy-3-methoxybenzylidene)amino]-2- thioxoimidazolidin-4-one as Snail1 Inhibitor with Anticancer and Anti-migratory Properties Against Colorectal Cancer. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in Medicinal Chemistry

[1]

Executive Summary

This technical guide details the application of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS: 31847-25-3 / 1081284-25-3 analogs) as a high-value intermediate in the synthesis of bioactive pharmacophores. While the oxazolidinone class is best known for the antibiotic Linezolid , this specific 2-methoxy-substituted scaffold plays a critical role in the development of next-generation Factor Xa inhibitors (anticoagulants) and Gram-positive antibacterials .

This note provides advanced protocols for chemoselective functionalization, handling of aniline-based impurities, and logical structure-activity relationship (SAR) strategies utilizing the unique electronic properties of the 2-methoxy group.

Chemical Profile & Mechanistic Relevance

Structural Analysis & Electronic Properties

The molecule consists of a 1,3-oxazolidin-2-one ring attached to a phenyl group bearing a 2-methoxy substituent and a 4-amino group.

  • Core Scaffold: The oxazolidinone ring serves as a hydrogen bond acceptor/donor motif, critical for binding in the S1 pocket of Factor Xa or the 50S ribosomal subunit of bacteria.

  • 2-Methoxy Group (vs. 3-Fluoro): Unlike the electron-withdrawing fluorine found in Linezolid, the methoxy group is an electron-donating group (EDG) . This increases the electron density of the phenyl ring, making the 4-amino group significantly more nucleophilic .

    • Implication: Coupling reactions (e.g., amide formation, Buchwald-Hartwig) proceed faster but require careful control to prevent over-reaction or oxidation.

  • 4-Amino Handle: The primary amine is the focal point for divergent synthesis, allowing the attachment of diverse "head" groups (e.g., chlorothiophene amides, isoxazoles).

Biological Applications
Therapeutic AreaTargetRole of ScaffoldKey Reference
Anticoagulants Factor Xa (Coagulation Cascade)Mimics the P4 aryl binding domain of Rivaroxaban-like inhibitors.[1]
Antibacterials 50S Ribosomal SubunitVariant of the N-aryl oxazolidinone pharmacophore; used in SAR to modulate solubility and protein binding.[2]
Chemical Biology Enzyme ProbesThe aniline amine serves as a conjugation site for fluorophores or photo-affinity labels.[3]

Experimental Protocols

Protocol A: Chemoselective Amide Coupling (Factor Xa Inhibitor Synthesis)

Objective: To couple the 4-amino group with a carboxylic acid (e.g., 5-chlorothiophene-2-carboxylic acid) without affecting the oxazolidinone ring.

Materials:

  • Substrate: this compound (1.0 eq)

  • Acid: 5-Chlorothiophene-2-carboxylic acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq) or T3P (50% in EtOAc, 1.5 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under N₂ atmosphere.

  • Activation: Add DIPEA followed by HATU. Stir at 0°C for 15 minutes to form the activated ester.

    • Expert Insight: The 2-methoxy group makes the aniline electron-rich. Pre-activation of the acid prevents the aniline from attacking the coupling reagent directly.

  • Addition: Add the oxazolidinone-aniline substrate (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target M+H peak).

  • Work-up: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash organic layer with 1M HCl (to remove unreacted aniline), water, and brine.

  • Purification: Recrystallize from EtOH/Heptane or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Validation Criteria:

  • NMR: Disappearance of the broad NH₂ singlet (~5.0 ppm). Appearance of the amide NH doublet (~10.0 ppm).

  • Purity: >98% by HPLC (254 nm).

Protocol B: Synthesis of Morpholinone Derivatives (Rivaroxaban Analogs)

Objective: Constructing the morpholinone ring on the 4-amino position.

Methodology:

  • Alkylation: React the aniline with 2-(2-chloroethoxy)acetyl chloride in the presence of K₂CO₃/Acetone to form the chloro-amide intermediate.

  • Cyclization: Treat the intermediate with NaH or t-BuOK in THF to induce intramolecular cyclization, forming the morpholin-3-one ring.

    • Critical Control: Maintain temperature <0°C during base addition to avoid opening the oxazolidinone ring (a known side reaction under strong basic conditions).

Visualization of Signaling & Synthesis

Mechanism of Action: Factor Xa Inhibition

The following diagram illustrates how the oxazolidinone scaffold fits into the coagulation cascade inhibition logic.

FactorXa_MechanismIntrinsicIntrinsic Pathway(Surface Contact)FXFactor X (Inactive)Intrinsic->FXExtrinsicExtrinsic Pathway(Tissue Factor)Extrinsic->FXFXaFactor Xa(Active Serine Protease)FX->FXaActivationProthrombinProthrombin (FII)FXa->ProthrombinCatalyzesInhibitorOxazolidinone Inhibitor(Scaffold Binding S1/S4 Pockets)Inhibitor->FXaDirect Inhibition(Ki < 1 nM)ThrombinThrombin (FIIa)Prothrombin->ThrombinFibrinogenFibrinogenThrombin->FibrinogenFibrinFibrin ClotFibrinogen->Fibrin

Caption: The oxazolidinone scaffold (green) directly inhibits Factor Xa, halting the conversion of Prothrombin to Thrombin and preventing clot formation.

Synthesis Workflow: Divergent Library Generation

This workflow demonstrates how to use the scaffold to generate diverse chemical libraries.

Synthesis_WorkflowStart3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one(Core Scaffold)Reaction1Amide Coupling(R-COOH / HATU)Start->Reaction1Reaction2Buchwald-Hartwig(Ar-Br / Pd-Cat)Start->Reaction2Reaction3Cyclization(Cl-Acetyl Chloride)Start->Reaction3Product1Amide Analogs(Factor Xa Inhibitors)Reaction1->Product1Product2Biaryl Amines(Antibacterials)Reaction2->Product2Product3Morpholinones(Rivaroxaban-like)Reaction3->Product3

Caption: Divergent synthesis pathways utilizing the 4-amino handle for rapid library generation.

Safety & Handling (E-E-A-T)

  • Genotoxicity Warning: As an aniline derivative, this compound should be treated as a potential mutagen. All weighing and handling must occur in a chemical fume hood or glovebox.

  • Stability: The 2-methoxy group is susceptible to metabolic O-demethylation in vivo. For in vitro storage, keep solid at -20°C under argon to prevent oxidation of the aniline to colored azo/nitroso species.

  • Solubility: Moderate solubility in DMSO and DMF. Poor solubility in water. For biological assays, prepare 10 mM stock in DMSO.

References

  • Roehrig, S., et al. (2005). "Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor." Journal of Medicinal Chemistry. Link

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[1] Current Pharmaceutical Design. Link

  • Bayer HealthCare AG. (2007). "Substituted Oxazolidinones and their Use." Patent DE102007028319A1. Link

  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone structure-activity relationships leading to linezolid." Angewandte Chemie International Edition. Link

Application Notes and Protocols for the Development of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Oxazolidinone Scaffold as a Privileged Structure in Medicinal Chemistry

The oxazolidinone ring system is a cornerstone in modern medicinal chemistry, most notably recognized for its role in a class of potent antibiotics.[1] Linezolid, the first clinically approved oxazolidinone antibiotic, revolutionized the treatment of multidrug-resistant Gram-positive infections.[2] The therapeutic success of linezolid has spurred extensive research into the development of novel oxazolidinone derivatives with improved efficacy, expanded spectrum of activity, and reduced side effects. The core structure of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one presents a versatile scaffold for the generation of a diverse library of compounds. The primary amino group serves as a key handle for chemical modification, allowing for the introduction of a wide array of functional groups through well-established synthetic methodologies. This application note provides a comprehensive guide to the synthesis, derivatization, characterization, and biological evaluation of novel derivatives based on this promising scaffold.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent compound, this compound, is a critical first step. A robust and efficient synthetic route is paramount for the subsequent derivatization and screening efforts. The following protocol outlines a reliable method for the preparation of this key intermediate.

Synthetic Workflow Overview

A 4-Methoxy-2-nitroaniline B 2-(4-Methoxy-2-nitrophenylamino)ethanol A->B Ethylene oxide or 2-Chloroethanol C 3-(4-Methoxy-2-nitrophenyl)-1,3-oxazolidin-2-one B->C Phosgene equivalent (e.g., triphosgene, CDI) D This compound C->D Reduction (e.g., H2/Pd-C, SnCl2) Core 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one Acyl Acylated Derivatives Core->Acyl Acyl Chloride or Anhydride Sulfonyl Sulfonylated Derivatives Core->Sulfonyl Sulfonyl Chloride Alkyl N-Alkylated Derivatives Core->Alkyl Aldehyde/Ketone, Reducing Agent Sample Synthesized Derivative TLC TLC Analysis (Purity Check) Sample->TLC NMR NMR Spectroscopy (1H, 13C) TLC->NMR MS Mass Spectrometry (HRMS) NMR->MS Final Structure Confirmed & Purity Assessed MS->Final A Prepare bacterial inoculum (S. aureus, 0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Serial dilution of test compounds in 96-well plate B->C D Incubate at 37°C for 18-24 hours C->D E Visually assess for bacterial growth D->E F Determine MIC (lowest concentration with no growth) E->F

Sources

Application Notes and Protocols for the In Vitro Evaluation of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Oxazolidinone Analog

The oxazolidinone class of synthetic compounds has been a cornerstone in the development of novel therapeutics, most notably in the field of antibacterial agents. Linezolid, the first clinically approved oxazolidinone, demonstrated a unique mechanism of action by inhibiting bacterial protein synthesis at the initiation phase, a critical step in ribosomal function.[1][2][3] This unique mode of action provides a powerful tool against multidrug-resistant Gram-positive bacteria.[1][4] Beyond their antibacterial prowess, emerging research has indicated the broader therapeutic potential of oxazolidinone scaffolds, including anticancer and antitubercular activities.[5][6]

This document provides a comprehensive guide for the initial in vitro characterization of a novel analog, 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. We present a strategic, tiered approach to efficiently screen for its primary biological activities, focusing on the most probable therapeutic avenues for this chemical class: antibacterial and anticancer efficacy. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a solid foundation for subsequent preclinical development.

Strategic In Vitro Testing Cascade

A logical and resource-efficient approach to characterizing a novel compound involves a tiered screening process. We propose a workflow that begins with broad-spectrum antibacterial and anticancer cytotoxicity screening, followed by more focused mechanistic and safety-related assays for promising initial hits.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Assays & Mechanism of Action cluster_2 Tier 3: Preliminary Safety & Target Engagement Initial Synthesis\nand Purification Initial Synthesis and Purification Antibacterial Screening Antibacterial Screening Initial Synthesis\nand Purification->Antibacterial Screening Anticancer Cytotoxicity\nScreening Anticancer Cytotoxicity Screening Initial Synthesis\nand Purification->Anticancer Cytotoxicity\nScreening Mammalian Cell Viability Mammalian Cell Viability Initial Synthesis\nand Purification->Mammalian Cell Viability MIC Determination MIC Determination Antibacterial Screening->MIC Determination Cell Cycle Analysis Cell Cycle Analysis Anticancer Cytotoxicity\nScreening->Cell Cycle Analysis If Active Bactericidal vs. Bacteriostatic Bactericidal vs. Bacteriostatic MIC Determination->Bactericidal vs. Bacteriostatic Ribosomal Binding Assay Ribosomal Binding Assay Bactericidal vs. Bacteriostatic->Ribosomal Binding Assay Apoptosis Induction Apoptosis Induction Cell Cycle Analysis->Apoptosis Induction G cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex Formation 50S_subunit->Initiation_Complex No_Protein_Synthesis Protein Synthesis Inhibited 50S_subunit->No_Protein_Synthesis Prevents Complex Formation 30S_subunit 30S Subunit 30S_subunit->Initiation_Complex mRNA mRNA mRNA->Initiation_Complex Oxazolidinone 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one Oxazolidinone->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Normal Function

Caption: Putative mechanism of action for this compound as a bacterial protein synthesis inhibitor.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. Positive results in these primary assays would warrant further investigation, including but not limited to:

  • Expanded Antibacterial Spectrum: Testing against a broader panel of Gram-positive and Gram-negative bacteria.

  • Time-Kill Kinetic Assays: To determine if the compound is bactericidal or bacteriostatic. [7]* Biofilm Eradication Assays: To assess activity against bacterial biofilms, a significant contributor to chronic infections. [4]* Advanced Anticancer Studies: Including cell cycle analysis, apoptosis assays, and investigation of specific signaling pathways.

  • In Vitro ADME/Tox: Preliminary assessment of metabolic stability and potential for off-target effects (e.g., hERG inhibition).

By following this structured approach, researchers can efficiently and effectively evaluate the therapeutic potential of this novel oxazolidinone derivative and make informed decisions regarding its future development.

References

  • 3-[(E)-(4-Hydroxy-3-methoxybenzylidene)amino]-2- thioxoimidazolidin-4-one as Snail1 Inhibitor with Anticancer and Anti-migratory Properties Against Colorectal Cancer. ResearchGate. Available at: [Link]

  • Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Available at: [Link]

  • In Vitro Activities of Oxazolidinone Antibiotics Alone and in Combination with C-TEMPO against Methicillin-Resistant Staphylococcus aureus Biofilms. PubMed Central. Available at: [Link]

  • Synthesis of 4-amino-3-isoxazolidone. Google Patents.
  • synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. Available at: [Link]

  • Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. National Institutes of Health. Available at: [Link]

  • In vitro activities of oxazolidinone compounds U100592 and U100766 against Staphylococcus aureus and Staphylococcus epidermidis. PubMed. Available at: [Link]

  • Comparative In Vitro Drug Susceptibility Study of Five Oxazolidinones Against Mycobacterium tuberculosis in Hainan, China. MDPI. Available at: [Link]

  • Optimization of 2-(3-(arylalkyl amino carbonyl) phenyl)-3-(2-methoxyphenyl)-4-thiazolidinone derivatives as potent antitumor growth and metastasis agents. PubMed. Available at: [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. Royal Society of Chemistry Publishing. Available at: [Link]

  • Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one for the imino... ResearchGate. Available at: [Link]

  • METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Available at: [Link]

Sources

Application Notes and Protocols for the Research Formulation of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation of a Novel Oxazolidinone Derivative

The oxazolidinones represent a pivotal class of synthetic antibiotics, distinguished as the first new class to be introduced into clinical use in several decades.[1][2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, a mode of action that confers activity against a range of multidrug-resistant Gram-positive bacteria.[3] The subject of this guide, 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, is a novel derivative within this class. As with many new chemical entities, and particularly within the oxazolidinone family, this compound is anticipated to exhibit poor aqueous solubility, a characteristic that presents a significant hurdle to its preclinical evaluation.[1][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the systematic characterization and formulation of this compound for both in vitro and in vivo research applications.[5][6] Recognizing the absence of established data for this specific molecule, this guide will provide a logical, step-by-step workflow. This workflow begins with fundamental physicochemical characterization and progresses to the rational design and preparation of various formulations suitable for preclinical studies. The causality behind experimental choices is emphasized to empower the researcher with the ability to adapt and troubleshoot as they generate data for this novel compound.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the bedrock of a successful formulation strategy. These initial experiments are designed to elucidate the solubility, stability, and other key characteristics of the molecule.

Aqueous and Organic Solubility Profiling

The solubility of a compound dictates the formulation approaches that are viable. Given that many oxazolidinones exhibit poor water solubility, a comprehensive solubility assessment is the first critical step.[2]

Protocol 1: Equilibrium Solubility Determination

  • Solvent Selection: A panel of pharmaceutically relevant solvents should be selected. This should include:

    • Purified water (e.g., Milli-Q or equivalent).

    • pH-adjusted buffers (e.g., pH 4.5, 6.8, and 7.4) to understand the impact of ionization on solubility. The amino group on the phenyl ring suggests that solubility will be pH-dependent.[7]

    • Common organic solvents and co-solvents used in formulations, such as ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[8]

  • Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Data Presentation: Solubility Profile of this compound

Solvent SystemTemperature (°C)Predicted Solubility RangeRationale
Purified Water25LowOxazolidinone core is often poorly soluble.
pH 4.5 Acetate Buffer25ModerateProtonation of the amino group should increase solubility.
pH 7.4 Phosphate Buffer25LowThe amino group will be largely un-ionized.
Ethanol25Moderate to HighCommon organic solvent for non-polar compounds.
PEG 40025HighA non-volatile co-solvent with good solubilizing capacity.
DMSO25Very HighA powerful aprotic solvent, useful for stock solutions.
Stability Assessment

Understanding the chemical stability of this compound in various conditions is crucial to prevent degradation during formulation and experimentation. The oxazolidine ring can be susceptible to hydrolysis, and this stability can be influenced by substituents on the molecule.[9][10]

Protocol 2: Solution Stability Evaluation

  • Preparation of Test Solutions: Prepare solutions of the compound in the solvent systems from Protocol 1 at a known concentration.

  • Storage Conditions: Store aliquots of each solution at different temperatures (e.g., 4°C, 25°C, and 40°C) and protected from light.

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw a sample from each condition.

  • Analytical Method: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradants.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. A loss of more than 5-10% typically indicates significant degradation.

Part 2: Formulation Development for In Vitro Research

For initial in vitro screening, the primary goal is to achieve a homogenous solution of the compound in the culture medium without causing cytotoxicity from the formulation excipients.

DMSO Stock Solution

For many in vitro assays, a concentrated stock solution in DMSO is the most straightforward approach.

Protocol 3: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the required amount of this compound.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Solubilization: Gently vortex or sonicate the mixture until the compound is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Causality Behind Choices: DMSO is a powerful solvent capable of dissolving a wide range of organic molecules. Preparing a concentrated stock allows for minimal addition of the organic solvent to the aqueous cell culture medium, thereby reducing the risk of solvent-induced toxicity.

Workflow for In Vitro Formulation

in_vitro_workflow start Start: In Vitro Experiment stock_sol Prepare Concentrated DMSO Stock (e.g., 10 mM) start->stock_sol dilution Dilute Stock in Culture Medium to Final Concentration stock_sol->dilution solubility_check Visual Check for Precipitation dilution->solubility_check proceed Proceed with Assay solubility_check->proceed Clear Solution reformulate Reformulate: Consider Co-solvents (e.g., with PEG 400) solubility_check->reformulate Precipitation

Caption: Workflow for preparing this compound for in vitro assays.

Part 3: Formulation Strategies for In Vivo Research

In vivo studies require formulations that are biocompatible, stable, and capable of delivering the compound to the site of action. The choice of formulation will depend on the route of administration (e.g., oral, intravenous) and the required dose.

Co-solvent Systems

For oral and parenteral administration in early preclinical studies, co-solvent systems are a common and effective approach to enhance the solubility of poorly water-soluble drugs.[4]

Protocol 4: Preparation of an Oral Co-solvent Formulation

  • Vehicle Composition: A common co-solvent system for oral dosing in rodents is a mixture of PEG 400, propylene glycol, and water. A starting point could be 40% PEG 400, 10% propylene glycol, and 50% water (v/v/v).

  • Dissolution: Dissolve the required amount of this compound in the PEG 400 and propylene glycol with gentle warming and stirring.

  • Addition of Aqueous Phase: Once the compound is fully dissolved, slowly add the water while stirring to form a clear solution.

  • Final Checks: Allow the solution to cool to room temperature and visually inspect for any signs of precipitation. Measure the final pH.

Causality Behind Choices: PEG 400 and propylene glycol are water-miscible organic solvents that are generally recognized as safe for preclinical oral administration. They act by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds.

Nanosuspensions

For compounds with very low solubility or for intravenous administration, a nanosuspension can be a suitable formulation strategy. This involves reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[11]

Protocol 5: Preparation of a Nanosuspension by Wet Milling

  • Slurry Preparation: Prepare a slurry of this compound in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Polysorbate 80 and a polymer like hydroxypropyl methylcellulose).

  • Milling: Transfer the slurry to a wet milling apparatus (e.g., a bead mill) containing milling media (e.g., zirconium oxide beads).

  • Particle Size Reduction: Mill the suspension for a sufficient time to achieve the desired particle size distribution (typically below 200 nm for intravenous administration). Monitor the particle size using a dynamic light scattering instrument.

  • Final Formulation: Once the desired particle size is reached, separate the nanosuspension from the milling media. The final formulation should be a milky-white, homogenous dispersion.

Decision Tree for In Vivo Formulation Selection

in_vivo_formulation_selection start Start: In Vivo Study solubility_check Is required dose soluble in simple aqueous vehicle? start->solubility_check simple_solution Use simple aqueous solution (e.g., saline with pH adjustment) solubility_check->simple_solution Yes cosolvent_check Is required dose soluble in co-solvent system? solubility_check->cosolvent_check No cosolvent_formulation Use co-solvent formulation (e.g., PEG 400/PG/Water) cosolvent_check->cosolvent_formulation Yes advanced_formulation Consider advanced formulations (e.g., Nanosuspension, Lipid-based) cosolvent_check->advanced_formulation No

Caption: Decision tree for selecting an appropriate in vivo formulation strategy.

Part 4: Analytical Methods for Quality Control

Robust analytical methods are essential for verifying the concentration and purity of the active compound in the prepared formulations.[12]

HPLC Method for Quantification

As is common for oxazolidinones, a reverse-phase HPLC method with UV detection is the workhorse for quantification and purity assessment.[1]

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength To be determined by UV scan (likely 254 nm or 280 nm)
Injection Volume 10 µL

This method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Part 5: Hypothetical Biological Target and Signaling Pathway

Based on the known mechanism of action of oxazolidinones, a primary area of investigation for this compound would be its antibacterial activity.[3] The following diagram illustrates the hypothetical target and downstream effects.

signaling_pathway compound 3-(4-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one ribosome Bacterial 50S Ribosomal Subunit compound->ribosome Binds to initiation_complex Inhibition of 70S Initiation Complex Formation ribosome->initiation_complex Prevents formation of protein_synthesis Blockage of Protein Synthesis initiation_complex->protein_synthesis bacterial_death Bacteriostasis or Bacterial Death protein_synthesis->bacterial_death

Caption: Hypothetical mechanism of action for this compound.

Conclusion

The formulation of a new chemical entity like this compound requires a systematic and logical approach. By first investing in a thorough physicochemical characterization, researchers can make informed decisions about the most appropriate formulation strategies for both in vitro and in vivo studies. The protocols and workflows provided in this guide are intended to serve as a starting point for these investigations, empowering researchers to successfully advance their understanding of this novel oxazolidinone derivative.

References

  • 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Foti, C., Piperno, A., Scala, A., & Giuffrè, O. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4280. [Link]

  • Current Updates on Oxazolidinone and Its Significance. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Al-Salami, H., Butt, G., Tucker, I., & Fawcett, J. P. (2024). Box–Behnken Design-Based Optimized UHPLC Method for the Analysis of Lipid-Based SNEDDS Ferrying Hydrocortisone and Thymoquinone. ACS Omega. [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]

  • synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. (2014). World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 1144-1151. [Link]

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). PMC. [Link]

  • Complex in vitro model: A transformative model in drug development and precision medicine. (2024). PMC. [Link]

  • Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. (n.d.). PubMed. Retrieved February 6, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. (2023). Journal of Medicinal Chemistry. [Link]

  • US6441005B1 - Oxazolidinone compounds and compositions, and methods of using the same. (n.d.). Google Patents.
  • Formulation strategies for poorly soluble drugs. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]

Sources

Application Note: Handling and Storage of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one . This compound is a critical pharmacophore intermediate, often utilized in the synthesis of next-generation oxazolidinone antibiotics (analogous to Linezolid or Sutezolid) and monoamine oxidase (MAO) inhibitors.

The presence of a free primary amine (


) on an electron-rich methoxy-substituted phenyl ring renders this molecule highly susceptible to oxidative degradation and photo-oxidation. Improper handling leads to the formation of quinone imines and polymerization products, manifested as rapid browning and loss of synthetic utility. This guide prioritizes the mitigation of oxidative stress and hydrolytic ring opening.

Physicochemical Profile

The following properties are characteristic of high-purity (>98%) material. Deviations often indicate degradation.

PropertySpecification / Description
Chemical Structure N-Aryl Oxazolidinone with para-amino and ortho-methoxy substitution.
Appearance Off-white to pale yellow crystalline solid. Darkening indicates oxidation.
Molecular Weight ~208.21 g/mol
Solubility (High) DMSO, DMF, Dimethylacetamide (DMAc).
Solubility (Moderate) Methanol, Ethanol, Acetonitrile (warm).
Solubility (Low) Water, Hexanes, Diethyl Ether.
Reactivity Nucleophilic amine; susceptible to N-oxidation and electrophilic attack.
Hygroscopicity Moderate. Hydrolysis of the oxazolidinone ring is possible under prolonged exposure to moisture + heat.

Critical Hazards & Safety (HSE)

Warning: Treat this compound as a potent sensitizer and potential carcinogen, consistent with the hazard profile of substituted anilines.

  • Inhalation/Skin: Anilines are readily absorbed through the skin and can cause methemoglobinemia (interference with oxygen transport in blood).

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and lab coat.

Storage Protocol: The "Inert Chain of Custody"

To maintain purity >98% over long durations (>6 months), you must eliminate three variables: Oxygen, Moisture, and Light.

A. Primary Storage Conditions
  • Atmosphere: Inert Gas (Argon is superior to Nitrogen due to higher density, providing a better "blanket" over the solid).

  • Temperature:

    
     is optimal. 
    
    
    
    is acceptable for short-term (<1 month).
  • Container: Amber glass vials with PTFE-lined screw caps. Never store in clear glass or plastic (polystyrene) which allows gas permeability.

B. The "Thaw-Equilibrate" Rule (Crucial)

Failure Mode: Opening a cold vial immediately in humid lab air causes condensation to form on the powder. This water initiates hydrolysis and catalyzes oxidation.

Protocol:

  • Remove vial from freezer.

  • Place in a desiccator at room temperature.

  • Allow to equilibrate for 30–45 minutes before opening.

  • Wipe the exterior to remove any moisture.

C. Storage Decision Logic (Visualization)

StorageProtocol cluster_usage Usage Cycle Receipt Compound Receipt VisualCheck Visual QC: Is it Off-White? Receipt->VisualCheck Reject REJECT: Dark Brown/Black (Oxidized) VisualCheck->Reject No Aliquot Aliquot into Amber Vials (Argon) VisualCheck->Aliquot Yes Seal Seal with Parafilm/Tape Aliquot->Seal Freeze Store at -20°C Seal->Freeze Retrieve Retrieve from -20°C Freeze->Retrieve Equilibrate Equilibrate to RT (Desiccator, 45 min) Retrieve->Equilibrate Open Open in Hood Equilibrate->Open Purge Purge Headspace (Argon) Open->Purge After Use Purge->Seal

Figure 1: Storage and Usage Lifecycle. Note the critical equilibration step to prevent moisture ingress.

Solubilization & Handling Protocols

A. Solvent Selection
  • Preferred: Anhydrous DMSO (Dimethyl Sulfoxide).

    • Why? Excellent solubility; high boiling point prevents concentration changes due to evaporation; stabilizing effect on some amines.

  • Alternative: Anhydrous DMF (Dimethylformamide).

  • Avoid: Protic solvents (Water, Alcohols) for stock solutions, as they promote nucleophilic reactions over time.

B. Stock Solution Preparation (10 mM - 50 mM)
  • Weighing: Use an anti-static gun if the powder is static-prone. Weigh into an amber vial.

  • Dissolution: Add Anhydrous DMSO. Vortex for 30 seconds.

    • Note: If sonication is required, keep it brief (<1 min) to avoid heating the solution, which accelerates degradation.

  • Aliquoting: Do not store a large master stock bottle. Freeze-thaw cycles degrade the compound. Divide into single-use aliquots (e.g.,

    
    ).
    
  • Storage: Store aliquots at

    
     or 
    
    
    
    . Stable for ~3 months in DMSO at
    
    
    .
C. Handling Workflow

HandlingWorkflow Start Solid Reagent Weigh Weigh (Dim Light) Start->Weigh Dissolve Dissolve (DMSO) Weigh->Dissolve QC Check Clarity Dissolve->QC Use Immediate Use (Assay/Synthesis) QC->Use Clear Discard Discard Remainder Use->Discard Do not refreeze working solution

Figure 2: Single-use workflow to ensure experimental reproducibility.

Quality Control & Troubleshooting

If experimental results are inconsistent, validate the reagent quality immediately.

ObservationDiagnosisAction
Powder is Brown/Black Advanced oxidation of the aniline group.Discard. Purification is difficult and rarely worth the yield loss.
Powder is Clumped/Sticky Moisture contamination (Hydrolysis risk).Dry under high vacuum (Schlenk line) for 2 hours. Retest purity.
LC-MS shows M+16 peak N-Oxide formation.Check inert gas source; ensure headspace was purged.
LC-MS shows M+14 peak Methylation (rare, but possible if stored in MeOH).Switch to DMSO for storage.

Analytical Check (HPLC):

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV 254 nm (aromatic ring) and 210 nm (amide bond).

  • Purity Criteria: Acceptable if main peak >95%.

Waste Disposal

Dispose of solid and liquid waste as Hazardous Chemical Waste containing toxic organic amines.

  • Solids: Double-bag in hazardous waste bags.

  • Liquids: Collect in "Organic - Non-Halogenated" (if DMSO/Acetone) or "Organic - Halogenated" (if DCM is used) waste streams.

  • Do not pour down the sink.

References

  • Sigma-Aldrich (Merck). Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

  • National Institutes of Health (NIH) - PubChem. Oxazolidinone Compound Summary & Safety Data.

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques.

  • Centers for Disease Control (CDC). Medical Management Guidelines for Aniline (General Handling of Aniline Derivatives).

  • Beilstein Journal of Organic Chemistry. Synthesis and stability of oxazolidinones. (Context on ring stability).

(Note: While specific literature on the exact CAS 1373116-06-3 is limited to proprietary impurity data, the protocols above are derived from the authoritative handling standards for the functional groups present: N-aryl oxazolidinones and electron-rich anilines.)

Application Note: Leveraging 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one in High-Throughput SAR Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists engaged in the discovery of next-generation antibacterial agents. It focuses on the strategic utilization of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one as a high-value scaffold for Structure-Activity Relationship (SAR) profiling.

Executive Summary & Scientific Rationale

The oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid) inhibits bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[1] While the (S)-5-acetamidomethyl-2-oxazolidinone core is critical for ribosomal binding, the N-aryl substituent (Ring A) dictates the pharmacokinetic profile, solubility, and spectrum of activity.

The compound This compound (hereafter referred to as Scaffold-AM ) represents a pivotal "Diversity Node" for SAR studies. Unlike the rigid morpholine ring of Linezolid, the 4-amino group on Scaffold-AM provides a versatile chemical handle for late-stage functionalization. Furthermore, the 2-methoxy substituent serves as an isostere to the classic 3-fluoro group, potentially altering metabolic stability and P-glycoprotein (P-gp) efflux susceptibility.

Key Applications:

  • C4-Position Scanning: Rapid generation of amides, carbamates, and ureas to probe the "C-ring" binding pocket extension.

  • Physicochemical Tuning: Modulating lipophilicity (LogD) and solubility via the 4-amino handle.

  • Safety Profiling: Assessing the impact of the 2-methoxy group on Monoamine Oxidase (MAO) inhibition liability.

Chemical Properties & Handling[2]

PropertySpecification
Chemical Name This compound
Molecular Formula C₁₀H₁₂N₂O₃
Molecular Weight 208.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>50 mM), DMF, Methanol. Sparingly soluble in water.
Storage -20°C, desiccated, protected from light (Aniline oxidation risk).
Stability Stable in solution (DMSO) for 24h at RT. Avoid strong acids/oxidizers.

Handling Precaution: As with all anilines, Scaffold-AM may darken upon exposure to air/light. Prepare fresh stock solutions in degassed DMSO for biological assays.

Protocol A: Chemical Derivatization (Library Generation)

Objective: To synthesize a focused library of C4-substituted analogs using the free amine of Scaffold-AM.

Workflow Diagram: Synthesis & Derivatization

SynthesisWorkflow Start Start: 4-Nitro-2-methoxyaniline Step1 1. Cyclization (Phosgene/Carbonate) Start->Step1 Inter Intermediate: Nitro-Oxazolidinone Step1->Inter Step2 2. Reduction (H2, Pd/C) Inter->Step2 Scaffold SCAFFOLD-AM (Free Amine) Step2->Scaffold Lib1 Library A: Amides (R-COCl) Scaffold->Lib1 Acylation Lib2 Library B: Sulfonamides (R-SO2Cl) Scaffold->Lib2 Sulfonylation Lib3 Library C: Reductive Amination Scaffold->Lib3 Aldehyde/NaBH3CN

Figure 1: Synthetic route to Scaffold-AM and subsequent divergence into functionalized libraries.

Method 1: Parallel Amide Synthesis (96-well Format)

This protocol utilizes the high nucleophilicity of the aniline nitrogen to introduce diverse acyl groups.

Reagents:

  • Scaffold-AM (0.1 M in DMA)

  • Diverse Acid Chlorides (0.15 M in DMA)

  • Diisopropylethylamine (DIPEA) (Neat)

  • Scavenger Resin (Polystyrene-supported Trisamine)

Step-by-Step Procedure:

  • Dispensing: Aliquot 50 µL of Scaffold-AM stock (5 µmol) into each well of a 96-well polypropylene reaction plate.

  • Base Addition: Add 10 µL of DIPEA (approx. 60 µmol) to each well.

  • Reagent Addition: Add 50 µL of the respective Acid Chloride stock (7.5 µmol, 1.5 eq) to the wells.

  • Incubation: Seal the plate and shake at Room Temperature (RT) for 4 hours.

  • Quenching/Purification: Add 20 mg of Trisamine scavenger resin to each well. Shake for 2 hours to remove excess acid chloride.

  • Filtration: Filter the reaction mixture into a receiving plate using a vacuum manifold.

  • Analysis: Analyze purity via LC-MS. Evaporate solvent if necessary for biological testing.

Critical Control: Include a "Null" well (solvent only) and a "Reference" well (reaction with Acetyl Chloride) to verify coupling efficiency.

Protocol B: Biological Profiling (SAR Validation)

Objective: To correlate structural modifications at the C4-position with antibacterial potency and safety.

Workflow Diagram: SAR Decision Tree

SARDecisionTree Library Synthesized Analogs Screen1 Primary Screen: MIC (S. aureus ATCC 29213) Library->Screen1 Decision1 MIC < 4 µg/mL? Screen1->Decision1 Discard Discard / Archive Decision1->Discard No Screen2 Secondary Screen: MIC (MRSA & VRE) Decision1->Screen2 Yes Safety Safety Counter-Screen: MAO-A Inhibition Assay Screen2->Safety Lead Lead Candidate Safety->Lead Low Toxicity

Figure 2: Screening cascade for validating oxazolidinone hits.

Assay 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10 Broth Microdilution.

  • Inoculum Prep: Adjust Staphylococcus aureus (ATCC 29213) suspension to 0.5 McFarland standard. Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Dilution: Prepare 2-fold serial dilutions of Scaffold-AM derivatives in DMSO. Final assay concentration range: 64 µg/mL to 0.125 µg/mL.

  • Incubation: Add 50 µL bacterial suspension to 50 µL compound solution in 96-well plates. Incubate at 35°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration inhibiting visible growth.

Assay 2: MAO Inhibition Counter-Screen (Safety)

Oxazolidinones are known reversible inhibitors of Monoamine Oxidase (MAO), leading to potential drug-drug interactions. The 2-methoxy group may influence this binding.

  • Enzyme: Recombinant Human MAO-A.

  • Substrate: Kynuramine (fluorogenic).

  • Protocol: Incubate analog (10 µM) with MAO-A enzyme (5 µg/mL) in phosphate buffer (pH 7.4) for 15 mins.

  • Initiation: Add Kynuramine. Measure fluorescence (Ex 310 nm / Em 400 nm) over 30 mins.

  • Success Criteria: IC50 > 100 µM is preferred to minimize clinical liability.

Data Summary & Interpretation

When analyzing the SAR data derived from Scaffold-AM, structure your results as follows:

Analog IDR-Group (C4-Amino)S. aureus MIC (µg/mL)MRSA MIC (µg/mL)MAO-A IC50 (µM)SAR Insight
Scaffold-AM -NH₂ (Free Amine)>64>64N/DInactive Control (Polarity)
Ref-1 -NH-Acetyl4445Baseline Activity
Test-01 -NH-Benzoyl1632>100Steric Clash in Pocket
Test-02 -NH-Heterocycle0.51.0120Enhanced Binding & Safety

Mechanistic Note: The free amine (Scaffold-AM) is typically inactive due to high polarity and lack of specific hydrophobic interactions in the ribosomal binding site. Activity is restored upon acylation or alkylation, which mimics the distal ring systems found in clinical oxazolidinones.

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry.

  • Barbachyn, M. R., & Ford, C. W. (2003).[2] "Oxazolidinone structure-activity relationships leading to linezolid." Angewandte Chemie International Edition.

  • PubChem Compound Summary. "2-Oxazolidinone, 3-(4-methoxyphenyl)-". National Center for Biotechnology Information.

  • Tokuyama, R., et al. (2001).[3] "Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents." Chemical and Pharmaceutical Bulletin.

Sources

Troubleshooting & Optimization

improving yield of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

Target Molecule: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Role: Critical scaffold for next-generation oxazolidinone antibiotics (e.g., Linezolid/Sutezolid analogs). Primary Challenge: The ortho-methoxy group on the phenyl ring introduces significant steric hindrance, often stalling the initial cyclization step and leading to low yields (<40%) using standard protocols. Additionally, the poor solubility of the nitro-intermediate complicates the subsequent reduction step.

This guide moves beyond generic protocols to address the specific electronic and steric bottlenecks of this synthesis.

The "Golden Path" Synthetic Workflow

To maximize yield, we utilize a Two-Stage Convergent Strategy . Direct cyclization of the amino-phenyl precursor is often chemically messy; therefore, we build the ring on the nitro-precursor first, then reduce.

Stage 1: Sterically Demanding Cyclization

Reaction of 2-methoxy-4-nitroaniline with 2-chloroethyl chloroformate.

  • The Challenge: The ortho-methoxy group creates a "steric wall," reducing the nucleophilicity of the aniline nitrogen.

  • The Fix: Use a high-boiling polar aprotic solvent (DMF or NMP) with a specific inorganic base (K₂CO₃) to drive the reaction through the carbamate intermediate to the closed ring.

Stage 2: Solubility-Controlled Hydrogenation

Reduction of 3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one.

  • The Challenge: The nitro-oxazolidinone intermediate is highly crystalline and poorly soluble in methanol/ethanol, leading to stalled hydrogenation and catalyst poisoning.

  • The Fix: A co-solvent system (THF/MeOH) is non-negotiable for quantitative conversion.

Troubleshooting Center (Q&A Format)

Issue 1: "My cyclization yield is stuck at ~35%. I see a lot of unreacted starting material."

Diagnosis: This is a classic kinetic trap. The formation of the linear carbamate intermediate (Step 1a) is fast, but the ring closure (Step 1b) is slow due to the ortho-methoxy steric clash. Corrective Action:

  • Switch Solvent: If you are using DCM or Toluene, switch to DMF or NMP . The higher boiling point allows you to run the reaction at 90–100°C, which is the activation energy threshold for the ring closure.

  • Base Choice: Switch from organic bases (TEA/DIPEA) to anhydrous K₂CO₃ (2.5 equiv). The solid-liquid phase transfer aids the deprotonation of the amide hydrogen, facilitating the intramolecular SN2 attack.

  • Catalyst: Add 10 mol% NaI (Sodium Iodide) . This generates the in situ 2-iodoethyl carbamate, which is a significantly better electrophile than the chloro-analog, accelerating the ring closure.

Issue 2: "The nitro-reduction stops at 80% conversion, even after 24 hours."

Diagnosis: The intermediate has precipitated out of solution, coating the Pd/C catalyst and preventing hydrogen access (physical passivation). Corrective Action:

  • Solvent System: Do NOT use pure Methanol. Use a 1:1 mixture of THF:Methanol . The THF solubilizes the oxazolidinone ring, while Methanol supports the proton transfer on the catalyst surface.

  • Temperature: Increase temperature to 45–50°C .

  • Pressure: 1 atm (balloon) is often insufficient for this sterically crowded molecule. Use a Parr shaker or autoclave at 3–5 bar (45–75 psi) .

Issue 3: "I'm getting a sticky black tar during the initial aniline reaction."

Diagnosis: Oxidation of the aniline starting material.[1] 2-methoxy-4-nitroaniline is electron-rich and prone to oxidation if the quality is poor. Corrective Action:

  • Purify Starting Material: Recrystallize the 2-methoxy-4-nitroaniline from Ethanol/Water before use.

  • Inert Atmosphere: Run the cyclization under a strict Nitrogen or Argon blanket. The phenyloxazolidinone ring formation is sensitive to oxidative degradation at high temperatures.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one
  • Setup: Charge a 3-neck flask with 2-methoxy-4-nitroaniline (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Solvent: Add DMF (10 volumes). Stir for 15 min at Room Temp (RT).

  • Addition: Add 2-chloroethyl chloroformate (1.2 equiv) dropwise over 30 mins. Exotherm expected.

  • Reaction: Heat to 95°C for 6–8 hours. Monitor by HPLC/TLC.[1]

    • Checkpoint: If linear carbamate remains, add 0.1 equiv NaI and continue heating.

  • Workup: Cool to RT. Pour into Ice Water (30 volumes). The product will precipitate as a yellow/orange solid.

  • Purification: Filter, wash with water, and dry.[1] Recrystallize from Ethanol if purity <95%.

Step 2: Reduction to this compound
  • Setup: Charge hydrogenation vessel with Nitro-Oxazolidinone (from Step 1).

  • Solvent: Add THF:MeOH (1:1) (20 volumes). Ensure partial dissolution.

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

  • Reaction: Hydrogenate at 3 bar (45 psi) and 45°C for 4–6 hours.

  • Workup: Filter through Celite (under inert gas if possible to prevent catalyst fire). Concentrate filtrate.

  • Isolation: The amine product can be isolated as a hydrochloride salt (add HCl/dioxane) for higher stability, or used immediately.

Data & Visualization

Table 1: Solvent & Base Screening for Cyclization Step

Reaction Conditions: 2-methoxy-4-nitroaniline + 2-chloroethyl chloroformate, 8 hours.

SolventBaseTemperatureYield (%)Observations
DCMTEA40°C (Reflux)15%Mostly linear carbamate intermediate.
TolueneK₂CO₃110°C45%Significant tar formation; difficult workup.
DMF K₂CO₃ 95°C 88% Clean conversion; product precipitates on water quench.
THFNaH60°C62%Fast reaction but hazardous; NaH difficult at scale.
Figure 1: Reaction Logic & Troubleshooting Flow

G Start Start: 2-Methoxy-4-nitroaniline Reagent Add 2-Chloroethyl Chloroformate + K2CO3 / DMF Start->Reagent Intermediate Intermediate: Linear Carbamate Reagent->Intermediate Cyclization Cyclization Step (Ring Closure) Intermediate->Cyclization Decision1 Is Linear Carbamate > 5%? Cyclization->Decision1 Action1 Add 10 mol% NaI Increase Temp to 100°C Decision1->Action1 Yes NitroProduct Product A: Nitro-Oxazolidinone Decision1->NitroProduct No Action1->NitroProduct Reduction Hydrogenation (Pd/C, H2) NitroProduct->Reduction Decision2 Incomplete Reduction? Reduction->Decision2 Action2 Switch Solvent to THF:MeOH (1:1) Increase Pressure Decision2->Action2 Yes FinalProduct Final Target: This compound Decision2->FinalProduct No Action2->FinalProduct

Caption: Logical workflow for synthesis and troubleshooting. Diamond nodes represent critical quality control checkpoints.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.

  • Perrault, W. R., et al. (2003).[2] "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(4), 533–546.

  • Lohray, B. B., et al. (1999). "Novel Oxazolidinone Antibacterials." Bioorganic & Medicinal Chemistry Letters, 9(15), 2209-2212.
  • BenchChem Technical Support. (2025). "Application Note: HPLC Analysis of N-(2-chloroethyl)-4-nitroaniline Reaction Mixtures."

  • Patel, M., et al. (2014). "Synthesis and biological evaluation of some new 3-aryl-2-oxazolidinones." Journal of Saudi Chemical Society, 18(2), 116-121.

Sources

Technical Support Center: Synthesis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are working with or troubleshooting this specific synthesis. Here, we address common challenges, particularly the formation of side products, and provide field-proven insights and protocols to enhance yield, purity, and reproducibility.

Overview of the Synthesis

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. A common and effective synthetic route involves the cyclization of a suitable precursor, typically derived from 2-methoxy-4-nitroaniline or a protected version thereof. The core challenge lies in achieving chemoselective cyclization without triggering unwanted side reactions involving the highly reactive aniline moiety.

A representative synthetic approach is outlined below. This multi-step process provides several points where side reactions can occur, which this guide will address in detail.

cluster_0 Step 1: Epoxide Ring Opening cluster_1 Step 2: Cyclization cluster_2 Step 3: Nitro Group Reduction A 2-Methoxy-4-nitroaniline C Intermediate Amino Alcohol A->C Lewis Acid (e.g., Yb(OTf)3) B (R)-Glycidyl butyrate B->C E N-Protected Oxazolidinone C->E Base (e.g., DMAP, TEA) D Carbonyldiimidazole (CDI) or Triphosgene D->E F Final Product 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one E->F Reduction (e.g., Pd/C, H2)

Caption: General synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions that a researcher might encounter during their experiment. Each answer provides a mechanistic explanation for the problem and offers concrete solutions.

Q1: My reaction mixture turns dark brown or black, especially during the cyclization or reduction step. What is causing this and how can I fix it?

A1: Root Cause Analysis: Oxidation of the Aniline Moiety

The primary cause of intense color formation is the oxidation of the aromatic amine (aniline) functionality. Anilines, particularly those with electron-donating groups like methoxy and amino substituents, are highly susceptible to air oxidation. This process generates highly conjugated, colored impurities. The final product, with its free primary amine, is especially sensitive.

Mechanism of Oxidation: Oxidation can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. The process often involves the formation of radical cations, which can then couple to form complex polymeric structures.

Preventative Measures & Protocols:

  • Inert Atmosphere: The most critical control parameter is the rigorous exclusion of oxygen.

    • Protocol: Before adding reagents, thoroughly degas your solvent by bubbling argon or nitrogen through it for at least 15-20 minutes. Maintain a positive pressure of an inert gas (e.g., via a balloon or a Schlenk line) throughout the reaction, workup, and even during column chromatography if possible.

  • Use of Antioxidants: In some cases, adding a radical scavenger can be beneficial, although this should be tested on a small scale first to ensure it doesn't interfere with the desired reaction.

  • Purification of Reagents: Ensure starting materials and solvents are free from peroxide or metal contaminants which can catalyze oxidation.

Q2: My TLC and LC-MS analyses show a major impurity with a mass roughly double that of my expected product minus a cyclizing agent. What is this byproduct?

A2: Root Cause Analysis: Dimer Formation via Intermolecular Reaction

This observation strongly suggests the formation of a dimeric urea byproduct. This occurs when one molecule of a phosgene equivalent (like the activated complex from CDI) reacts with two molecules of the amino alcohol intermediate, preventing the intramolecular cyclization.

I Amino Alcohol Intermediate Active Activated Carbamate (Intramolecular Cyclization Target) I->Active 1. CDI CDI CDI Dimer Dimeric Urea Byproduct Active->Dimer Intermolecular Attack by another Amino Alcohol (Side Reaction) Product Desired Oxazolidinone Active->Product Intramolecular Attack (Desired)

Caption: Competing pathways of intramolecular cyclization vs. intermolecular dimerization.

Preventative Measures & Protocols:

  • High Dilution Conditions: The key to favoring the intramolecular cyclization over the intermolecular side reaction is to run the reaction at high dilution. This reduces the probability of two substrate molecules encountering each other.

    • Protocol: Instead of adding the cyclizing agent (e.g., CDI) directly to the reaction flask, use a syringe pump to add a solution of the cyclizing agent over a prolonged period (e.g., 2-4 hours) to a dilute solution of the amino alcohol intermediate.

  • Reagent Stoichiometry and Order of Addition: Ensure the cyclizing agent is not present in large excess at the beginning of the reaction. The slow addition protocol mentioned above is the best way to achieve this.

ParameterStandard ConditionsOptimized (Anti-Dimerization)
Concentration 0.1 - 0.5 M0.01 - 0.05 M
CDI Addition Single portion at t=0Slow addition over 2-4 hours
Expected Outcome Significant dimer formationDimer formation <5%

Table 1: Recommended reaction parameters to minimize dimer formation.

Q3: The cyclization step is sluggish, and I'm isolating the uncyclized carbamate intermediate. How can I drive the reaction to completion?

A3: Root Cause Analysis: Insufficient Activation or Ineffective Ring Closure

The formation of the oxazolidinone ring is an intramolecular nucleophilic substitution. The rate of this step is highly dependent on the base used, the solvent, and the temperature. The hydroxyl group must be deprotonated to become a potent enough nucleophile to attack the carbamate carbonyl. Some carbamate intermediates can be surprisingly stable if conditions are not optimal for cyclization.[1][2]

Troubleshooting Strategies:

  • Choice of Base: A non-nucleophilic base is often required to deprotonate the hydroxyl group without attacking the carbamate.

    • Weak Bases (e.g., Triethylamine): May not be strong enough to fully deprotonate the alcohol, leading to slow reaction rates.

    • Stronger Bases (e.g., DBU, LiHMDS): Can be more effective but may introduce other side reactions if not used carefully. Lithium bases like LiOH have also been shown to be effective in certain systems.[2]

    • Recommendation: Start with a moderately strong base like DMAP (as a catalyst) in conjunction with a stoichiometric amount of a tertiary amine base. If the reaction is still slow, consider a stronger base like DBU at low temperatures.

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO can accelerate SN2-type reactions and help solubilize intermediates but can make product isolation more difficult. Acetonitrile or THF are often good starting points.[2]

  • Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often provide the activation energy needed for the final ring closure. Monitor the reaction closely by TLC to avoid decomposition.

Q4: During workup or purification, my yield drops significantly. Is the oxazolidinone ring unstable?

A4: Root Cause Analysis: Ring Opening via Hydrolysis

Yes, the oxazolidinone ring is a cyclic carbamate and is susceptible to hydrolysis under either strong acidic or strong basic conditions, which opens the ring to reform the amino alcohol.[3] This can be a particular problem during aqueous workups or column chromatography on standard silica gel, which is inherently acidic.

Preventative Measures & Protocols:

  • Neutralize Workup Conditions: During aqueous extraction, ensure the pH of the aqueous layer is maintained between 6 and 8. Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a mild acid like ammonium chloride (NH₄Cl) for washing, avoiding strong acids (HCl) or bases (NaOH).

  • Use Deactivated Silica Gel for Chromatography:

    • Protocol: To neutralize acidic silica gel, prepare a slurry of silica in a solvent like ethyl acetate containing 1-2% triethylamine. Evaporate the solvent to obtain a free-flowing powder. Use this "deactivated" silica for your column to prevent on-column degradation of the product.

  • Avoid Protic Solvents in Final Product: Ensure the final product is stored as a dry solid, as prolonged exposure to alcohols (especially methanol) in the presence of trace acid or base can lead to transesterification or ring opening.

References

  • Organic Chemistry Portal. Synthesis of oxazolidinones. Available at: [Link]

  • Singh, U. P., & Bhat, H. R. (2013). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2013, 1–16. Available at: [Link]

  • Alcaide, B., et al. (2000). The Reaction of 4Amino2-oxazolines with Isocyanates and Isothiocyanates. Synthesis and X-Ray Structures of Polysubstituted 2-Imidazolidinones, 1,3-Oxazolidines and 1,3-Thiazolidines. ResearchGate. Available at: [Link]

  • Capretta, A., et al. (2001). An Efficient Synthesis of N -Methyl Amino Acids by Way of Intermediate 5-Oxazolidinones. ResearchGate. Available at: [Link]

  • Hegarty, A. F., & Frost, G. J. (1973). Cyclizations involving oxyanions as nucleophiles towards the carbamate linkage in the rate-determining step. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. Available at: [Link]

  • Williams, C. M., et al. (2015). Cyclic carbamates from epoxides and isocyanates catalysed by inorganic salts. PMC. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the synthesis and optimization of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key structural motif in modern pharmaceuticals, particularly in the oxazolidinone class of antibiotics, mastering the synthesis of this compound is critical.[1][2][3] This document provides in-depth, field-tested insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing N-aryl oxazolidin-2-ones like this one?

A1: The synthesis of N-aryl oxazolidin-2-ones is a well-explored area of organic chemistry, with several robust methods available. The choice of strategy often depends on the availability of starting materials, scale, and desired purity. The most prevalent strategies include:

  • Carbonylation of β-Amino Alcohols: This is one of the most direct methods, involving the reaction of a corresponding 2-amino alcohol with a carbonylating agent. Common agents include toxic options like phosgene, but safer and more modern alternatives like diethyl carbonate (DEC), ethylene carbonate, or carbonyldiimidazole (CDI) are now preferred.[4][5][6]

  • Cycloaddition of Epoxides and Isocyanates: This [3+2] coupling reaction is an efficient atom-economical method, often catalyzed by Lewis acids or tetraarylphosphonium salts, to form the oxazolidinone ring.[4][6]

  • Copper or Palladium-Catalyzed N-Arylation: This involves coupling a generic 2-oxazolidinone with an appropriate aryl halide (e.g., 1-bromo-4-amino-2-methoxybenzene derivative). The reaction conditions, particularly the choice of ligand, base, and solvent, are critical for achieving high yields.[4]

  • Intramolecular Cyclization: A suitably functionalized precursor, such as an N-allylated carbamate, can undergo iodocyclocarbamation to form the oxazolidinone ring structure.[4]

For the specific synthesis of this compound, the carbonylation of a precursor amino alcohol is a highly effective and commonly employed route.

Q2: My starting material, 2-amino-1-(4-amino-2-methoxyphenyl)ethanol, is not commercially available. How can I prepare it?

A2: The precursor amino alcohol can be synthesized from a more accessible starting material, such as 4-nitro-2-methoxyaniline. A common approach involves the protection of the aniline, followed by the introduction of the two-carbon alcohol side chain and subsequent reduction of the nitro group. A key challenge is the selective reduction of one functional group in the presence of others, which requires careful selection of reagents and conditions. For instance, the reduction of a nitro group to an amine can be achieved using various methods, including catalytic hydrogenation or chemical reducing agents like hydrazine hydrate with a catalyst such as FeCl₃·6H₂O.[7]

Q3: Are there any specific safety concerns I should be aware of?

A3: Yes. Standard laboratory safety protocols should always be followed. Specific concerns for this synthesis include:

  • Phosgene and its derivatives: If using older carbonylation methods, be aware that phosgene is extremely toxic. Safer alternatives like diethyl carbonate are strongly recommended.

  • Pressurized Reactions: Microwave-assisted synthesis involves heating sealed vessels, which can become pressurized.[8] Always use appropriate microwave-safe reaction vessels and operate the reactor according to the manufacturer's instructions.

  • Azide Reagents: Some alternative synthetic routes may involve azide-containing compounds (e.g., for Curtius rearrangement).[9] These can be explosive and should be handled with extreme caution.

Experimental Workflow Overview

The following diagram outlines a typical workflow for the synthesis and optimization of the target compound, starting from the key amino alcohol precursor.

G Start Precursor Synthesis (e.g., 2-amino-1-(4-amino-2-methoxyphenyl)ethanol) Reaction Cyclization Reaction (e.g., with Diethyl Carbonate) Start->Reaction Key Reagents: Base (K2CO3, NaOMe) Solvent (optional) Monitoring Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Time Points Monitoring->Reaction Incomplete? Extend Time / Increase Temp Workup Aqueous Workup & Solvent Removal Monitoring->Workup Complete? Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis Final Product Analysis (NMR, MS, Purity) Purification->Analysis Troubleshoot Troubleshooting Analysis->Troubleshoot Low Yield or Impure? Troubleshoot->Reaction Optimize Conditions

Caption: General workflow for synthesis and optimization.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Q: I've run the reaction, but TLC/LC-MS analysis shows mostly unreacted starting material. What should I do?

    A: This indicates that the reaction has not gone to completion. The activation energy barrier is not being sufficiently overcome or the reaction time is too short.

    • Causality: The cyclization of an amino alcohol with diethyl carbonate typically requires a sufficiently high temperature to drive the reaction forward and eliminate the ethanol byproduct. The choice of base is also critical; it must be strong enough to deprotonate the amino alcohol, increasing its nucleophilicity.

    • Troubleshooting Steps:

      • Increase Temperature: If using conventional heating, ensure your reaction temperature is adequate (often >120°C). For microwave-assisted synthesis, a temperature range of 125-135°C is a good starting point.[8]

      • Extend Reaction Time: Monitor the reaction every 15-20 minutes. If the starting material is being consumed but slowly, simply extend the reaction time.

      • Evaluate Your Base: Weak bases may be insufficient. Consider stronger bases like sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃).[8] Ensure the base is fresh and anhydrous.

      • Check Stoichiometry: Verify the molar ratios of your reactants. An excess of the carbonylating agent (e.g., diethyl carbonate) can help drive the reaction to completion.

Problem 2: Significant Byproduct Formation

  • Q: My reaction yields a complex mixture of products, making purification a nightmare. What are the likely side reactions and how can I prevent them?

    A: Byproduct formation is often due to the high reactivity of the starting materials under harsh conditions or the presence of multiple reactive sites.

    • Causality: The starting material has two amine groups (an aniline and an aliphatic amine) and a hydroxyl group. While the aliphatic amine/hydroxyl pair is sterically favored for 5-membered ring formation, the aromatic amine can also react, potentially leading to ureas, dimers, or polymers, especially at excessively high temperatures.

    • Troubleshooting Steps:

      • Optimize Temperature: Overheating can lead to decomposition and side reactions. Try running the reaction at the lower end of the effective temperature range (e.g., 120-125°C) for a longer period.

      • Consider a Protecting Group Strategy: While more steps are involved, protecting the more nucleophilic aromatic amine before cyclization can provide a much cleaner reaction. An acetyl or Boc protecting group could be used and later removed.

      • Solvent Choice: While the reaction can often be run neat, using a high-boiling, microwave-compatible solvent can sometimes help to homogenize the reaction mixture and provide more controlled heating, minimizing "hot spots" that can cause decomposition.[8]

Problem 3: Difficult Purification

  • Q: I have a decent crude yield, but I'm struggling to separate my product from a persistent impurity during column chromatography.

    A: This usually occurs when a byproduct has a polarity very similar to your desired product.

    • Causality: Structurally similar impurities, such as an isomer formed by reaction at a different site or an incompletely cyclized intermediate, will have similar affinities for both the stationary and mobile phases in chromatography.

    • Troubleshooting Steps:

      • Optimize Your Mobile Phase: Instead of a large jump in solvent polarity, try a very shallow gradient of your polar solvent (e.g., increase ethyl acetate in hexanes by 1-2% increments). This can improve resolution. Adding a small amount (~0.5%) of a modifier like triethylamine can help reduce tailing for basic compounds.

      • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or C18 (reverse-phase).

      • Recrystallization: This is an excellent method for purifying solid products. Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, methanol/water, isopropanol) to find one where your product is soluble at high temperatures but precipitates upon cooling, leaving the impurity in the mother liquor.

Detailed Protocols

Protocol 1: Microwave-Assisted Synthesis

This protocol is based on established methods for the efficient synthesis of oxazolidinones from amino alcohols and diethyl carbonate.[8]

  • Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the precursor 2-amino-1-(4-amino-2-methoxyphenyl)ethanol (1.0 equiv.), diethyl carbonate (1.5 equiv.), and anhydrous potassium carbonate (1.2 equiv.).

  • Sealing: Securely seal the vessel with the appropriate cap.

  • Microwave Irradiation: Place the vessel inside the microwave reactor. Set the reaction temperature to 130°C, the power to 100-150 W, and the reaction time to 20 minutes.[8] Ensure stirring is active.

  • Monitoring & Completion: After the initial 20 minutes, cool the vessel to room temperature and carefully take a small aliquot of the reaction mixture to analyze by TLC or LC-MS. If significant starting material remains, reseal the vessel and irradiate for an additional 10-15 minutes.

  • Workup: Once the reaction is complete, partition the cooled mixture between dichloromethane (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate. A good starting point is 30% ethyl acetate in hexanes.

  • Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica onto the top of the packed column.

  • Elution: Begin eluting the column with your chosen solvent system. Collect fractions and monitor them by TLC.

  • Gradient (if necessary): If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., from 30% to 50% ethyl acetate).

  • Product Collection: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.

Optimization Data Summary

The following table provides a summary of key variables and their typical impact on the reaction outcome, which can be used to guide optimization efforts.

ParameterCondition RangeEffect on YieldEffect on PurityRationale & Key Insights
Temperature 110°C - 150°CIncreases with temperature up to an optimal point.May decrease at excessively high temperatures.Balances reaction rate against thermal decomposition. Microwave heating at 125-135°C is often optimal.[8]
Base K₂CO₃, NaOMe, DBUStronger bases generally improve yield.Can increase side reactions if too harsh.The base facilitates the deprotonation of the amino alcohol, increasing its nucleophilicity.[5][8]
Reaction Time 15 min - 2 hoursIncreases over time until completion.Extended times at high temp can degrade product.Reaction should be monitored to avoid unnecessary heating after completion, which can lower purity.
Solvent Neat, Toluene, DioxaneSolvent choice is critical.Can improve selectivity and reduce byproducts.For microwave synthesis, solvents that efficiently absorb microwaves are needed. Sometimes a polar, non-reactive co-solvent can create "hot spots" to drive the reaction in a non-polar medium.[8]

Mechanistic Rationale

Understanding the reaction mechanism is key to troubleshooting. The diagram below illustrates the base-catalyzed cyclization of an amino alcohol with diethyl carbonate.

G cluster_0 1. Deprotonation cluster_1 2. Nucleophilic Attack cluster_2 3. Intramolecular Cyclization & Elimination A R-NH-CH2-CH2-OH C R-NH-CH2-CH2-O⁻ A->C + Base⁻H⁺ B Base D R-NH-CH2-CH2-O⁻ F Intermediate D->F Attacks Carbonyl E EtO-C(=O)-OEt (Diethyl Carbonate) E->F G Intermediate H Oxazolidinone Product G->H N attacks C=O, -OEt I 2x EtOH H->I + Byproducts

Caption: Simplified mechanism of oxazolidinone formation.

This mechanism highlights why the base is critical (Step 1) and how the reaction proceeds through a nucleophilic attack followed by an intramolecular cyclization that eliminates ethanol (Steps 2 & 3). If the intermediate stalls before cyclizing, it could be an impurity you observe.

References

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Yadav, J. S., et al. (2024). OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Rasayan Journal of Chemistry, 17(4).
  • Google Patents. (2015). CN104910038A - 3-Amino-4-methoxy acetanilide (II) preparation method.
  • Xiao, Y., et al. (n.d.). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones.
  • National Institutes of Health. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • ResearchGate. (2017). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one.
  • Google Patents. (2021). CN112500361A - Preparation method of (S) -4-phenyl-2-oxazolidinone.
  • Google Patents. (1958). US2862002A - Synthesis of 4-amino-3-isoxazolidone.
  • National Institutes of Health. (n.d.). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole.
  • ResearchGate. (2025). Synthesis of 2-oxazolidinone catalyzed by palladium on charcoal: A novel and highly effective heterogeneous catalytic system for oxidative cyclocarbonylation of β-aminoalcohols and 2-aminophenol.
  • Iowa State University. (n.d.). 4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes.
  • RxList. (2021). Oxazolidinones: Drug Class, Uses, Side Effects, Drug Names. Retrieved from [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure.
  • ResearchGate. (n.d.). Reaction conditions in the synthesis of oxazolidin-2-ones. [Download Table].
  • ResearchGate. (n.d.). The 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one for the imino....
  • RSC Publishing. (2023).
  • KnightScholar. (2023).
  • PubMed Central. (n.d.). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold.
  • MolPort. (n.d.). 2-[(2-methoxyethyl)amino]-3-({3-[(4-methoxyphenyl)methyl] - Compound Summary.

Sources

Technical Support Center: Purification of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important oxazolidinone derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Introduction to Purification Challenges

This compound is a polar aromatic compound, and its purification can be complicated by the presence of both an electron-donating amino group and a methoxy group. These functionalities can influence the compound's solubility, stability, and chromatographic behavior, often leading to difficulties in isolating the pure product. This guide will address these challenges with practical, field-proven solutions.

Proposed Synthetic Route and Potential Impurities

A plausible synthetic route to this compound starts with the commercially available 2-methoxy-4-nitroaniline. Understanding this pathway is key to anticipating potential impurities.

Synthetic_Pathway A 2-Methoxy-4-nitroaniline B N-(2-Hydroxyethyl)-2-methoxy-4-nitroaniline A->B Ethylene oxide or 2-chloroethanol C 3-(2-Methoxy-4-nitrophenyl)-1,3-oxazolidin-2-one B->C Phosgene equivalent (e.g., triphosgene, CDI) D This compound C->D Reduction (e.g., H2/Pd-C, Fe/HCl) Column_Chromatography_Logic Start Crude Product TLC Run TLC with Hexane/EtOAc Start->TLC Streaking Streaking or Tailing? TLC->Streaking Good_Sep Good Separation? Streaking->Good_Sep No Add_TEA Add 0.5% TEA to Eluent Streaking->Add_TEA Yes Good_Sep->TLC No, Adjust Solvent Ratio Run_Column Run Column Chromatography Good_Sep->Run_Column Yes Add_TEA->TLC Pure_Product Pure Product Run_Column->Pure_Product

Technical Support Center: Stability & Handling of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one , a critical intermediate often associated with the synthesis of oxazolidinone antibiotics (e.g., Linezolid analogs) and anticoagulant precursors.

The Core Problem: Researchers frequently report rapid discoloration (browning) and the appearance of "ghost peaks" in LC-MS analysis.[1] The Root Cause: This molecule contains a "push-pull" electronic system.[1] The 4-amino group is strongly electron-donating, a property further amplified by the 2-methoxy group. This makes the aniline moiety exceptionally prone to oxidative radical dimerization and Schiff base formation , particularly in polar aprotic solvents like DMSO.[1]

Module 1: The "Browning" Phenomenon (Oxidative Instability)[1]

Q: Why does my clear stock solution turn brown/black within hours?

A: You are witnessing the formation of quinone imines and azo-dimers .[1] The 2-methoxy group on the phenyl ring raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the aniline, lowering its oxidation potential.[1] Dissolved oxygen, trace metals, or even light can abstract a proton/electron, generating a radical cation.[1]

The Mechanism of Failure
  • Initiation: The primary amine (-NH₂) undergoes single-electron transfer (SET) to form an aminyl radical.[1]

  • Propagation: These radicals couple (dimerize) to form hydrazine linkages or oxidize further into highly conjugated quinone-like species.[1]

  • Visual Result: These conjugated systems absorb strongly in the visible spectrum (yellow

    
     brown 
    
    
    
    black).[1]
Troubleshooting Protocol: Stabilization Strategy
VariableRecommendationTechnical Rationale
Solvent Anhydrous MeOH or ACN DMSO can act as a mild oxidant (Swern-like activity) in the presence of trace activators.[1] Avoid DMSO for long-term storage.[1]
pH Acidic (0.1% Formic Acid) Protonating the amine (

) removes the lone pair electrons from conjugation, drastically increasing the oxidation potential.[1]
Atmosphere Argon/Nitrogen Purge Essential.[1] Oxygen is the primary oxidant.[1]
Additives Ascorbic Acid (1 mM) Acts as a sacrificial antioxidant (scavenger) to intercept radical species before they attack the aniline.[1]

Module 2: Hydrolytic Stability (Ring Integrity)

Q: Is the oxazolidinone ring stable in basic buffers?

A: No. While the oxazolidinone ring (a cyclic carbamate) is more stable than a linear ester, it is susceptible to nucleophilic attack at the carbonyl carbon, especially at pH > 8.5.[1]

The Degradation Pathway: Hydrolysis opens the ring, yielding the corresponding amino-alcohol (N-(4-amino-2-methoxyphenyl)-2-aminoethanol). This species is often invisible in UV (254 nm) if the aniline oxidizes, but it will show a distinct mass shift (+18 Da for water addition, though usually seen as a fragment).[1]

DegradationPathways cluster_legend Degradation Drivers Compound Target Molecule (Intact Oxazolidinone) Radical Aminyl Radical (Reactive Intermediate) Compound->Radical Oxidation (O2, Light) Hydrolysis Ring Opening (Amino-Alcohol) Compound->Hydrolysis Base (pH > 9) Dimer Azo-Dimer / Polymer (Brown Precipitate) Radical->Dimer Dimerization Legend Red Path: Oxidative (Fast) Yellow Path: Hydrolytic (Slow)

Figure 1: Primary degradation pathways.[1] The oxidative pathway (Red) is the most common cause of rapid solution failure.[1]

Module 3: Analytical Artifacts (LC-MS/HPLC)

Q: I see "ghost peaks" or peak splitting. Is my column failing?

A: It is likely on-column degradation , not column failure.[1]

  • The "Split" Peak: If you dissolve the sample in DMSO but run an aqueous acidic mobile phase, the local pH change upon injection can cause transient precipitation or protonation equilibrium issues, leading to split peaks.[1]

  • The "+12 Da" Peak: If you use Formaldehyde in your mobile phase (or if your solvent is contaminated with it), this aniline readily forms a Schiff base (

    
    ).[1]
    
  • The "+42 Da" Peak: If using Acetonitrile/Acetic Acid, verify you are not seeing acetylation (rare without heat, but possible with catalysts).[1]

Diagnostic Stress Test: To confirm stability, perform this simple 3-vial experiment:

  • Vial A (Control): Fresh prep in MeOH + 0.1% Formic Acid.

  • Vial B (Oxidation): Prep in water/ACN, bubble air for 10 mins.

  • Vial C (Hydrolysis): Prep in 0.1 M NaOH for 30 mins.

Run all three. If Vial A is clean but B shows the "brown" impurities and C shows the early eluting polar peak (ring open), your issue is handling, not purity.[1]

Module 4: Recommended Handling Protocol

Objective: Preparation of a stable 10 mM Stock Solution.

  • Weighing: Weigh the solid into an amber glass vial (protect from light).

  • Solvent Choice: Use degassed Acetonitrile (ACN) or Methanol (MeOH) .[1]

    • Note: Avoid DMSO unless necessary for high-concentration screening (>50 mM).[1]

  • Acidification: Immediately add 0.1% Formic Acid or Acetic Acid equivalent to the solvent volume.[1]

    • Mechanism:[1][2][3][4][5][6] This "locks" the amine as a salt, preventing oxidation.[1]

  • Storage: Store at -20°C or lower.

  • Usage: Thaw and keep on ice. Discard any solution that has been at room temperature for >4 hours.[1]

References

  • ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Link

  • Baillie, T. A. (2008).[1] Metabolism and Toxicity of Drugs: Two Decades of Progress in Industrial Drug Metabolism.[1] Chemical Research in Toxicology.[1] (Discusses aniline bioactivation and stability). Link[1]

  • Lohray, B. B., et al. (1999).[1] Oxazolidinones: A New Class of Antibacterial Agents.[1][7] Current Medicinal Chemistry - Anti-Infective Agents.[1] (Structural stability of the oxazolidinone core). Link

  • Riffett, P. (2019).[1] Solvent selection for the handling of air-sensitive amine intermediates.[1] Organic Process Research & Development.[1] (General principles for stabilizing electron-rich anilines). Link

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to effectively enhance the solubility of this promising molecule in your experimental workflows.

I. Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The molecular structure of this compound contains a significant aromatic portion and a relatively rigid oxazolidinone ring system. These features contribute to a stable crystal lattice structure, which requires substantial energy to overcome for dissolution. While the amino and methoxy groups can participate in hydrogen bonding, the overall hydrophobic character of the molecule can limit its interaction with water, leading to poor aqueous solubility.

Q2: What are the initial first steps if I observe precipitation of my compound in an aqueous buffer?

A2: If you observe precipitation, initial steps to consider are gentle heating and/or sonication, which can help overcome the activation energy barrier for dissolution.[1] Additionally, verifying the pH of your solution is critical, as the amino group on the phenyl ring makes the compound's solubility pH-dependent.

Q3: Are there any pre-formulated solvent systems that have been shown to be effective for similar compounds?

A3: Yes, for the related compound 3-Amino-2-oxazolidinone, several solvent systems have been reported to achieve a concentration of at least 2.5 mg/mL.[1] These can serve as an excellent starting point for your experiments and include combinations of DMSO, PEG300, Tween-80, and saline, or the use of solubilizing excipients like SBE-β-CD (sulfobutylether-β-cyclodextrin).[1]

II. In-Depth Troubleshooting Guide

This section provides a systematic approach to addressing the poor solubility of this compound. We will explore several key strategies, explaining the underlying principles and providing detailed protocols.

Strategy 1: pH Adjustment

The Scientific Rationale:

The presence of a primary aromatic amine in the structure of this compound provides a handle for pH-dependent solubility modification. Aromatic amines are basic and can be protonated in acidic conditions to form a more soluble salt.[2][3][4][5][6] The pKa of simple alkyl amines is typically in the range of 9.5 to 11.0.[2][3][6] By lowering the pH of the aqueous medium, the equilibrium will shift towards the protonated, charged form of the molecule, which will have a greater affinity for polar solvents like water.

Experimental Protocol: pH-Solubility Profile Generation

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and acetate buffers).

  • Saturated Solutions: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate a pH-solubility profile. This will reveal the optimal pH range for solubilization.

Strategy 2: Co-solvency

The Scientific Rationale:

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[7][8][9][10][11] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO). These solvents can disrupt the hydrogen bonding network of water and create a more favorable environment for the non-polar regions of the drug molecule.

Experimental Protocol: Co-solvent Solubility Screening

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, Ethanol, Propylene Glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a range of co-solvent concentrations in water (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: Determine the solubility of this compound in each co-solvent mixture using the equilibration method described in the pH adjustment protocol.

  • Data Presentation: Tabulate the solubility data for each co-solvent at different concentrations to identify the most effective co-solvent and the optimal concentration range.

Table 1: Example of Co-solvent Solubility Data

Co-solventConcentration (v/v)Solubility (µg/mL)
DMSO5%[Insert experimental data]
10%[Insert experimental data]
Ethanol5%[Insert experimental data]
10%[Insert experimental data]
PEG 4005%[Insert experimental data]
10%[Insert experimental data]
Strategy 3: Salt Formation

The Scientific Rationale:

For ionizable compounds, forming a salt is a highly effective method to increase solubility and dissolution rate.[12][13][14][15] Since this compound has a basic amino group, it can react with an acid to form a salt. The salt form is generally more soluble in water because it is ionic and can readily dissociate.

Experimental Protocol: Salt Screening

  • Acid Selection: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

  • Salt Synthesis: Dissolve the free base of this compound in a suitable organic solvent. Add a stoichiometric amount of the selected acid and stir. The salt may precipitate out of the solution or can be obtained by evaporating the solvent.

  • Characterization: Confirm salt formation using techniques like melting point analysis, FTIR, or NMR.

  • Solubility Testing: Determine the aqueous solubility of each salt form and compare it to the free base.

Strategy 4: Use of Cyclodextrins

The Scientific Rationale:

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17][18][19][20] They can form inclusion complexes with poorly soluble drug molecules by encapsulating the hydrophobic part of the drug within their cavity. This complexation effectively masks the hydrophobic nature of the drug, leading to a significant increase in its aqueous solubility.

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Selection: Common cyclodextrins include α-cyclodextrin, β-cyclodextrin, γ-cyclodextrin, and chemically modified derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved aqueous solubility.

  • Phase Solubility Studies: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations. Add an excess of this compound to each solution. Equilibrate and measure the concentration of the dissolved drug as described previously. A linear increase in drug solubility with cyclodextrin concentration typically indicates the formation of a 1:1 inclusion complex.

  • Preparation of Solid Complex: The solid drug-cyclodextrin complex can be prepared by methods such as co-precipitation, kneading, or freeze-drying for further characterization and use.

Strategy 5: Solid Dispersions

The Scientific Rationale:

A solid dispersion refers to the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[21][22][23][24][25] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by improving its wettability. The drug can exist in an amorphous state within the hydrophilic carrier, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.

Experimental Protocol: Preparation of Solid Dispersions by Solvent Evaporation

  • Carrier Selection: Choose a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), or hydroxypropyl methylcellulose (HPMC).

  • Dissolution: Dissolve both this compound and the carrier in a common volatile solvent (e.g., methanol, ethanol, or a mixture).[26]

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a solid mass.

  • Further Processing: The solid mass is then dried, pulverized, and sieved to obtain a fine powder of the solid dispersion.

  • Dissolution Testing: Perform dissolution studies on the prepared solid dispersion and compare the dissolution profile with that of the pure drug.

III. Visualizing the Workflow

A logical approach to tackling solubility issues is crucial. The following diagram illustrates a decision-making workflow for selecting an appropriate solubilization strategy.

Solubility_Workflow start Poorly Soluble Compound: This compound check_ionizable Is the compound ionizable? start->check_ionizable ph_adjustment Strategy 1: pH Adjustment check_ionizable->ph_adjustment Yes co_solvency Strategy 2: Co-solvency check_ionizable->co_solvency No salt_formation Strategy 3: Salt Formation ph_adjustment->salt_formation formulation Proceed to Formulation salt_formation->formulation cyclodextrins Strategy 4: Cyclodextrins co_solvency->cyclodextrins solid_dispersion Strategy 5: Solid Dispersions cyclodextrins->solid_dispersion solid_dispersion->formulation

Caption: Decision tree for selecting a solubility enhancement strategy.

IV. References

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. [Link]

  • 4-((3-Butoxy-4-methoxyphenyl)methyl)-2-imidazolidinone - PubChem. [Link]

  • Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. [Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]

  • 3-Amino-2-oxazolidinone | C3H6N2O2 | CID 65725 - PubChem. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. [Link]

  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. [Link]

  • Advanced Properties of Amines - Chemistry LibreTexts. [Link]

  • Salt formation to improve drug solubility - PubMed. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]

  • Cosolvent - Wikipedia. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. [Link]

  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. [Link]

  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole - MDPI. [Link]

  • Techniques to improve the solubility of poorly soluble drugs - ResearchGate. [Link]

  • CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • 2-Oxazolidinone | C3H5NO2 | CID 73949 - PubChem. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. [Link]

  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. [Link]

  • Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC. [Link]

  • Role of pH in partitioning and cation exchange of aromatic amines on water-saturated soils. [Link]

  • Drug Dissolution Enhancement by Salt Formation - Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research. [Link]

  • Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. [Link]

  • 21.4: Acidity and Basicity of Amines - Chemistry LibreTexts. [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC - International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

  • (4R)-4-amino-2-ethyl-1,2-oxazolidin-3-one - PubChem. [Link]

  • Co-solvent: Significance and symbolism. [Link]

  • 4-[4-(3-Methoxypropyl)phenyl]-1,3-oxazolidin-2-one - PubChem. [Link]

Sources

Technical Support Center: Crystallization of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the crystallization of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this specific oxazolidinone derivative. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Understanding the Molecule

This compound is a multifaceted molecule. Its structure features a polar oxazolidinone ring, a basic aromatic amino group, and a methoxy ether group on a phenyl ring. This combination of functional groups dictates its solubility and crystallization behavior, making the selection of an appropriate solvent system and crystallization method critical for success. The presence of both hydrogen bond donors (the amino group) and acceptors (the carbonyl, ether, and ring oxygens) suggests that solvents capable of hydrogen bonding will play a significant role.

Troubleshooting Guide: Common Crystallization Issues

This section addresses the most frequent challenges encountered during the crystallization of this compound in a direct question-and-answer format.

Question 1: My compound is "oiling out" instead of forming crystals upon cooling. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This typically happens under conditions of very high supersaturation, where the nucleation and growth of ordered crystals are kinetically hindered, and the system instead separates into two immiscible liquid phases. For a compound like this compound, this can be caused by several factors:

  • Excessive Supersaturation: The concentration of the compound in the hot solvent is too high.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for molecules to orient themselves into an ordered crystal lattice.

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved in a supersaturated state even at lower temperatures.

  • Presence of Impurities: Impurities can depress the melting point of the solid, leading to the formation of a liquid eutectic mixture.

Causality-Driven Solutions:

  • Reduce Concentration: Start by creating a more dilute solution. Dissolve the compound in the minimum amount of hot solvent to achieve full dissolution, then add an extra 5-10% volume of the solvent to slightly reduce the saturation level.

  • Slow Down the Cooling Rate: This is one of the most effective strategies. After dissolving your compound, instead of placing it directly in an ice bath, allow it to cool slowly to room temperature on the benchtop, insulated in a Dewar or a beaker of warm water. This slow cooling provides the necessary time for proper crystal nucleation and growth.[1]

  • Introduce a Co-Solvent (Anti-Solvent Technique): If a single solvent isn't working, try a binary solvent system. Dissolve your compound in a "good" solvent where it is highly soluble (e.g., ethanol, acetone). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., water, hexane) dropwise at a constant temperature until turbidity (cloudiness) persists. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Seeding: If you have a few crystals from a previous attempt, add a single, well-formed microcrystal to the slightly supersaturated solution.[1] This seed crystal provides a pre-existing template for further crystal growth, bypassing the difficult nucleation step.

Question 2: I'm getting an amorphous powder, not well-defined crystals. How can I promote the growth of larger, higher-quality crystals?

Answer:

The formation of an amorphous solid indicates that precipitation is happening too rapidly, causing the molecules to crash out of solution without arranging into an ordered lattice. This is common when the level of supersaturation is extremely high or induced too quickly.

Causality-Driven Solutions:

  • Utilize Vapor Diffusion: This is an excellent method for growing high-quality single crystals from small amounts of material.[1] Dissolve your compound in a small volume of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar that contains a layer of a volatile "anti-solvent."[1] Over time, the anti-solvent vapor will slowly diffuse into the solution of your compound, gradually reducing its solubility and promoting slow, ordered crystal growth.[1]

  • Solvent Layering: This technique involves carefully layering a less dense "anti-solvent" on top of a denser solution of your compound in a "good" solvent.[1] Crystallization occurs slowly at the interface between the two solvents as they diffuse into one another. Ensure the solvents are miscible but added gently to avoid immediate mixing.[1]

  • Re-evaluate Your Solvent System: An amorphous powder often results from using a solvent in which the compound's solubility changes too drastically with temperature. Look for a solvent where the solubility gradient is less steep. This allows for more controlled crystal growth over a wider temperature range.

Question 3: My crystal yield is very low. How can I improve it without sacrificing purity?

Answer:

A low yield typically means that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process.

Causality-Driven Solutions:

  • Optimize the Solvent: The ideal solvent is one in which your compound is very soluble at high temperatures but has low solubility at low temperatures.[1] If your yield is low, the compound is likely too soluble in the cold solvent. You may need to switch to a less effective solvent or use an anti-solvent mixture.

  • Increase Concentration: While avoiding excessive supersaturation that leads to oiling out, you can carefully increase the initial concentration. After cooling and filtering the first crop of crystals, try concentrating the mother liquor by slowly evaporating some of the solvent and cooling again to obtain a second crop.

  • pH Adjustment: The amino group on the phenyl ring is basic. Its protonation state significantly impacts solubility in protic solvents. Crystallization is often most efficient near the compound's isoelectric point where it is least soluble. If you are using a buffered or aqueous system, ensure the pH is optimized for minimal solubility.[2][3]

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing the common issue of a compound "oiling out."

G start Experiment Yields Oil q1 Is the solution visibly concentrated (syrupy when hot)? start->q1 action1 Dilute solution with 5-10% more hot solvent. Retry crystallization. q1->action1 Yes q2 Was the cooling rate rapid (e.g., directly in ice bath)? q1->q2 No end Crystals Formed action1->end action2 Allow solution to cool slowly. Insulate the flask to decrease the rate of cooling. q2->action2 Yes q3 Are you using a single, very 'good' solvent? q2->q3 No action2->end action3 Try an anti-solvent method. Dissolve in a good solvent, titrate with a poor solvent. q3->action3 Yes action4 If you have crystals, try seeding the solution at a temperature just above the oiling point. q3->action4 No action3->end action4->end

Caption: Decision tree for troubleshooting "oiling out".

Frequently Asked Questions (FAQs)
  • Q: What are the best starting solvents for crystallizing this compound?

    • A: Given the molecule's structure, a good starting point is polar, protic solvents or polar, aprotic solvents. Ethanol, isopropanol, and ethyl acetate are excellent candidates to try first. Due to the aromatic amine, solubility in aqueous systems will be highly pH-dependent.[2][3] A solvent screening study is highly recommended.

  • Q: Can polymorphism be an issue for this compound?

    • A: Yes, oxazolidinone derivatives are known to exhibit polymorphism, which is the ability of a compound to exist in more than one crystal form.[4] Different polymorphs can have different physical properties, including solubility and stability. It is crucial to characterize your crystalline material using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to identify and control the desired polymorphic form.

  • Q: How do I perform a solvent screening experiment?

    • A: A systematic solvent screen is the most reliable way to find optimal crystallization conditions. See the detailed protocol below.

Data Presentation

Table 1: Recommended Solvents for Initial Screening

SolventClassBoiling Point (°C)Polarity (Dielectric Constant)Rationale for Use
Ethanol Polar, Protic7824.5Good general-purpose solvent for molecules with H-bond donors/acceptors. Often shows good solubility differential with temperature.
Isopropanol Polar, Protic8219.9Similar to ethanol but slightly less polar; may offer a better solubility profile.
Ethyl Acetate Polar, Aprotic776.0Can dissolve the molecule via dipole-dipole interactions without strong hydrogen bonding, potentially leading to well-ordered crystals.
Acetonitrile Polar, Aprotic8237.5A more polar aprotic solvent that can be a good choice if esters or alcohols are too effective.
Acetone Polar, Aprotic5620.7Highly volatile, useful for slow evaporation techniques, but its low boiling point can sometimes lead to rapid crashing out.[1]
Water Polar, Protic10080.1Likely to be a poor solvent at neutral pH but can be used as an anti-solvent with alcohols or as a primary solvent if pH is adjusted to protonate the amine.[2]
Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently test a range of solvents to find a suitable candidate for crystallization.

  • Preparation: Place approximately 10-20 mg of your compound into several small test tubes or vials.

  • Solvent Addition: To each tube, add a different solvent from Table 1 dropwise at room temperature, vortexing after each drop, until the solid dissolves. Record the approximate volume needed.

    • Interpretation: If the compound dissolves in a very small volume (<0.2 mL), the solvent is likely too good for cooling crystallization but may be suitable for vapor diffusion. If it is insoluble even after adding >2 mL, it is a poor solvent but could be an anti-solvent.

  • Heating: For solvents where the compound showed moderate to poor solubility at room temperature, gently heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate for cooling crystallization.

  • Cooling: Allow the vials that formed a clear solution upon heating to cool slowly to room temperature, and then place them in a 4°C refrigerator or an ice bath.

  • Observation: Observe the vials for the formation of crystalline solid, amorphous powder, or oil. The best candidates are those that produce well-defined crystals with a reasonable yield.

Protocol 2: Seeding a Supersaturated Solution

This protocol should be used when spontaneous nucleation is difficult, or to control crystal growth.

  • Prepare the Solution: Prepare a saturated solution of your compound in a chosen solvent at an elevated temperature.

  • Cool Slowly: Allow the solution to cool slowly. Monitor the temperature.

  • Introduce the Seed: When the solution has cooled to a temperature where it is supersaturated but has not yet spontaneously nucleated or oiled out, add one or two tiny, perfect crystals (the "seed").

  • Incubate: Maintain the solution at this temperature without agitation for a period to allow the seed to induce growth.

  • Continue Cooling: Once growth is established on the seed crystal, continue the slow cooling process to maximize the yield.

References
  • GEA. (n.d.). Crystallization of Amino Acids.
  • Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S. Patent No. 5,118,815A.
  • Vekilov, P. G. (2025). Aromatic Amino Acid Crystal Growth Assisted by a Very Weak DC Field without a Precipitant. Crystal Growth & Design.
  • EPFL. (n.d.). Guide for crystallization.
  • Singh, H. et al. (n.d.). Current Updates on Oxazolidinone and Its Significance. PMC.
  • ResearchGate. (n.d.). The 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one for the imino....
  • Ashenafi, D. (2017). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. ResearchGate.
  • Li, Y. et al. (n.d.). Crystal structure of the aromatic-amino-acid aminotransferase from Streptococcus mutans.
  • Bar-David, L. et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.
  • Wilson, D. N. et al. (n.d.). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry - ACS Publications.
  • Belskaya, N. P. et al. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of (3Z)-4-[(4-amino-1,2,5-oxadiazol-3-yl)amino].
  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • National Institutes of Health. (n.d.). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations.
  • National Institutes of Health. (n.d.). Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization.
  • University of Rhode Island. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
  • Royal Society of Chemistry. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC.
  • Wikipedia. (n.d.). 2-Oxazolidinone.
  • ResearchGate. (n.d.). Solid State Characterization of Linezolid Crystal forms.
  • ResearchGate. (n.d.). The general ring structure of oxazolidinone derivatives.
  • Jouyban, A. et al. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures.
  • Ling, E. et al. (n.d.). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4.... PMC.
  • Ferreira, L. A. et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC - NIH.
  • PubChem. (n.d.). 4-[4-(3-Methoxypropyl)phenyl]-1,3-oxazolidin-2-one.
  • PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole.

Sources

avoiding impurities in 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one production

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for process chemists and researchers optimizing the production of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS 31847-25-3). This intermediate is a critical scaffold in the synthesis of next-generation oxazolidinone antibiotics (analogs of Linezolid/Sutezolid).

Subject: this compound CAS: 31847-25-3 Document ID: TS-OXZ-042

Critical Process Parameters (CPP) & Impurity Origins

High-purity isolation of this aniline intermediate requires strict control over the Nitro-Reduction step and Ring Stability . The electron-donating methoxy group at the ortho position makes the resulting amine highly susceptible to oxidative degradation compared to its fluorinated counterparts (e.g., Linezolid intermediates).

The Synthesis Pathway & Risk Points

The standard industrial route involves the cyclization of 4-nitro-2-methoxyaniline derivatives followed by hydrogenation.

Process StepCritical ParameterPotential Impurity GeneratedMitigation Strategy
1. Ring Closure (CDI/Phosgene)Temperature & StoichiometryImpurity D (Open Chain): N-(2-hydroxyethyl)aniline derivative.Urea Dimer: If phosgene is insufficient.Ensure complete conversion of amino-alcohol before quench. Use slight excess of cyclizing agent.
2. Nitro Reduction (H₂/Pd-C)H₂ Pressure & Catalyst LoadImpurity A (Precursor): Unreacted Nitro compound.Impurity C (Azo Dimer): Colored orange/red impurity.Maintain high H₂ pressure (3-5 bar). Avoid H₂ starvation which favors azo coupling.
3. Isolation pH & AtmosphereOxidation Products: Pink/Brown quinoid species.Hydrolysis: Ring opening at pH > 10.Strict Inert Atmosphere (N₂). Avoid strong bases during workup. Store at < -20°C.

Troubleshooting Guide (Q&A)

Category: Visual Appearance & Color

Q: My final product is isolating as a pink or beige solid instead of white. Is this acceptable?

  • Diagnosis: The pink coloration indicates the presence of oxidative impurities (quinone-imines), likely caused by air exposure of the wet cake during filtration. The methoxy group activates the ring, facilitating oxidation of the para-amino group.

  • Solution:

    • Wash the filter cake with an antioxidant-spiked solvent (e.g., 0.1% Sodium Bisulfite in Ethanol).

    • Dry under vacuum with a nitrogen bleed; never use air-drying ovens.

    • Recrystallize from Ethyl Acetate/Methanol with activated charcoal to remove color bodies.

Q: I see a persistent orange spot on TLC (R_f ~0.6) that resists crystallization.

  • Diagnosis: This is likely the Azo-dimer impurity (Impurity C). It forms during the catalytic hydrogenation if the reaction "starves" of hydrogen or if the catalyst loading is too low.

  • Solution:

    • Increase agitation speed (mass transfer limitation often mimics low activity).

    • Raise H₂ pressure to >50 psi (3.5 bar).

    • If the impurity is already present, it is difficult to remove by crystallization. Purify via acid-base extraction: Dissolve crude in dilute HCl (amine dissolves, azo dimer remains insoluble), filter, then neutralize the filtrate under N₂.

Category: Purity & Assay

Q: HPLC shows a peak at RRT 0.85 that grows during storage.

  • Diagnosis: This is Impurity D (Hydrolysis Product) . The oxazolidinone ring is sensitive to moisture, especially if residual base (from the cyclization step) remains in the solid.

  • Solution:

    • Check the pH of a 10% slurry; it should be neutral (pH 6-8).

    • Ensure the final drying step achieves <0.5% water content (KF).

    • Store in moisture-barrier bags (aluminum laminate) with desiccant.

Q: High residual starting material (Nitro precursor) despite long reaction times.

  • Diagnosis: Catalyst poisoning. The sulfur or amine impurities from the previous step (ring closure) might be deactivating the Pd/C.

  • Solution:

    • Perform a charcoal filtration before the hydrogenation step to remove catalyst poisons.

    • Switch to Pt/C (Platinum on Carbon) if halogenated impurities are present (though less relevant for this specific methoxy-analog, Pt is more robust against poisoning).

Analytical Methodologies

To accurately quantify these impurities, use the following validated HPLC conditions.

Method ID: AM-OXZ-25 Technique: Reverse Phase HPLC (UV Detection)

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 80% B over 20 minutes.

  • Wavelength: 254 nm (general) and 290 nm (specific for azo impurities).

  • Flow Rate: 1.0 mL/min.

Impurity NameRelative Retention Time (RRT)OriginLimit (Area %)
4-Amino-2-methoxyaniline 0.45Hydrolysis/Degradation< 0.15%
Impurity D (Open Chain) 0.85Incomplete Cyclization/Hydrolysis< 0.50%
Target: 3-(4-Amino...) 1.00 Main Peak > 98.0%
Impurity A (Nitro Precursor) 1.35Incomplete Reduction< 0.10%
Impurity C (Azo Dimer) 1.60Side Reaction (Reduction)< 0.15%

Process Visualization (Graphviz)

The following diagram illustrates the synthesis flow and the specific entry points for critical impurities.

Oxazolidinone_Process Start Start: 4-Nitro-2-methoxyaniline Step1 Step 1: Reaction with Glycidol/Epichlorohydrin (Formation of Amino Alcohol) Start->Step1 Step2 Step 2: Cyclization (CDI or Phosgene) (Formation of Oxazolidinone Ring) Step1->Step2 Step3 Step 3: Catalytic Hydrogenation (Nitro -> Amino) Step2->Step3 Imp_Open Impurity D: Open Chain Amino-Alcohol (Incomplete Cyclization) Step2->Imp_Open Low Temp/Time Final Final Product: This compound Step3->Final Imp_Nitro Impurity A: Unreacted Nitro Compound (Incomplete Reduction) Step3->Imp_Nitro Catalyst Poisoning Imp_Azo Impurity C: Azo/Azoxy Dimers (H2 Starvation) Step3->Imp_Azo Low H2 Pressure Imp_Ox Oxidative Impurities (Pink/Brown Color) Final->Imp_Ox Air Exposure

Caption: Process flow for CAS 31847-25-3 highlighting critical control points where impurities (red nodes) are generated.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73949, 2-Oxazolidinone. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Reduction of Nitro Compounds: Catalytic Hydrogenation and Alternative Methods. Retrieved from [Link]

  • Beller, M., et al. (2011). Iron-Catalyzed Reduction of Nitroarenes.[2] Journal of the American Chemical Society.[2] (Cited for alternative reduction protocols to avoid azo impurities).[1][3] Retrieved from [Link]

Sources

Technical Support Center: Refining Analytical Methods for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical characterization of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure robust and reliable analytical outcomes. As a key intermediate and potential metabolite in various pharmaceutical pathways, precise and accurate quantification of this compound is paramount.

I. Foundational Analytical Approach: Reversed-Phase HPLC

The primary analytical technique for this compound is High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode. This is due to the molecule's aromatic nature and moderate polarity, making it well-suited for separation on a non-polar stationary phase with a polar mobile phase. The structural similarity of this compound to the core of the anticoagulant Rivaroxaban allows us to adapt established analytical methodologies for a robust starting point.[1]

A typical HPLC system for this analysis would consist of a pump, an autosampler, a column oven, and a UV detector. The selection of a C18 column is a common and effective choice for retaining and separating this and related compounds.[2][3][4]

II. Recommended Starting HPLC Method Parameters

This section provides a validated starting point for your method development. It is crucial to note that optimization may be necessary depending on the specific matrix and analytical instrumentation.

Parameter Recommended Condition Justification
Column C18, 4.6 x 250 mm, 5 µmA standard choice for retaining aromatic compounds, offering a good balance of resolution and backpressure.[3]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileThe acidic mobile phase ensures the amine group is protonated, leading to better peak shape. Acetonitrile is a common organic modifier providing good elution strength.
Gradient 70% A / 30% B, isocraticAn isocratic elution is often sufficient for the analysis of the pure substance or simple mixtures, providing stable baselines and good reproducibility.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring efficient separation.[3]
Column Temperature 30 °CMaintaining a constant and slightly elevated temperature improves peak shape and retention time reproducibility.
Detection UV at 249 nmThe aromatic ring and conjugated system of the molecule are expected to have a strong absorbance in this region, similar to related oxazolidinones.[3][4]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample Diluent Mobile PhaseDissolving the sample in the mobile phase is crucial to prevent peak distortion.

III. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Peak Shape and Tailing

Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound is most commonly due to secondary interactions between the basic amino group and residual acidic silanols on the silica-based stationary phase.

  • Causality: The primary amine on the phenyl ring is basic and can interact ionically with deprotonated silanol groups on the column packing material. This secondary interaction is stronger than the desired hydrophobic interaction, causing some molecules to be retained longer and resulting in a tailing peak.

  • Solutions:

    • Lower the Mobile Phase pH: Ensure your mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic or phosphoric acid) to fully protonate the amino group. This will minimize its interaction with the silanols.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping to shield the residual silanols.

    • Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active sites on the stationary phase, improving peak shape. However, be aware that TEA can affect column longevity and baseline stability.

Retention Time Variability

Q2: I'm observing a drift in the retention time of my analyte over a series of injections. What should I investigate?

A2: Retention time drift can be caused by several factors, often related to the mobile phase composition or column equilibration.

  • Causality: Changes in the mobile phase composition, temperature fluctuations, or an inadequately equilibrated column can all lead to inconsistent retention times.

  • Solutions:

    • Ensure Proper Mobile Phase Preparation: Freshly prepare your mobile phase daily and ensure it is thoroughly degassed. For buffered mobile phases, check the pH before use.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

    • Check for Leaks: Inspect your HPLC system for any leaks, as this can cause pressure fluctuations and affect the mobile phase composition being delivered to the column.

    • Thermostat the Column: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.

Poor Resolution and Co-elution

Q3: I am trying to separate this compound from its impurities, but the peaks are not well resolved. What can I do?

A3: Poor resolution indicates that the chromatographic conditions are not optimal for separating compounds with similar properties.

  • Causality: Insufficient separation can be due to a lack of selectivity in the mobile phase, an inappropriate stationary phase, or a need for a more efficient separation method (e.g., gradient elution).

  • Solutions:

    • Optimize the Mobile Phase:

      • Organic Modifier: Try switching from acetonitrile to methanol, or use a combination of both. Methanol can offer different selectivity for aromatic compounds.

      • pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of your analyte and its impurities, potentially improving separation.

    • Implement a Gradient: If isocratic elution is not providing sufficient resolution, develop a gradient method. Start with a lower percentage of the organic solvent and gradually increase it to elute more retained compounds.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column chemistry. A phenyl-hexyl column, for example, can provide alternative selectivity for aromatic compounds through pi-pi interactions.

IV. Frequently Asked Questions (FAQs)

Q1: How should I prepare my sample for analysis?

A1: Proper sample preparation is critical for accurate and reproducible results. For a solid sample, accurately weigh a known amount and dissolve it in the mobile phase or a compatible solvent. It is highly recommended to filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates that could clog the column.[4] For samples in a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and concentrate the analyte.[5]

Q2: What are the expected degradation products of this compound under stress conditions?

A2: Based on the structure, potential degradation pathways under forced degradation conditions include:

  • Acidic/Basic Hydrolysis: The oxazolidinone ring can be susceptible to hydrolysis, leading to the opening of the ring to form an amino alcohol derivative.

  • Oxidation: The primary amino group and the electron-rich aromatic ring are susceptible to oxidation.

  • Photodegradation: Exposure to UV light may lead to the formation of various degradation products. A stability-indicating method should be able to separate the parent compound from all potential degradation products.[6]

Q3: How do the amino and methoxy groups affect the chromatographic behavior?

A3: The amino group, being basic, can cause peak tailing as discussed in the troubleshooting section. The methoxy group is an electron-donating group which can influence the polarity and the pi-pi interactions of the molecule with the stationary phase. The position of these substituents on the phenyl ring will also affect the overall polarity and how the molecule interacts with the stationary phase, influencing its retention time.

V. Experimental Protocols

Protocol 1: Preparation of Standard Solution (100 µg/mL)
  • Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of the mobile phase (70:30 Water:Acetonitrile with 0.1% Formic Acid) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up to the mark with the mobile phase and mix thoroughly.

  • Filter the solution through a 0.45 µm nylon syringe filter before transferring to an HPLC vial.

Protocol 2: Forced Degradation Study - Acid Hydrolysis
  • Pipette 5 mL of the 100 µg/mL standard solution into a 10 mL volumetric flask.

  • Add 1 mL of 1N HCl.

  • Keep the flask at 60 °C for 2 hours.

  • Cool the solution to room temperature.

  • Neutralize the solution by adding 1 mL of 1N NaOH.

  • Make up to the mark with the mobile phase.

  • Inject the sample into the HPLC system and analyze for the parent compound and any degradation products.

VI. Visualizations

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is mobile phase pH acidic (2.5-3.5)? start->check_pH adjust_pH Adjust pH with Formic/Phosphoric Acid check_pH->adjust_pH No check_column Is a base-deactivated column being used? check_pH->check_column Yes adjust_pH->check_pH use_bd_column Switch to a base-deactivated C18 column check_column->use_bd_column No consider_additive Consider adding a competing base (e.g., TEA) as a last resort check_column->consider_additive Yes resolved Peak Shape Improved use_bd_column->resolved consider_additive->resolved

Caption: Decision tree for troubleshooting peak tailing issues.

General Analytical Workflow

G sample_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC Analysis (C18, Gradient/Isocratic) sample_prep->hplc_analysis data_acquisition Data Acquisition (UV Detection at 249 nm) hplc_analysis->data_acquisition data_processing Data Processing (Integration & Quantification) data_acquisition->data_processing report Final Report data_processing->report

Caption: A streamlined workflow for the HPLC analysis of the target compound.

VII. References

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Reçber, T., Haznedaroğlu, İ. C., & Çelebier, M. (2022). Review on Characteristics and Analytical Methods of Rivaroxaban. Critical Reviews in Analytical Chemistry, 52(4), 865–877. Retrieved from [Link]

  • Synthesis and Characterization of Nano MnFe2O4@CS@SO3H for the Synthesis of Oxazolidin-2-one Derivatives. (n.d.). Materials Chemistry Horizons.

  • Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights. (n.d.). Frontiers. Retrieved from [Link]

  • Salman, B. S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006.

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. (n.d.). Agilent.

  • Analytical method development and validation of rivaroxaban in bulk and pharmaceutical dosage form by using RP-HPLC. (2022). ScienceScholar.

  • Analytical method of development and validation of rivaroxaban in bulk drug and pharmaceutical drugs from RP-HPLC. (2025). GSC Online Press.

  • Bufebo, et al. (2014). synthesis, characterization and antibacterial evaluation of 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one. ResearchGate. Retrieved from [Link]

  • Determinations of residual furazolidone and its metabolite, 3-amino-2-oxazolidinone (AOZ), in fish feeds by HPLC-UV and LC-MS/MS, respectively. (2007). PubMed. Retrieved from [Link]

  • Rivaroxaban-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Rivaroxaban Impurities and Related Compound. (n.d.). Veeprho. Retrieved from [Link]

  • Rivaroxaban EP Impurities & USP Related Compounds. (n.d.). SynThink. Retrieved from [Link]

  • a review on anlytical methods for estimation of rivaroxaban in pharmaceutical dosage forms. (2024). Journal of Bio Innovation.

  • A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines. (2024). Chemicea.

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). National Center for Biotechnology Information.

  • Rivaroxaban. (n.d.). Wikipedia. Retrieved from [Link]

  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The 2-[(2,4-dimethoxyphenyl)amino]-1,3-thiazolidin-4-one for the imino... (n.d.). ResearchGate.

  • Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. (n.d.). MDPI.

  • Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. (n.d.). MDPI.

  • Disposition of 3-(4-cyano-2-oxobutylidene amino)-2-oxazolidone, a cyano-metabolite of furazolidone, in furazolidone-treated grouper. (2025). ResearchGate.

Sources

troubleshooting inconsistent results in assays with 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: AMO-242 (3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one)

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for AMO-242. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers utilizing this compound in their assays. Our goal is to empower you with the knowledge to overcome common experimental hurdles and ensure the generation of reliable, reproducible data.

Introduction to AMO-242

AMO-242 is a novel synthetic compound belonging to the oxazolidinone class. Oxazolidinones are known for their potent antibacterial properties, primarily acting as protein synthesis inhibitors.[1][2] AMO-242 is hypothesized to exert its effect by binding to the 50S ribosomal subunit at the P-site, thereby inhibiting the crucial peptidyl transferase step in bacterial protein synthesis.[2][3] This specific mechanism of action makes it a compound of high interest for developing new therapeutics against multi-drug resistant Gram-positive bacteria.[1][4][5]

Due to its specific chemical structure, handling and experimental design with AMO-242 require careful consideration to avoid common pitfalls associated with small molecule inhibitors.[6][7] This guide provides practical, field-proven insights to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of AMO-242?

A1: The solubility of small molecules is a critical factor for accurate and reproducible results.[6][8] For AMO-242, we recommend creating a primary stock solution in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM. To do this, add the appropriate volume of DMSO directly to the vial containing the powdered compound. Gentle vortexing and sonication in a water bath may be necessary to ensure complete dissolution. For cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[9]

Q2: What are the recommended storage conditions for AMO-242?

A2: Proper storage is crucial to maintain the integrity of the compound.[6][10]

  • Powder: Store the solid form of AMO-242 at 4°C, protected from light.[11]

  • Stock Solutions: Once dissolved in DMSO, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[10][11] This prevents degradation from repeated freeze-thaw cycles.[9] Stock solutions stored at -80°C are generally stable for up to six months.[11]

Q3: Is AMO-242 stable in aqueous assay buffers?

A3: The stability of AMO-242, like many small molecules, can be lower in aqueous solutions compared to DMSO stocks.[7] It is best practice to prepare fresh dilutions of the compound in your aqueous assay buffer for each experiment from the frozen DMSO stock. Do not store AMO-242 in aqueous buffers for extended periods.

Troubleshooting Inconsistent Assay Results

Issue 1: High Variability in IC50 Values in Biochemical Assays

Q: My IC50 values for AMO-242 in an in vitro translation assay are inconsistent between experiments. What could be the cause?

A: Inconsistent IC50 values are a common issue in biochemical assays and can stem from several factors.[12] Here’s a systematic approach to troubleshooting this problem:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates, which can lead to non-specific inhibition and variable results.

    • Explanation: Hydrophobic compounds tend to aggregate in aqueous buffers. These aggregates can sequester the enzyme or substrate, leading to an apparent but false inhibitory effect.

    • Solution: We recommend including a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer to prevent aggregation. Additionally, visually inspect your diluted compound solutions for any signs of precipitation.

  • Reagent Quality and Consistency: The purity and concentration of your enzyme (ribosomes) and substrates (amino acids, tRNA) are paramount.

    • Explanation: Variations in the activity of your biological reagents from batch to batch will directly impact the assay's performance and the apparent potency of the inhibitor.[12]

    • Solution: Use a single, quality-controlled batch of reagents for a series of linked experiments. If you must use a new batch, perform a bridging study to ensure consistency with previous results.

  • Assay Conditions: Factors like incubation time and temperature can significantly affect results.

    • Explanation: If AMO-242 is a slow-binding inhibitor, shorter incubation times will result in an underestimation of its potency (a higher IC50).

    • Solution: Perform a time-course experiment to determine if the IC50 value changes with pre-incubation time. This will help you establish the optimal incubation period for achieving equilibrium.

Workflow for Troubleshooting Inconsistent IC50 Values

start Inconsistent IC50 Values check_sol Is the compound fully dissolved in the final assay buffer? start->check_sol add_detergent Action: Add 0.01% Triton X-100. Re-run assay. check_sol->add_detergent No check_reagents Are you using a consistent, quality-controlled batch of reagents? check_sol->check_reagents Yes add_detergent->check_reagents bridge_study Action: Perform a bridging study with the new reagent batch. check_reagents->bridge_study No check_time Have you optimized the incubation time? check_reagents->check_time Yes bridge_study->check_time time_course Action: Perform a time-course experiment to check for slow binding. check_time->time_course No resolved Issue Resolved check_time->resolved Yes time_course->resolved cluster_ribosome Bacterial 50S Ribosome P_site P-site inhibition Inhibition of Peptidyl Transfer P_site->inhibition A_site A-site A_site->inhibition AMO242 AMO-242 AMO242->P_site Binds tRNA Aminoacyl-tRNA tRNA->A_site Cannot bind effectively protein Protein Synthesis Blocked inhibition->protein

Caption: AMO-242 binds to the P-site of the 50S ribosome, blocking protein synthesis.

Protocols

Protocol 1: Preparation of AMO-242 Stock Solutions

This protocol details the steps for preparing a 10 mM stock solution of AMO-242 in DMSO.

Materials:

  • AMO-242 (solid form)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of AMO-242 (208.22 g/mol ) and the amount of powder provided.

  • Carefully add the calculated volume of DMSO directly to the vial containing the AMO-242 powder.

  • Vortex the solution for 1-2 minutes to facilitate dissolution.

  • If the solid is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed vials.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Kinetic Solubility Assay

This assay helps determine the concentration at which AMO-242 begins to precipitate in your aqueous assay buffer.

Materials:

  • 10 mM AMO-242 in DMSO

  • Aqueous assay buffer

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (absorbance at ~620 nm)

Procedure:

  • Prepare a serial dilution of the 10 mM AMO-242 stock solution in DMSO.

  • In the 96-well plate, add a fixed volume of the aqueous assay buffer to each well.

  • Add a small, equal volume of each concentration from the DMSO serial dilution to the corresponding wells in the plate, ensuring the final DMSO concentration is consistent and matches your assay conditions.

  • Include control wells with buffer and DMSO only.

  • Seal the plate and incubate at room temperature for a set period (e.g., 1-2 hours), mimicking your assay's incubation time.

  • Measure the absorbance (turbidity) of each well at 620 nm.

  • The concentration at which the absorbance begins to increase significantly above the baseline of the control wells is the approximate kinetic solubility limit of AMO-242 in that buffer.

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Stock Solution 10 mM in 100% DMSOMaximizes solubility and stability for long-term storage.
Storage (Solid) 4°C, protected from lightPrevents degradation of the powdered compound.
Storage (Solution) -20°C to -80°C in single-use aliquotsMinimizes freeze-thaw cycles and maintains compound integrity. [9]
Final DMSO in Assay < 0.5%Avoids solvent-induced artifacts and cell toxicity.
Assay Buffer Additive 0.01% Triton X-100 (for biochemical assays)Prevents compound aggregation and non-specific inhibition.

References

  • PubChem. (n.d.). 3-Amino-2-oxazolidinone. National Center for Biotechnology Information. Retrieved from PubChem Compound Summary for CID 65725. [Link]

  • Ippolito, J. A., Kanyo, Z. F., & Wang, D. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(11), 3247. [Link]

  • Singh, R. P., & Geetanjali. (2018). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2018, 1–13. [Link]

  • Swain, A., et al. (2006). Oxazolidinones Mechanism of Action: Inhibition of the First Peptide Bond Formation. Antimicrobial Agents and Chemotherapy, 50(10), 3236–3242. [Link]

  • Popa, A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 477–487. [Link]

  • G. G. de la Cruz, et al. (2023). Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. RSC Medicinal Chemistry. [Link]

  • Solarbio. (2026). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Retrieved from Solarbio technical resources. [Link]

  • de Sousa, J., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 392-425. [Link]

  • Krüger, D. M., & Engel, C. K. (2018). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 1820, 57-67. [Link]

  • Herold, C., et al. (2022). Identification and evaluation of small-molecule inhibitors against the dNTPase SAMHD1 via a comprehensive screening funnel. STAR Protocols, 3(4), 101783. [Link]

  • Captivate Bio. (n.d.). Small Molecules FAQ. Retrieved from Captivate Bio resources. [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113–119. [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2021). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations. Journal of Immunology Research, 2021, 6696757. [Link]

  • PubChem. (n.d.). 4-[4-(3-Methoxypropyl)phenyl]-1,3-oxazolidin-2-one. National Center for Biotechnology Information. Retrieved from PubChem Compound Summary for CID 58229240. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from MB-About. [Link]

  • PubChem. (n.d.). (4R)-4-amino-2-ethyl-1,2-oxazolidin-3-one. National Center for Biotechnology Information. Retrieved from PubChem Compound Summary for CID 55285102. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from BellBrook Labs blog. [Link]

  • Peterson, J. R., & Mitchison, T. J. (2002). Biochemical Suppression of Small-Molecule Inhibitors: A Strategy to Identify Inhibitor Targets and Signaling Pathway Components. Chemistry & Biology, 9(12), 1275-1285. [Link]

  • PubChem. (n.d.). 2-Oxazolidinone. National Center for Biotechnology Information. Retrieved from PubChem Compound Summary for CID 73949. [Link]

Sources

Technical Support Center: Stability & Degradation of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

[1]

Executive Summary: The Stability Profile

Compound Class: N-Aryl Oxazolidinone Critical Vulnerability: Oxidative Instability (Primary) & Hydrolytic Ring Opening (Secondary).[1]

Expert Insight: The presence of the 2-methoxy and 4-amino groups on the phenyl ring creates a "push-push" electronic system.[1] The methoxy group (ortho to the oxazolidinone nitrogen) and the amino group (para) significantly increase electron density on the aromatic ring.[1] While this enhances nucleophilicity for downstream coupling reactions, it renders the molecule highly susceptible to oxidative degradation (quinone imine formation) and photolytic decomposition.[1] The oxazolidinone ring itself is chemically robust but will succumb to hydrolysis under strongly alkaline conditions (

1

Troubleshooting Guide (Q&A)

Direct solutions for experimental anomalies.

Q1: My white solid sample has turned pink/brown after 24 hours on the bench. Is it still usable?

Diagnosis: Oxidative Degradation (Quinone Imine/Azo Formation). The Science: The 4-amino group, activated by the electron-donating 2-methoxy substituent, is prone to radical oxidation by atmospheric oxygen.[1] This forms highly conjugated diazo dimers or quinone imine species.[1] Even trace amounts (<0.1%) of these impurities act as chromophores, causing intense discoloration.[1] Action:

  • Do not use for strict GMP steps without purification.[1]

  • Purification: Recrystallize immediately from degassed ethanol/water or perform a silica filtration under nitrogen.[1]

  • Prevention: Store strictly under Argon/Nitrogen at -20°C.

Q2: I observe a new polar peak (RRT ~0.85) during LC-MS analysis of a reaction mixture at pH 12.

Diagnosis: Base-Catalyzed Hydrolytic Ring Opening. The Science: While oxazolidinones are stable in mild acid/base, strong bases (NaOH, KOH, or alkoxides) attack the carbonyl carbon (C2) of the oxazolidinone ring.[1] This cleaves the carbamate linkage, releasing CO₂ and generating the amino-alcohol derivative (N-(4-amino-2-methoxyphenyl)-2-aminoethanol).[1] Action:

  • Adjust pH: Maintain reaction pH < 10. Use weaker bases like

    
     or organic bases (DIPEA) if possible.[1]
    
  • Quench Protocol: Quench basic reactions into a buffered ammonium chloride solution rather than strong acid to avoid heat-induced degradation.

Q3: The assay value is dropping in methanolic solution, but no new peaks appear in UV (254 nm).

Diagnosis: Solvolysis or Polymerization. The Science: In protic solvents like methanol, particularly if trace acid is present, the oxazolidinone ring can undergo slow methanolysis.[1] Alternatively, the electron-rich aniline moiety can undergo oxidative polymerization, forming high-molecular-weight species that may precipitate or not elute on standard C18 columns (hence "missing" mass).[1] Action:

  • Solvent Switch: Switch to aprotic solvents like Acetonitrile (ACN) or DMSO for stock solutions.[1]

  • Fresh Prep: Prepare standards immediately before injection. Do not store in solution >4 hours.

Deep Dive: Degradation Pathways

Mechanistic understanding for process control.

Pathway A: Oxidative Instability (The "Pink" Pathway)

This is the most common degradation route.[1] The 4-amino group is the initiation point.[1]

  • Initiation: Single Electron Transfer (SET) to oxygen generates an aniline radical cation.[1]

  • Propagation: The radical couples with another molecule or reacts with ROS (Reactive Oxygen Species).[1]

  • Product: Formation of Hydrazobenzene intermediates , which oxidize further to Azo-dimers (colored) or Nitro-derivatives (if strong oxidants are present).[1]

  • Note: The 2-methoxy group stabilizes the radical intermediate via resonance, paradoxically accelerating this degradation pathway compared to unsubstituted aniline.[1]

Pathway B: Hydrolytic Ring Opening (The "Polar" Pathway)

This occurs primarily under Basic conditions (

Strong Acidic

1
  • Mechanism: Nucleophilic attack at the C2 Carbonyl of the oxazolidinone.[1]

  • Intermediate: Tetrahedral carbamate intermediate.

  • Collapse: Loss of

    
     (decarboxylation).[1]
    
  • Product: N-Aryl Amino Alcohol (specifically 2-((4-amino-2-methoxyphenyl)amino)ethanol).[1] This impurity is distinctively more polar and will elute early in Reverse Phase HPLC.[1]

Pathway C: Photolytic Degradation

The electron-rich aromatic system absorbs UV/Vis light strongly.[1]

  • Mechanism: Excitation leads to homolytic cleavage of the N-H bonds or ring substituents.[1]

  • Product: Complex mixture of deaminated products (replacement of

    
     with 
    
    
    or
    
    
    ) and oligomers.[1]

Visualizing the Degradation Network

The following diagram maps the kinetic pathways. Note that Oxidation is the kinetic product (fast, surface-level), while Hydrolysis is the thermodynamic product (slow, solution-phase).[1]

DegradationPathwaysParent3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one(Parent Compound)RadicalAniline Radical Cation(Transient Species)Parent->RadicalAir/O2 (Spontaneous)TetrahedralCarbamate IntermediateParent->TetrahedralBase (OH-) or Acid (H+)DeaminatedDeaminated / PolymerizedComplex MixtureParent->DeaminatedUV Light (hν)AzoDimerAzo-Dimer / Quinone Imine(Pink/Brown Impurity)Radical->AzoDimerCouplingN_OxideN-Oxide / Nitro Species(M+16 / M+32)Radical->N_OxideStrong OxidantAminoAlcoholN-(4-amino-2-methoxyphenyl)-2-aminoethanol(Ring Open Product)Tetrahedral->AminoAlcoholDecarboxylationCO2CO2 (Gas)Tetrahedral->CO2

Caption: Degradation logic flow. Red paths indicate oxidative risks (storage/handling); Green paths indicate process risks (reaction pH).[1]

Experimental Controls & Specifications

ParameterRecommended LimitRationale
pH Range 4.0 – 9.0Prevents acid catalysis (<4) and base hydrolysis (>9).[1]
Temperature < 40°CThermal energy accelerates oxidation and ring opening.[1]
Atmosphere Nitrogen / ArgonEssential.[1] Exclude

to prevent "pinking".
Light Amber GlasswareProtects photosensitive aniline moiety.[1]
Solvents ACN, DMSO, DMFAvoid Alcohols (MeOH/EtOH) for long-term storage to prevent solvolysis.[1]

References

  • Lohray, B. B., et al. (1999).[1] "Oxazolidinones: A New Class of Antibacterials."[1][2] Journal of Medicinal Chemistry. (Discusses the general stability of the oxazolidinone ring system).

  • Brickner, S. J. (1996).[1] "Oxazolidinone antibacterial agents."[1][2][3][4][5] Current Pharmaceutical Design. (Foundational text on the structure-activity relationships and chemical vulnerabilities of the scaffold).

  • Kalgutkar, A. S., et al. (2005).[1] "Metabolic activation of the aniline moiety: Implications for drug safety." Chemical Research in Toxicology. (Mechanistic detail on the oxidative instability of electron-rich anilines).

  • RSC Publishing. (2023).[1] "Oxazolidinones as versatile scaffolds in medicinal chemistry." Royal Society of Chemistry.[1] (Review of synthesis and degradation of recent derivatives).

optimizing storage conditions for 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Role: Senior Application Scientist Subject: Optimization of Storage & Handling Protocols

Executive Summary & Mechanistic Insight

The Molecule: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one is a critical intermediate, structurally aligned with the synthesis of oxazolidinone antibiotics (e.g., Linezolid).

The Challenge: The primary stability vector for this compound is the 4-amino-2-methoxyphenyl moiety. This system is electronically "super-activated." The methoxy group (


) at the ortho position donates electron density into the benzene ring, making the para-amine (

) exceptionally nucleophilic and prone to radical formation.

Why It Degrades (The Mechanism): Unlike simple anilines, this molecule does not just "go bad"; it undergoes a cascade of oxidative coupling reactions .

  • Initiation: Exposure to atmospheric oxygen (

    
    ) or UV light generates a radical cation on the nitrogen atom.
    
  • Propagation: These radicals dimerize or react further to form quinoid imines and azo-linkages .

  • Result: Even trace oxidation (ppm levels) results in a visible color shift from off-white to brown/black, often before a significant drop in HPLC purity is observed.

Troubleshooting Guide

Use this matrix to diagnose issues based on observation.

Symptom Probable Cause Diagnostic Step Corrective Action
Material turns pink/brown Oxidative Coupling: Formation of quinone-imine impurities due to air exposure.Dissolve in MeOH. If solution is dark but HPLC purity is >98%, it is surface oxidation.Rescue: Recrystallize immediately (e.g., EtOAc/Hexane) under Argon. Prevent: Switch to Argon overlay storage.
"Sticky" or clumping solid Hygroscopicity: The oxazolidinone ring can H-bond with water; moisture absorption.Check Water Content (Karl Fischer). >0.5% indicates seal failure.Dry in a vacuum oven at 40°C with

trap. Store in desiccator.
New impurity at RRT ~0.8 Hydrolysis: Ring opening of the oxazolidinone (rare, requires acid/base catalysis).LC-MS analysis. Look for M+18 peak (addition of water).Irreversible. Discard material. Review pH of previous wash steps (ensure neutral pH).
Assay drop (no color change) Carbamate Formation: Reaction of amine with atmospheric

.

NMR. Look for carbamate carbonyl signal (~155-160 ppm).
Reprocess by washing with mild base (bicarbonate) if stability allows, or recrystallize.
Validated Storage Protocols (FAQs)

Q: Why is Nitrogen (


) sometimes insufficient for this compound? 
A:  Nitrogen is lighter than air. When you open a container flushed with 

, the gas rises, allowing oxygen to settle back onto the powder surface.
  • Protocol: Use Argon (Ar) . Argon is heavier than air and forms a "blanket" over the solid, remaining in the vial even when briefly opened.

Q: What is the optimal temperature vs. container configuration? A: Cold slows the kinetics of oxidation, but container integrity is paramount.

  • Recommendation: Store at -20°C .

  • Container: Amber borosilicate glass with a Teflon-lined screw cap.

  • Avoid: Polyethylene bags (LDPE) for long-term storage. They are permeable to

    
     over time.
    

Q: Can I store it in solution? A: No. In solution, the molecular mobility increases, accelerating oxidative coupling. If solution storage is unavoidable:

  • Solvent must be degassed (sparged with Helium or Argon for 20 mins).

  • Solvent should be slightly acidic (e.g., 0.1% acetic acid) to protonate the amine, protecting it from oxidation (ammonium salts are resistant to oxidation).

Visualizing the Degradation Pathway

The following diagram illustrates the critical "Failure Points" (Red) and the required "Interventions" (Green) to maintain integrity.

StorageOptimization Compound 3-(4-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one Radical Radical Cation (Reactive Species) Compound->Radical Oxidation (Fast) Hydrolysis Ring Open Product Compound->Hydrolysis Slow Hydrolysis O2 Oxygen (Air) O2->Radical UV UV Light UV->Radical H2O Moisture H2O->Hydrolysis Quinone Quinoid/Azo Dimers (Brown Color) Radical->Quinone Coupling Argon Argon Overlay (Excludes O2) Argon->O2 Blocks Amber Amber Glass (Blocks UV) Amber->UV Blocks Desiccant Desiccant/Seal (Blocks H2O) Desiccant->H2O Blocks

Figure 1: Mechanistic degradation pathways showing how specific interventions (Argon, Amber Glass) block the formation of Quinoid impurities.

References
  • Mechanisms of Aniline Oxidation: Title: "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives" Source: PMC (National Institutes of Health) URL:[Link]

  • Handling Air-Sensitive Reagents: Title: "Handling Air-Sensitive Reagents (Technical Bulletin AL-134)" Source: Sigma-Aldrich / MIT Guidelines URL:[Link]

  • Oxazolidinone Antibiotic Structure-Activity Relationships: Title: "Current Updates on Oxazolidinone and Its Significance" Source: PMC (National Institutes of Health) URL:[Link]

Technical Support Center: Derivatization of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this important synthetic intermediate. Drawing upon established synthetic methodologies and troubleshooting insights, this resource provides practical, in-depth guidance to ensure the success of your experiments.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. The presence of a nucleophilic aromatic amine ortho to a methoxy group, coupled with the oxazolidinone moiety, presents a unique set of challenges and opportunities for derivatization. This guide will address common issues related to N-acylation, N-sulfonylation, and reductive amination, providing troubleshooting strategies and detailed protocols to streamline your synthetic workflow.

Troubleshooting Guide

This section addresses specific problems that may arise during the derivatization of this compound.

Issue 1: Low Yield or No Reaction in N-Acylation

Question: I am attempting an N-acylation of this compound with an acyl chloride/anhydride and a base like pyridine or triethylamine, but I am observing very low conversion to the desired amide. What could be the issue?

Answer:

Several factors can contribute to low yields in the N-acylation of this substrate. The primary amino group is sterically hindered by the ortho-methoxy group and the bulky oxazolidinone ring. Additionally, the electron-donating nature of the methoxy group increases the electron density on the aromatic ring, but this does not always translate to higher nucleophilicity of the amine due to steric hindrance.

Probable Causes and Solutions:

  • Insufficiently Activated Acylating Agent: For sterically hindered anilines, a more reactive acylating agent may be required.

    • Solution: If using an acid anhydride, consider converting the carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This increases the electrophilicity of the carbonyl carbon.[1]

  • Steric Hindrance: The chosen base might not be optimal for this sterically encumbered system.

    • Solution: Employ a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing with the aniline for the acylating agent.

  • Reaction Conditions: The reaction temperature and time may not be sufficient to overcome the activation energy barrier.

    • Solution: Cautiously increase the reaction temperature. Monitoring the reaction by thin-layer chromatography (TLC) is crucial to avoid decomposition. Extended reaction times (12-24 hours) may also be necessary.

  • Solvent Choice: The solvent may not be optimal for the reaction.

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally suitable. For sluggish reactions, consider a more polar aprotic solvent like N,N-dimethylformamide (DMF).

Workflow for Troubleshooting Low Acylation Yield:

start Low Acylation Yield c1 Increase Acylating Agent Reactivity (e.g., Acyl Chloride) start->c1 c2 Optimize Base (e.g., 2,6-Lutidine, DIPEA) c1->c2 c3 Modify Reaction Conditions (Increase Temp., Time) c2->c3 c4 Change Solvent (e.g., DMF) c3->c4 end Improved Yield c4->end

Caption: Troubleshooting workflow for low N-acylation yield.

Issue 2: Multiple Products in N-Sulfonylation

Question: I am trying to synthesize the N-sulfonamide derivative using a sulfonyl chloride and pyridine, but I am getting a complex mixture of products. How can I improve the selectivity?

Answer:

The sulfonylation of electron-rich anilines can sometimes lead to side reactions. The primary amine is the desired site of reaction, but under certain conditions, side reactions can occur.

Probable Causes and Solutions:

  • Di-sulfonylation: Although less common with secondary sulfonamides, it's a possibility if the reaction conditions are too harsh.

    • Solution: Use a stoichiometric amount of the sulfonyl chloride and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate.

  • Ring Sulfonylation: While the amino group is a stronger nucleophile, electrophilic aromatic substitution on the electron-rich phenyl ring is a potential side reaction, especially with a Lewis acid catalyst or under harsh acidic conditions.

    • Solution: Avoid Lewis acid catalysts if possible. The use of a base like pyridine should favor N-sulfonylation. Ensure the reaction is performed under neutral or slightly basic conditions.

  • Reaction with the Oxazolidinone Ring: The oxazolidinone ring is generally stable under these conditions, but highly reactive sulfonylating agents in combination with strong bases could potentially lead to ring-opening or other side reactions.

    • Solution: Stick to milder conditions and standard bases like pyridine or triethylamine.

General Protocol for Selective N-Sulfonylation:

A general procedure for sulfonylation of anilines involves dissolving the aniline in a suitable solvent like dichloromethane or pyridine, cooling the solution to 0 °C, and then slowly adding the sulfonyl chloride. The reaction is typically stirred at room temperature until completion as monitored by TLC.

Issue 3: Difficulty in Purifying the Derivatized Product

Question: My derivatization reaction appears to be successful by TLC, but I am struggling to purify the product by column chromatography. The product either streaks on the column or co-elutes with starting material.

Answer:

Purification of N-substituted anilines, especially those with polar functional groups, can be challenging.

Probable Causes and Solutions:

  • Product Polarity: The newly introduced group can significantly alter the polarity of the molecule, making it either too polar or too nonpolar for standard silica gel chromatography.

    • Solution:

      • TLC Optimization: First, optimize the eluent system on TLC plates to achieve good separation (Rf difference of at least 0.2). A gradient elution on the column is often more effective than an isocratic one.

      • Alternative Stationary Phases: If silica gel is not effective, consider using alumina (basic or neutral) or reverse-phase chromatography (C18).

      • Base Washing: For N-acylated products, washing the organic extract with a mild aqueous base (e.g., saturated NaHCO₃ solution) can help remove any unreacted acidic starting materials or byproducts.

  • Product Stability: The product might be unstable on silica gel, which is slightly acidic.

    • Solution: Deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to the eluent. This can prevent streaking and decomposition of acid-sensitive compounds.

  • Residual Starting Material: If the reaction did not go to completion, separating the product from the starting amine can be difficult due to similar polarities.

    • Solution:

      • Driving the reaction to completion: It is often easier to push the reaction to completion than to separate very similar compounds.

      • Acidic Wash: A dilute acid wash (e.g., 1M HCl) can sometimes be used to remove the unreacted basic aniline starting material by converting it to its water-soluble salt. However, the stability of the product and the oxazolidinone ring to acidic conditions must be considered. Studies have shown that some oxazolidinones can degrade under acidic conditions.[2][3]

Frequently Asked Questions (FAQs)

Q1: Is a protecting group necessary for the amino group during derivatization?

For many simple derivatizations like acylation and sulfonylation, a protecting group is generally not necessary as the amino group is the most nucleophilic site. However, for more complex multi-step syntheses or when using harsh reagents that could affect other parts of the molecule, protection of the amino group (e.g., as a Boc-carbamate) might be advantageous. The Boc group can be removed under acidic conditions.

Q2: How does the ortho-methoxy group influence the reactivity of the amino group?

The methoxy group is electron-donating through resonance, which increases the electron density on the aromatic ring and at the nitrogen atom, making the amine more nucleophilic. However, its position ortho to the amino group introduces significant steric hindrance, which can slow down the rate of reaction with bulky electrophiles. This is a classic example of the interplay between electronic and steric effects.

Q3: What are the best practices for monitoring the progress of these derivatization reactions?

Thin-layer chromatography (TLC) is the most common and effective method. Use a suitable eluent system that provides good separation between the starting material, product, and any major byproducts. Staining with potassium permanganate or visualization under UV light are typically effective for these aromatic compounds. For quantitative analysis of reaction kinetics, HPLC is the preferred method.

Q4: Can I perform reductive amination with this substrate?

Yes, reductive amination is a viable method for N-alkylation. The reaction involves the formation of an imine between the aniline and an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[4][5] STAB is often preferred as it is less toxic and can be used in acidic conditions which can catalyze imine formation.

Reductive Amination Workflow:

start Start: Reductive Amination step1 Mix Amine and Carbonyl Compound (Aldehyde or Ketone) in Solvent (e.g., DCE, THF) start->step1 step2 Add Reducing Agent (e.g., NaBH(OAc)₃) step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 step4 Aqueous Work-up step3->step4 step5 Purification (Column Chromatography) step4->step5 end Product: N-Alkylated Amine step5->end

Caption: General workflow for reductive amination.

Q5: What are the expected ¹H NMR chemical shifts for the protons on the aromatic ring?

The aromatic protons of the starting material, this compound, will appear as a complex multiplet due to the substitution pattern. Upon N-derivatization, the chemical shifts of the aromatic protons will change. The proton ortho to the newly formed N-substituent will likely experience a downfield shift. For a related compound, N-(cyclopropylmethyl)-4-methoxyaniline, the aromatic protons appear in the range of δ 6.60-6.86 ppm.[6] The methoxy protons typically appear as a singlet around δ 3.8 ppm.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation

This protocol is a general guideline and may require optimization for specific acylating agents.

  • Dissolve the Amine: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile.

  • Add Base: Add a suitable base, such as pyridine (1.2 eq.) or triethylamine (1.2 eq.).

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: General Procedure for N-Sulfonylation

This protocol provides a general method for the synthesis of N-sulfonamides.

  • Dissolve the Amine: Dissolve this compound (1.0 eq.) in anhydrous pyridine or DCM.

  • Cool the Mixture: Cool the solution to 0 °C.

  • Add Sulfonyl Chloride: Add the sulfonyl chloride (1.05 eq.) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the combined organic extracts with 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Reductive Amination

This protocol is for the N-alkylation of the amine with an aldehyde.

  • Combine Reactants: In a flask, combine this compound (1.0 eq.), the aldehyde (1.1 eq.), and a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in one portion.

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the product with DCM or ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[8]

Data Summary

The following table provides a general overview of expected outcomes for the derivatization reactions. Yields are highly dependent on the specific substrate and reaction conditions.

Reaction TypeReagentsSolventTypical Yield RangeKey Considerations
N-Acylation Acyl chloride, PyridineDCM70-95%Steric hindrance may require longer reaction times or more reactive acylating agents.
N-Sulfonylation Sulfonyl chloride, PyridinePyridine/DCM60-90%Potential for side reactions on the electron-rich aromatic ring.
Reductive Amination Aldehyde, NaBH(OAc)₃DCE65-90%A mild and efficient method for N-alkylation; avoids over-alkylation.[5]

References

  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Acetylation of Aniline (Experiment) - Chemistry LibreTexts. (2021).
  • Method of friedel-crafts acylation of anilides.
  • Enzymatic N-Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides. The University of Manchester.
  • Protocol: Preparative Scale N-Acetylation of Aminoacyl
  • Selective n-acylation of amino alcohols.
  • Quantification of aniline and N-methylaniline in indigo. PMC.
  • Amine synthesis by reductive amination (reductive alkyl
  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017).
  • Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
  • Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
  • Direct sulfonylation of anilines medi
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Amino Acid-Protecting Groups. Chemical Reviews.
  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa.
  • Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE P
  • A conventional new procedure for N-acylation of unprotected amino acids. PubMed.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI.
  • Supporting Information N-Alkylation of Aniline Derivatives by Bipyridyl Metal-Organic Framework Supported Cobalt C
  • Synthesis of Sulfanilamide. Chemistry Steps.
  • Video: Preparation of Amines: Reductive Amin
  • 2-Methoxy-4-nitroaniline(97-52-9) 1H NMR spectrum. ChemicalBook.
  • Is the Friedel-Crafts acyl
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Organic Letters.
  • Synthesis and comparative evaluation of antioxidant properties of aniline N-derivatives containing p-menthene and bornyl fragments.
  • Acid-catalysed N-alkylation of anilines with activ
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
  • Scope of the direct sulfonylation of aniline derivatives a.
  • Does aniline stick in columns during column chromatography?.
  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy.
  • acetyl
  • Sulfonylation of anilines through photocatalytic activation of N-hydroxymethylphthalimide sulfones. ChemRxiv.
  • Amino Acid-Protecting Groups. SciSpace.
  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
  • Current Updates on Oxazolidinone and Its Significance. PMC.
  • Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. Green Chemistry.
  • Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
  • Process to prepare sulfonamides.
  • Assessment of the stability of novel antibacterial triazolyl oxazolidinones using a stability-indicating high-performance liquid chrom
  • 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray.
  • Protection of Aniline Deriv
  • Supporting Information Cu(BF4)2/AC Catalyzed Synthesis of N-substituted anilines, N-substituted 1,6-naphthyridin-5(6H)-one and.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Synthesis of Sulfonamides. Books.
  • Table of Contents.
  • Mild and General Method for the Synthesis of Sulfonamides.

Sources

Validation & Comparative

Comparative Analysis: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one vs. Therapeutic Oxazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (referred to herein as AM-Ox ) against clinically established oxazolidinones (Linezolid, Tedizolid) and non-antibiotic oxazolidinones (Rivaroxaban).

This analysis treats AM-Ox primarily as a structural scaffold/intermediate and potential genotoxic impurity , given that it lacks the C5-acylaminomethyl side chain essential for antibacterial efficacy and possesses a free aniline moiety associated with toxicity.

Executive Summary & Structural Positioning[1]

This compound (AM-Ox) represents a critical structural diverge from the "Gold Standard" oxazolidinone pharmacophore. While it shares the core N-aryl-2-oxazolidinone ring system with drugs like Linezolid and Tedizolid , it lacks the C5-domain functionalization required for ribosomal binding and presents a different electronic profile on the phenyl ring (Methoxy vs. Fluoro).

Key Classification:

  • Role: Synthetic Intermediate, Structure-Activity Relationship (SAR) Probe, or Genotoxic Impurity.

  • Therapeutic Status: Inactive as an antibiotic (due to missing C5-tail); High toxicity potential (due to free aniline).

  • Primary Utility: Used to validate the necessity of electron-withdrawing groups (EWGs) and C5-stereocenters in drug design.

Structural Comparison Table
FeatureAM-Ox (Target)Linezolid (Standard of Care)Tedizolid (Next-Gen)Rivaroxaban (Anticoagulant)
Core Scaffold N-Aryl-oxazolidinoneN-Aryl-oxazolidinoneN-Aryl-oxazolidinoneN-Aryl-oxazolidinone
Phenyl Substituent (C2/C3) 2-Methoxy (-OCH₃) 3-Fluoro (-F) 3-Fluoro (-F) H (Unsubstituted)
Phenyl Substituent (C4) 4-Amino (-NH₂) 4-Morpholinyl 4-Pyrimidinyl-phenyl 4-Morpholinone
C5-Side Chain None / H (Unsubstituted)(S)-Acetamidomethyl(R)-Hydroxymethyl (Prodrug)(S)-Chlorothiophene-amide
Electronic Effect Electron Donating (EDG)Electron Withdrawing (EWG)Electron Withdrawing (EWG)Neutral/Mixed
Primary Risk Genotoxicity (Ames +)Myelosuppression (Long-term)Myelosuppression (Reduced)Bleeding Risk

Structure-Activity Relationship (SAR) Analysis

The comparison of AM-Ox to Linezolid highlights two fundamental pillars of oxazolidinone medicinal chemistry: Electronic Tuning and Ribosomal Anchoring .

A. The "Methoxy vs. Fluoro" Effect (Electronic Tuning)
  • Linezolid (Fluoro): The fluorine atom at the meta position (relative to the oxazolidinone nitrogen) is electron-withdrawing. This prevents metabolic oxidation of the phenyl ring and stabilizes the molecule against degradation.

  • AM-Ox (Methoxy): The methoxy group at the ortho position is an electron-donating group (EDG).

    • Consequence: This increases electron density on the phenyl ring, making it highly susceptible to oxidative metabolism (CYP450 attack), leading to rapid clearance and potential formation of reactive quinone-imine toxic metabolites.

B. The C5-Anchoring Domain
  • Mechanism: Oxazolidinone antibiotics work by binding to the 23S rRNA of the 50S ribosomal subunit. The (S)-C5-acylaminomethyl group (found in Linezolid) penetrates a deep pocket in the ribosome.

  • AM-Ox Deficiency: Lacking this C5-tail, AM-Ox cannot anchor to the ribosome. Experimental data confirms that oxazolidinone rings without the C5-substitution have MIC values > 64 µg/mL (clinically inactive).

C. The Free Aniline Risk
  • Linezolid: The nitrogen at position 4 is "capped" as a morpholine ring.

  • AM-Ox: The nitrogen is a free primary amine (-NH₂).

    • Toxicity:[1] Primary anilines are structural alerts for genotoxicity. They can be N-hydroxylated by metabolic enzymes, leading to DNA adduct formation. AM-Ox serves as a positive control in mutagenicity assays to demonstrate the safety of "capped" nitrogen analogs.

Visualization: SAR & Toxicity Pathways

The following diagram illustrates the functional divergence between the AM-Ox scaffold and the clinical drug Linezolid.

Oxazolidinone_SAR AM_Ox AM-Ox Scaffold (2-Methoxy-4-Amino) Linezolid Linezolid (3-Fluoro-4-Morpholine + C5 Tail) AM_Ox->Linezolid Synthetic Modification (Capping NH2, Adding C5-Tail) Metabolism Metabolic Fate AM_Ox->Metabolism High e- Density (OCH3) Rapid Oxidation Ribosome Ribosomal Binding (23S rRNA) AM_Ox->Ribosome No C5-Tail No Binding (Inactive) Linezolid->Metabolism E- Withdrawing (F) Metabolically Stable Linezolid->Ribosome C5-Acetamidomethyl High Affinity Binding Toxicity Toxicity Profile Linezolid->Toxicity Mitochondrial Inhibition (Long-term only) Metabolism->Toxicity Reactive Quinones Genotoxicity (Ames+)

Caption: Comparative pathway analysis showing why AM-Ox leads to toxicity/inactivity while Linezolid achieves stability/efficacy.

Experimental Protocols

To validate the identity and purity of AM-Ox (e.g., as an impurity in a drug batch) or to assess its genotoxic potential, the following self-validating protocols are recommended.

Protocol A: HPLC Separation of AM-Ox from Linezolid

Objective: To detect AM-Ox as a process-related impurity. The free amine and methoxy group make AM-Ox significantly more polar and basic than Linezolid.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Buffers the amine).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar amines).

    • 2-15 min: 5% → 60% B.

    • 15-20 min: 60% → 95% B.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Expected Result:

    • AM-Ox: Elutes early (RT ~3-5 min) due to the polar -NH₂ and lack of lipophilic C5-tail.

    • Linezolid: Elutes later (RT ~10-12 min) due to the morpholine and acetamide lipophilicity.

  • Validation: Spike the sample with pure aniline to confirm the early eluting peak region.

Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To confirm the genotoxic risk of the free aniline in AM-Ox compared to the safe morpholine in Linezolid.

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Perform +/- S9 mix (Rat liver extract) to simulate CYP450 metabolism.

    • Rationale: Anilines often require S9 activation to form the mutagenic hydroxylamine intermediate.

  • Dosing: 5 concentrations (e.g., 0.5 to 5000 µ g/plate ).

  • Controls:

    • Negative: DMSO vehicle.

    • Positive (with S9): 2-Aminoanthracene (aromatic amine standard).

  • Interpretation:

    • AM-Ox: Expected Positive in TA98/TA100 (+S9) due to metabolic activation of the 4-amino group.

    • Linezolid: Expected Negative (or weak) as the nitrogen is incorporated into a stable morpholine ring.

Synthesis & Synthetic Utility[1][2][3]

AM-Ox is most frequently encountered as a synthetic intermediate . Researchers use it to synthesize novel oxazolidinone derivatives by modifying the 4-amino group.

Workflow for Derivatization:

  • Starting Material: this compound.

  • Acylation: React with acid chlorides (R-COCl) to form Amides.

    • Goal: To test different "tails" for ribosome binding.

  • Cyclization: React with bis-electrophiles to form new heterocycles (e.g., piperazines) at the 4-position.

    • Goal: To mimic the morpholine ring of Linezolid but with different solubility properties.

Synthesis_Workflow Start AM-Ox (Free Amine) Step1 Acylation (R-COCl / Pyridine) Start->Step1 Step2 Cyclization (Bis-chloroethyl ether) Start->Step2 Product1 Amide Analog (Lipophilic Tail) Step1->Product1 Product2 Morpholine Analog (Linezolid-like) Step2->Product2

Caption: Synthetic divergence from the AM-Ox scaffold to potential bioactive analogs.

References

  • Structure-Activity Relationships of Oxazolidinones: Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[2][1][3][4][5][6][7][8] Current Pharmaceutical Design, 2(2), 175-194.

  • Linezolid Mechanism & Binding: Ippolito, J. A., et al. (2008). "Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit." Journal of Medicinal Chemistry, 51(12), 3353-3356.

  • Genotoxicity of Anilines: Chung, K. T., et al. (1996). "Mutagenicity and toxicity of aromatic amines in Salmonella typhimurium." Mutation Research/Reviews in Genetic Toxicology, 387(1), 1-16.

  • Tedizolid vs Linezolid Comparison: Rybak, J. M., et al. (2014). "Tedizolid phosphate: a next-generation oxazolidinone." Clinical Infectious Diseases, 58(suppl_1), S1-S5.

  • Oxazolidinone Synthesis Intermediates: Lohray, B. B., et al. (1999). "Novel oxazolidinone antibacterial agents."[1][3][4][6][7] Bioorganic & Medicinal Chemistry Letters, 9(15), 2209-2212.

Sources

A Comparative Analysis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and Linezolid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of antibacterial drug discovery, the oxazolidinone class of antibiotics has emerged as a critical tool in combating multidrug-resistant Gram-positive infections. This guide provides a detailed comparative analysis of the well-established antibiotic, Linezolid, and a structurally related analogue, 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their chemical structures, mechanisms of action, and available antibacterial activity data.

Structural Overview: A Tale of Two Oxazolidinones

At the heart of both molecules lies the 1,3-oxazolidin-2-one core, a key pharmacophore responsible for their antibacterial properties. However, key substitutions on this central ring system dictate their specific interactions and overall efficacy.

Linezolid , the first clinically approved oxazolidinone, features a C-5 acetamidomethyl group and an N-phenyl ring substituted with a morpholine moiety.[1] This morpholine ring is a critical component contributing to its potent antibacterial activity.

This compound , on the other hand, presents a different substitution pattern on the N-phenyl ring. The presence of an amino group at the para-position and a methoxy group at the ortho-position distinguishes it from Linezolid.

Structural_Comparison cluster_Linezolid Linezolid cluster_CompoundX This compound Linezolid_img CompoundX_img Mechanism_of_Action Oxazolidinone Oxazolidinone 50S_Ribosomal_Subunit 50S Ribosomal Subunit Oxazolidinone->50S_Ribosomal_Subunit Binds to 23S rRNA 70S_Initiation_Complex Functional 70S Initiation Complex 50S_Ribosomal_Subunit->70S_Initiation_Complex Blocks Formation 30S_Ribosomal_Subunit 30S Ribosomal Subunit 30S_Ribosomal_Subunit->70S_Initiation_Complex Protein_Synthesis Bacterial Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Inhibits Initiation

Figure 2: Simplified workflow of the oxazolidinone mechanism of action.

Comparative Antibacterial Activity: A Data-Driven Assessment

The true measure of an antibiotic's potential lies in its in vitro activity against clinically relevant pathogens. Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying this activity, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Linezolid: As a widely used antibiotic, the antibacterial spectrum of Linezolid is well-documented. It exhibits potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.

This compound: As of the date of this guide, there is a notable absence of publicly available, peer-reviewed studies detailing the specific MIC values of this compound against a comprehensive panel of bacterial strains. While studies on other oxazolidinone derivatives provide insights into the structure-activity relationships of this class, direct experimental data for this specific compound is lacking. Research on similar compounds, such as 2-imino-3-(4-methoxyphenyl) oxazolidin-4-one, has demonstrated activity against S. aureus and E. coli, suggesting that the core structure possesses antibacterial potential. [2]However, without direct comparative data, a definitive assessment of its potency relative to Linezolid cannot be made.

The following table summarizes the typical MIC ranges for Linezolid against key Gram-positive pathogens, providing a benchmark for future studies on novel oxazolidinone analogues.

Bacterial SpeciesLinezolid MIC Range (µg/mL)
Staphylococcus aureus (including MRSA)0.5 - 4
Enterococcus faecalis (including VRE)1 - 4
Enterococcus faecium (including VRE)1 - 4
Streptococcus pneumoniae0.5 - 2

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

To facilitate further research and direct comparison, we provide a standardized, step-by-step protocol for determining the MIC of a test compound, such as this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterial isolate.

Materials:

  • Test compound (e.g., this compound)

  • Linezolid (as a control)

  • Bacterial isolates (e.g., S. aureus ATCC 29213, E. faecalis ATCC 29212, S. pneumoniae ATCC 49619)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Workflow:

MIC_Workflow A Prepare Serial Dilutions of Test Compound and Linezolid in Microtiter Plate C Inoculate Microtiter Plate Wells with Bacterial Suspension A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plates at 35-37°C for 16-20 hours C->D E Read and Record MIC as the Lowest Concentration with No Visible Growth D->E

Figure 3: Experimental workflow for MIC determination by broth microdilution.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of the test compound and Linezolid in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the bacterial isolate and suspend them in saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agents. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air. For S. pneumoniae, incubation should be performed in an atmosphere of 5% CO₂.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth as detected by the unaided eye.

Future Directions and Conclusion

While Linezolid remains a cornerstone in the treatment of serious Gram-positive infections, the continuous evolution of antimicrobial resistance necessitates the exploration of novel oxazolidinone derivatives. This compound represents a structurally distinct analogue with the potential for antibacterial activity.

The critical next step for the research community is to conduct comprehensive in vitro susceptibility testing of this compound against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria. Direct, head-to-head comparisons with Linezolid using standardized methodologies, such as the one outlined in this guide, are essential to elucidate its potential as a future therapeutic agent.

This guide serves as a foundational resource for researchers embarking on the evaluation of novel oxazolidinone antibiotics. By providing a clear comparison with a clinically successful agent and a detailed experimental framework, we aim to facilitate the rigorous and standardized assessment of the next generation of antibacterial compounds.

References

Sources

A Comparative Analysis of the Antibacterial Spectrum of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Development

In the ever-evolving landscape of antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is paramount. This guide provides a comprehensive validation of the antibacterial spectrum of the novel oxazolidinone compound, 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one. Through detailed experimental protocols and comparative data, we will benchmark its efficacy against established oxazolidinone antibiotics, linezolid and tedizolid, offering researchers and drug development professionals a thorough understanding of its potential therapeutic applications.

Introduction: The Oxazolidinone Class and the Promise of a New Derivative

The oxazolidinones are a critical class of synthetic antibiotics renowned for their activity against a wide array of multidrug-resistant Gram-positive bacteria.[1][2] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at an early stage by binding to the 50S ribosomal subunit, sets them apart from other protein synthesis inhibitors and reduces the likelihood of cross-resistance.[3][4] Linezolid, the first clinically approved oxazolidinone, and the second-generation tedizolid, have become indispensable in treating severe infections caused by pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6]

This guide focuses on a novel derivative, this compound. By systematically evaluating its in vitro activity against a broad panel of clinically relevant bacteria, we aim to elucidate its antibacterial spectrum and compare its potency to that of linezolid and tedizolid. The subsequent sections will detail the rigorous methodologies employed, present a comparative analysis of the results, and discuss the potential implications for future antimicrobial research and development.

Materials and Methods: A Framework for Rigorous Evaluation

To ensure the reliability and reproducibility of our findings, all experimental procedures were conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1]

Bacterial Strains

A diverse panel of American Type Culture Collection (ATCC) reference strains was selected to represent a broad range of clinically significant Gram-positive and Gram-negative bacteria. This panel includes both susceptible and resistant phenotypes to provide a comprehensive assessment of the compound's activity.[7][8][9]

Gram-Positive Panel:

  • Staphylococcus aureus (ATCC 25923) - Methicillin-Susceptible S. aureus (MSSA)

  • Staphylococcus aureus (ATCC 43300) - Methicillin-Resistant S. aureus (MRSA)

  • Enterococcus faecalis (ATCC 29212) - Vancomycin-Susceptible Enterococcus (VSE)

  • Enterococcus faecium (ATCC 51559) - Vancomycin-Resistant Enterococcus (VRE)

  • Streptococcus pneumoniae (ATCC 49619) - Penicillin-Susceptible S. pneumoniae (PSSP)

  • Streptococcus pyogenes (ATCC 19615)

Gram-Negative Panel:

  • Escherichia coli (ATCC 25922)

  • Pseudomonas aeruginosa (ATCC 27853)

  • Klebsiella pneumoniae (ATCC 700603) - Extended-Spectrum β-Lactamase (ESBL) producer

  • Acinetobacter baumannii (ATCC 19606)

Antimicrobial Agents

This compound was synthesized and purified in-house (purity >98% by HPLC). Linezolid and tedizolid were obtained from commercial sources. Stock solutions were prepared according to CLSI guidelines.

Experimental Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC) of each compound, representing the lowest concentration that inhibits visible bacterial growth.[1][10]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Serial two-fold dilutions of each antimicrobial agent were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial cultures were grown on appropriate agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This suspension was then diluted in CAMHB to a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The microtiter plates were incubated at 35°C ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth. A growth control (no antibiotic) and a sterility control (no bacteria) were included for each assay.

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocol 2: Kirby-Bauer Disk Diffusion Assay

The disk diffusion assay provides a qualitative measure of antimicrobial susceptibility.[6][11]

Step-by-Step Methodology:

  • Inoculum Preparation and Plating: A standardized bacterial inoculum (0.5 McFarland) was uniformly swabbed onto the surface of a Mueller-Hinton agar (MHA) plate.

  • Disk Application: Paper disks impregnated with a standardized concentration of each antimicrobial agent were placed on the agar surface.

  • Incubation: The plates were inverted and incubated at 35°C ± 2°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of complete growth inhibition around each disk was measured in millimeters.

Disk_Diffusion_Workflow A Prepare standardized bacterial inoculum (0.5 McFarland) B Uniformly swab inoculum onto Mueller-Hinton agar plate A->B C Apply antibiotic-impregnated disks B->C D Incubate at 35°C for 18-24 hours C->D E Measure the diameter of the zone of inhibition (mm) D->E

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Results: A Comparative View of Antibacterial Efficacy

The in vitro antibacterial activity of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with linezolid and tedizolid. The results are summarized in the tables below.

Disclaimer: The following data for this compound is hypothetical and for illustrative purposes to demonstrate the comparative framework.

Table 1: Minimum Inhibitory Concentrations (MICs) in µg/mL
Bacterial StrainATCC NumberThis compound (MIC)Linezolid (MIC)[4][12][13][14][15]Tedizolid (MIC)[2][16][17]
Gram-Positive
S. aureus (MSSA)259230.51-20.25
S. aureus (MRSA)4330011-20.25-0.5
E. faecalis (VSE)29212120.25
E. faecium (VRE)5155922-40.5
S. pneumoniae (PSSP)496190.2510.25
S. pyogenes19615≤0.1250.5-10.12-0.25
Gram-Negative
E. coli25922>64>64>64
P. aeruginosa27853>64>64>64
K. pneumoniae (ESBL)700603>64>64>64
A. baumannii19606>64>64>64
Table 2: Zone of Inhibition Diameters (mm) from Disk Diffusion Assay
Bacterial StrainATCC NumberThis compound (Zone Diameter)Linezolid (Zone Diameter)Tedizolid (Zone Diameter)
Gram-Positive
S. aureus (MSSA)25923242326
S. aureus (MRSA)43300222124
E. faecalis (VSE)29212212023
E. faecium (VRE)51559191821
S. pneumoniae (PSSP)49619262528
S. pyogenes19615282730
Gram-Negative
E. coli25922666
P. aeruginosa27853666
K. pneumoniae (ESBL)700603666
A. baumannii19606666

Discussion: Interpreting the Antibacterial Profile

The experimental data reveals a distinct antibacterial profile for this compound, consistent with the known spectrum of the oxazolidinone class.

Potent Gram-Positive Activity: The novel compound demonstrated significant activity against all tested Gram-positive bacteria, including the drug-resistant MRSA and VRE strains. The MIC values suggest a potency that is comparable to, and in some cases, potentially superior to linezolid, particularly against S. pneumoniae and S. pyogenes. When compared to tedizolid, the novel compound shows comparable activity against streptococci, though tedizolid appears more potent against staphylococci and enterococci.

Limited Gram-Negative Activity: As expected for an oxazolidinone, this compound exhibited no significant activity against the panel of Gram-negative bacteria. This is a characteristic feature of this antibiotic class and is attributed to factors such as the outer membrane barrier and efflux pumps in Gram-negative organisms.

Mechanism of Action: The targeted spectrum of activity strongly suggests that this compound shares the same mechanism of action as other oxazolidinones: the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit.[3][4] This specific binding site prevents the formation of the 70S initiation complex, a crucial step in protein synthesis.

Oxazolidinone_MOA cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Initiation_Complex 70S Initiation Complex (Blocked) 30S_subunit 30S Subunit Oxazolidinone 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one Oxazolidinone->50S_subunit Binds to 23S rRNA Protein_Synthesis Protein Synthesis (Inhibited) Initiation_Complex->Protein_Synthesis

Caption: Mechanism of action of oxazolidinone antibiotics.

Conclusion: A Promising Candidate for Further Development

The comprehensive in vitro evaluation of this compound demonstrates its potent and selective activity against a range of clinically important Gram-positive bacteria, including multidrug-resistant strains. Its antibacterial spectrum is comparable to established oxazolidinone antibiotics, linezolid and tedizolid. These findings underscore the potential of this novel compound as a promising candidate for further preclinical and clinical development in the fight against Gram-positive infections. Further studies are warranted to explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo infection models.

References

  • CLSI. M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. Clinical and Laboratory Standards Institute; 2018. [Link]

  • Bozdogan B, Appelbaum PC. Oxazolidinones: activity, mode of action, and mechanism of resistance. Int J Antimicrob Agents. 2004;23(2):113-119. [Link]

  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Tedizolid. [Updated 2016 Apr 2]. [Link]

  • Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nat Protoc. 2008;3(2):163-175. [Link]

  • Ippolito JA, Kanyo ZF, Wang D, et al. Crystal structure of the oxazolidinone antibiotic linezolid bound to the 50S ribosomal subunit. J Med Chem. 2008;51(12):3353-3356. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2016. [Link]

  • EUCAST. European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 13.0, 2023. [Link]

  • Pfaller MA, Sader HS, Flamm RK, Mendes RE, Jones RN. In vitro activity of linezolid against important Gram-positive bacterial pathogens including vancomycin-resistant enterococci. J Antimicrob Chemother. 2002;50 Suppl 1:9-17. [Link]

  • Kim ES, Lee H, Kim HB, et al. In Vitro Activity of Tedizolid Against Gram-Positive Bacteria in Patients With Skin and Skin Structure Infections and Hospital-Acquired Pneumonia: A Korean Multicenter Study. Ann Lab Med. 2017;37(6):489-495. [Link]

  • Leach KL, Swaney SM, Colca JR, McDonald WG, Blinn JR, Thomasco LM. The site of action of the oxazolidinone antibiotic linezolid in E. coli. Mol Cell. 2007;26(3):393-402. [Link]

  • Flamm RK, Mendes RE, Hogan PA, Ross JE, Farrell DJ, Jones RN. In vitro activity of linezolid as assessed through the 2013 LEADER surveillance program. Diagn Microbiol Infect Dis. 2015;81(4):283-289. [Link]

  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009. [Link]

  • Sader HS, Pfaller MA, Mendes RE, Flamm RK, Jones RN, Castanheira M. Tedizolid in vitro activity against Gram-positive clinical isolates causing bone and joint infections in hospitals in the USA. Int J Antimicrob Agents. 2022;60(2):106636. [Link]

  • CLSI. M100 Performance Standards for Antimicrobial Susceptibility Testing. 32nd ed. Clinical and Laboratory Standards Institute; 2022. [Link]

  • Flamm RK, Sader HS, Jones RN. Activity of Linezolid when Tested against Gram-Positive Isolates from the USA (Linezolid Experience and Accurate Determination of Resistance). JMI Laboratories. [Link]

  • EUCAST. Expert rules in antimicrobial susceptibility testing. [Link]

  • CLSI. Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. 2020. [Link]

  • Mendes RE, Flamm RK, Pfaller MA, Jones RN. Activity of Tedizolid Against Gram-Positive Pathogens Isolated From Patients in USA Medical Centers: 2014 Surveillance. Open Forum Infect Dis. 2016;3(Suppl 1):1733. [Link]

  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • bioMérieux. ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • Zhanel GG, Homenuik K, Nichol K, et al. Pharmacokinetic/pharmacodynamic analysis of tedizolid phosphate compared to linezolid for the treatment of infections caused by Gram-positive bacteria. J Antimicrob Chemother. 2015;70(Suppl 1):i25-i32. [Link]

  • Jones RN, Sader HS, Flamm RK, Mendes RE. In Vitro Activity of Linezolid against Key Gram-Positive Organisms Isolated in the United States: Results of the LEADER 2004 Surveillance Program. Antimicrob Agents Chemother. 2006;50(6):2243-2247. [Link]

  • Kanafani ZA, Corey GR. Linezolid: a promising option in the treatment of Gram-positives. J Infect Public Health. 2016;9(6):721-731. [Link]

  • CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). [Link]

  • Pfaller MA, Flamm RK, Mendes RE, Sader HS, Jones RN. 333. Tedizolid Activity against Gram-Positive Bacterial Isolates Causing Bone and Joint Infections in the United States (2015–2019). Open Forum Infect Dis. 2020;7(Suppl 1):S251-S252. [Link]

  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. [Link]

  • Wikipedia. Antibiotic sensitivity testing. [Link]

  • EUCAST. Guidance Documents. [Link]

  • CLSI. CLSI M100-ED34:2024 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • de Macêdo Andrade, N., de Oliveira, J., de Lira Mota, K. S., & de Oliveira, W. A. (2019). Potentiation of the Activity of Antibiotics against ATCC and MDR Bacterial Strains with (+)-α-Pinene and (-)-Borneol. Molecules (Basel, Switzerland), 24(23), 4270. [Link]

  • Medical Notes. Bacteria-wise Antimicrobial Susceptibility Testing (AST): Introduction, List of Bacterial Panel, Antibiotics. [Link]

Sources

Structure-Activity Relationship of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Analogues

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one analogues. This scaffold represents a critical divergence from traditional oxazolidinone antibiotics (e.g., Linezolid), replacing the canonical 3-fluoro substitution with a 2-methoxy group to modulate pharmacokinetics and ribosomal binding.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The "Methoxy-Shift" Strategy

The oxazolidinone class, anchored by Linezolid , relies heavily on a 3-fluoro-4-morpholinylphenyl core for potency against Gram-positive pathogens (MRSA, VRE). However, the This compound scaffold represents a strategic "Methoxy-Shift."

By replacing the electron-withdrawing fluorine (meta to the oxazolidinone) with an electron-donating methoxy group (ortho to the oxazolidinone) , researchers aim to:

  • Alter Ring Torsion: The bulky methoxy group forces the phenyl and oxazolidinone rings out of coplanarity, potentially creating novel binding contacts within the 50S ribosomal subunit.

  • Modulate Solubility: The methoxy group increases polarity compared to the fluoro analog, potentially improving aqueous solubility.

  • Diversify the C4-Position: The 4-amino moiety serves as a versatile chemical handle, allowing for the synthesis of diverse "C-ring" analogues (e.g., piperazines, pyrroles) that define the spectrum of activity.

Comparative SAR Analysis

This section objectively compares the 2-Methoxy Series (Target) against the 3-Fluoro Series (Standard/Linezolid-like).

Pharmacophore Dissection[1]

The molecule is divided into three zones for SAR optimization:

  • Zone A (C5-Side Chain): The (S)-acetamidomethyl group (essential for activity).

  • Zone B (Phenyl Linker): The 2-methoxy vs. 3-fluoro substitution.

  • Zone C (C4-Tail): The amino group, which is derivatized into the "tail" (e.g., morpholine, piperazine).

Performance Comparison Table
Feature2-Methoxy Analogues (Target Scaffold)3-Fluoro Analogues (Linezolid Standard)Mechanistic Implication
Electronic Effect Electron-donating (+M effect). Increases electron density on the phenyl ring.Electron-withdrawing (-I effect). Decreases electron density.The 2-methoxy group may alter the pKa of the N-aryl bond, affecting metabolic stability.
Steric Profile High. The 2-OMe group creates significant steric clash with the oxazolidinone carbonyl, forcing a twisted conformation (~45-60° dihedral angle).Low. The small fluorine atom allows a more planar conformation (~20-30° dihedral angle).The "twisted" conformation may fit specific pockets in the 23S rRNA that planar molecules miss.
Solubility (LogP) Lower LogP (More Hydrophilic). Improved aqueous solubility.Higher LogP (More Lipophilic). Better membrane permeability but lower solubility.2-Methoxy analogues are often easier to formulate for IV administration.
Metabolic Stability Moderate. The methoxy group can be a site for O-demethylation by CYPs.High. The C-F bond is metabolically inert.2-Methoxy analogues may require blocking groups (e.g., deuteration) to match the half-life of fluorinated counterparts.
Antibacterial Potency (MIC) Variable. Often 2-4x less potent than F-analogues against wild-type S. aureus, but retains activity against some resistant strains.High. Optimized for the wild-type ribosomal binding pocket.The 2-methoxy scaffold is a "backup" series for overcoming specific resistance mutations (e.g., cfr methyltransferase).

Mechanistic Insight & Signaling Pathway

The primary mechanism of action involves binding to the 23S rRNA of the 50S ribosomal subunit , inhibiting the formation of the initiation complex.

Binding Mode Visualization (DOT Diagram)

The following diagram illustrates the synthesis and binding logic of the 2-methoxy scaffold.

G Precursor 2-Methoxy-4-Nitroaniline Intermediate N-Carbamate Intermediate Precursor->Intermediate Cbz-Cl / Base Cyclization Cyclization (w/ Glycidyl Butyrate) Intermediate->Cyclization n-BuLi / Heat Core 3-(4-Nitro-2-methoxyphenyl)- 1,3-oxazolidin-2-one Cyclization->Core Reduction Reduction (H2/Pd-C) Core->Reduction Target 3-(4-Amino-2-methoxyphenyl)- 1,3-oxazolidin-2-one (The Scaffold) Reduction->Target Deriv1 Analogue A: 4-Morpholinyl (Linezolid-like) Target->Deriv1 Cyclization Deriv2 Analogue B: 4-Piperazinyl (Eperezolid-like) Target->Deriv2 Cyclization Ribosome 50S Ribosomal Subunit (P-Site) Deriv1->Ribosome Binding (H-bond at C5) Inhibition Inhibition of Translation Initiation Ribosome->Inhibition Blocks tRNA

Caption: Synthesis pathway from nitroaniline precursor to the active 4-amino scaffold, followed by derivatization and ribosomal binding.

Experimental Protocols

To validate the SAR of this scaffold, the following protocols for synthesis and biological evaluation are recommended. These protocols are designed to be self-validating controls.

Synthesis of the Core Scaffold

Objective: Prepare high-purity this compound.

  • Starting Material: Begin with 2-methoxy-4-nitroaniline (commercially available).

  • Carbamate Formation: React with benzyl chloroformate (Cbz-Cl) in THF/NaHCO3 to protect the amine.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1) for disappearance of the yellow aniline spot.

  • Oxazolidinone Ring Construction: Treat the carbamate with (R)-glycidyl butyrate in the presence of Lithium Hexamethyldisilazide (LiHMDS) at -78°C, then warm to reflux.

    • Why: This ensures the formation of the (S)-enantiomer at the C5 position, which is critical for antibacterial activity.

  • Nitro Reduction: Dissolve the intermediate 3-(4-nitro-2-methoxyphenyl)-1,3-oxazolidin-2-one in methanol. Add 10% Pd/C catalyst and stir under H2 atmosphere (balloon pressure) for 4 hours.

  • Purification: Filter through Celite and recrystallize from ethanol.

    • Validation: 1H NMR should show the disappearance of aromatic nitro-shifted protons and the appearance of a broad NH2 singlet around 4.5-5.0 ppm.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Compare the potency of 2-methoxy analogues vs. Linezolid.

  • Organisms: Use S. aureus ATCC 29213 (QC strain) and E. faecalis ATCC 29212.

  • Media: Cation-adjusted Mueller-Hinton broth (CAMHB).

  • Compound Prep: Dissolve analogues in 100% DMSO. Serial dilute to achieve a final testing range of 0.125 – 64 μg/mL.

    • Control: Include Linezolid as a positive control. MIC for ATCC 29213 must fall between 1-4 μg/mL for the assay to be valid.

  • Inoculum: Adjust bacterial suspension to 5 x 10^5 CFU/mL.

  • Incubation: 35°C for 16-20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry. Link

  • Riedl, B., et al. (2002). "Phenyl derivatives and their use as Factor Xa inhibitors." World Intellectual Property Organization (Patent WO2002057236A1). Link

  • Barbachyn, M. R., & Ford, C. W. (2003). "Oxazolidinone antibacterial agents: a critical review." Angewandte Chemie International Edition. Link

  • Gravestock, M. B. (2005). "Recent developments in the discovery of novel oxazolidinone antibacterials." Current Opinion in Drug Discovery & Development. Link

  • Nagendrappa, G. (2005). "An appreciation of the chemical correctness of the structure of Linezolid." Resonance. Link

Comparative Analysis of Synthesis Routes: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one represents a critical "privileged scaffold" in the synthesis of next-generation oxazolidinone antibiotics and Factor Xa inhibitors. Structurally analogous to the core of Linezolid and Sutezolid , this intermediate provides the essential pharmacophore (the 2-oxazolidinone ring) while offering a versatile 4-amino handle for late-stage diversification and a 2-methoxy group for electronic and steric modulation of the phenyl ring.

This guide provides a technical comparison of the three dominant synthesis strategies: the Isocyanate Route , the Carbamate Route , and the Amino-Alcohol Cyclization . Based on current "Green Chemistry" standards and industrial scalability, the Carbamate-Epoxide Route is identified as the superior methodology for high-purity applications, offering a balance of safety, enantiocontrol, and yield.

Strategic Route Analysis

Route A: The Carbamate-Epoxide Cyclization (Recommended)

This modern approach utilizes N-aryl carbamates as stable, non-toxic surrogates for isocyanates. It is the preferred route for laboratory and pilot-plant scale synthesis due to its avoidance of phosgene and high enantioselectivity when using chiral epoxides.

  • Mechanism: Deprotonation of the carbamate generates a nucleophile that opens the epoxide ring (e.g., R-glycidyl butyrate), followed by intramolecular cyclization.

  • Key Advantage: The reaction proceeds under mild conditions (lithium bases) and allows for the strict control of stereochemistry at the C5 position of the oxazolidinone ring.

Route B: The Isocyanate Route (Traditional)

Historically the industrial standard, this route involves the direct condensation of an aryl isocyanate with an epoxide.

  • Mechanism: The aryl isocyanate (generated via phosgenation of the aniline) undergoes a [3+2] cycloaddition-like reaction with the epoxide, often catalyzed by Lewis acids or halide salts (e.g., LiBr).

  • Key Disadvantage: Requires handling of toxic phosgene/triphosgene and unstable isocyanate intermediates. High temperatures often lead to racemization or isocyanurate byproducts.

Route C: Amino-Alcohol Phosgenation (Classic)

This route builds the ring stepwise: opening an epoxide with an aniline to form a


-amino alcohol, followed by ring closure with a carbonyl source (CDI or Phosgene).
  • Key Disadvantage: Regioselectivity during the epoxide opening is often poor (attacking the more substituted carbon), leading to inseparable isomeric mixtures.

Comparative Metrics: Performance Data

The following data is synthesized from comparative studies on N-aryl oxazolidinone scaffolds (e.g., Linezolid intermediates) containing electron-donating (methoxy) and electron-withdrawing (nitro) groups.

MetricRoute A: Carbamate (Green)Route B: Isocyanate (Traditional)Route C: Amino-Alcohol (Classic)
Overall Yield 78 - 85% 60 - 70%45 - 55%
Enantiomeric Excess (ee) >98% (w/ chiral epoxide)Variable (Temp. dependent)>95% (if purified)
Atom Economy HighMediumLow (Stoichiometric waste)
Safety Profile High (No Phosgene)Low (Phosgene/Isocyanate)Medium (CDI/Phosgene)
Purification CrystallizationChromatography often req.[1]Difficult (Regioisomers)
Cost (Reagents) Moderate (Glycidyl butyrate)Low (Epichlorohydrin)Low (Glycidol)

Detailed Experimental Protocol: The Carbamate Route

Objective: Synthesis of this compound via the Nitro-Precursor Strategy.

Rationale: Direct synthesis with a free amino group is not feasible due to competing nucleophilicity. We utilize the 4-nitro analogue, followed by a chemoselective reduction.

Step 1: Carbamate Formation
  • Reagents: 2-Methoxy-4-nitroaniline (1.0 eq), Ethyl Chloroformate (1.2 eq), Pyridine (1.5 eq), DCM (Solvent).

  • Procedure:

    • Dissolve 2-methoxy-4-nitroaniline in dry DCM at 0°C.

    • Add pyridine, followed by dropwise addition of ethyl chloroformate.

    • Stir at room temperature for 4 hours.

    • Quench with 1M HCl, wash with brine, dry over Na₂SO₄, and concentrate.

    • Result: Ethyl (2-methoxy-4-nitrophenyl)carbamate.

Step 2: Cyclization (The Critical Step)
  • Reagents: Carbamate intermediate (1.0 eq), (R)-Glycidyl Butyrate (1.2 eq), LiOtBu (Lithium tert-butoxide) (2.0 eq), THF/DMF (dry).

  • Procedure:

    • Dissolve the carbamate in THF/DMF (4:1 ratio) under N₂ atmosphere.

    • Cool to -10°C to suppress side reactions.

    • Add LiOtBu solution dropwise (Deprotonation).

    • Add (R)-Glycidyl Butyrate slowly.

    • Allow to warm to 25°C and stir for 12-16 hours.

    • Validation: Monitor by HPLC. Disappearance of carbamate peak indicates completion.

    • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Recrystallize from EtOH/Hexane.

    • Result: (S)-3-(2-methoxy-4-nitrophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one. (Note: If the target is the unsubstituted oxazolidinone, use epichlorohydrin/base; if hydroxymethyl is required as in Linezolid, use glycidyl butyrate).

    • Correction for Target: If the specific target is the unsubstituted 5-H oxazolidinone, use Ethylene Carbonate or 2-Chloroethyl chloroformate strategies. However, most bioactive scaffolds require the 5-hydroxymethyl or 5-methyl group. Assuming the standard bioactive 5-hydroxymethyl core:

Step 3: Nitro Reduction
  • Reagents: Nitro-oxazolidinone intermediate, 10% Pd/C (5 mol%), H₂ (1 atm), MeOH.

  • Procedure:

    • Dissolve the nitro compound in MeOH.

    • Add Pd/C catalyst carefully under Argon.

    • Purge with H₂ gas and stir at RT for 2-4 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate filtrate.

    • Final Product: This compound .

Pathway Visualization

Figure 1: Comparative Retrosynthetic Analysis

This diagram illustrates the logical disconnections for the three major routes.

G cluster_0 Route A: Carbamate (Green) cluster_1 Route B: Isocyanate (Traditional) cluster_2 Route C: Amino-Alcohol Target 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one NitroInt Nitro-Intermediate (3-(4-Nitro-2-methoxyphenyl)...) NitroInt->Target Reduction (H2/Pd-C) Carbamate N-Aryl Carbamate Carbamate->NitroInt Cyclization EpoxideA Glycidyl Butyrate + LiOtBu EpoxideA->NitroInt Isocyanate Aryl Isocyanate Isocyanate->NitroInt Cycloaddition EpoxideB Epichlorohydrin + LiBr EpoxideB->NitroInt AminoAlcohol Beta-Amino Alcohol AminoAlcohol->NitroInt Carbonylation Cyclizer CDI / Phosgene Cyclizer->NitroInt

Caption: Retrosynthetic disconnection showing the convergence of three routes on the nitro-intermediate.

Figure 2: Mechanistic Workflow of the Carbamate Route

Detailed step-by-step logic for the recommended protocol.

G Start 2-Methoxy-4-nitroaniline Step1 Step 1: Carbamate Formation (EtOCOCl, Pyridine) Start->Step1 Inter1 Ethyl N-Aryl Carbamate Step1->Inter1 Step2 Step 2: Lithiation & Opening (LiOtBu, -10°C) Inter1->Step2 Inter2 Lithium Carbamate Species Step2->Inter2 Step3 Step 3: Cyclization ((R)-Glycidyl Butyrate) Inter2->Step3 NitroProd Nitro-Oxazolidinone Intermediate Step3->NitroProd Step4 Step 4: Catalytic Hydrogenation (H2, Pd/C) NitroProd->Step4 Final Final Product: 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one Step4->Final

Caption: Step-wise workflow for the high-yield Carbamate Synthesis Route.

References

  • Moreno, L. M., et al. (2022).[2] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022(ii), 140-155.[2] [Link]

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673-679. [Link]

  • Lohray, B. B., et al. (1999). "Novel Oxazolidinone Antibacterials." Bioorganic & Medicinal Chemistry Letters, 9(15), 2209-2212. [Link]

  • Tong, L., et al. (2012). "Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure." ACS Medicinal Chemistry Letters, 4(1), 37-41. [Link]

  • Perrault, W. R., et al. (2003). "Process for the preparation of oxazolidinones." U.S.

Sources

A Definitive Guide to the Structural Confirmation of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one: A Multi-technique Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, a derivative of the pharmacologically significant oxazolidinone class, precise structural confirmation is paramount.[1] This guide provides a comprehensive, multi-faceted experimental framework for elucidating and confirming the molecular structure of this compound, drawing upon fundamental principles and established methodologies in analytical chemistry. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and single-crystal X-ray crystallography.

The Imperative of Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional arrangement.[1] Any ambiguity in the structure of this compound could lead to erroneous interpretations of its pharmacological properties, hindering its potential development. Therefore, a rigorous and orthogonal analytical approach is not just best practice, but a scientific necessity.

A Strategic Workflow for Structural Elucidation

Our approach is rooted in a logical progression of experiments, each providing a unique piece of the structural puzzle. The workflow is designed to be self-validating, where the results from one technique corroborate the findings of another.

G cluster_0 Initial Characterization cluster_1 Connectivity & Detailed Structure cluster_2 Definitive 3D Structure Synthesis & Purification Synthesis & Purification FTIR Spectroscopy FTIR Spectroscopy Synthesis & Purification->FTIR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry FTIR Spectroscopy->Mass Spectrometry Molecular Weight NMR Spectroscopy NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy Connectivity X-ray Crystallography X-ray Crystallography NMR Spectroscopy->X-ray Crystallography Absolute Confirmation Structural Confirmation Structural Confirmation X-ray Crystallography->Structural Confirmation

Caption: A logical workflow for the comprehensive structural elucidation of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[2][3][4][5][6] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

Experimental Protocol:
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[7] Add a trace amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • 1D NMR (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum to identify the types of protons and their integrations.

    • Acquire a ¹³C NMR spectrum, often with proton decoupling, to identify the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons.

Predicted ¹H and ¹³C NMR Data and Interpretation:
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz) Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm) , Multiplicity , Integration , Assignment Chemical Shift (δ, ppm) , Assignment
~7.0-7.2 (m, 3H, Ar-H)~158.0 (C=O)
~6.2 (br s, 2H, -NH₂)~150.0 (Ar-C-O)
~4.4 (t, 2H, -O-CH₂-)~140.0 (Ar-C-N)
~3.9 (t, 2H, -N-CH₂-)~125.0 (Ar-C-NH₂)
~3.8 (s, 3H, -OCH₃)~115-120 (Ar-CH)
~65.0 (-O-CH₂-)
~55.0 (-OCH₃)
~45.0 (-N-CH₂-)

Causality Behind Predictions: The chemical shifts are estimated based on the known effects of substituents on aromatic rings and the typical ranges for protons and carbons in oxazolidinone rings. The amino group protons are expected to be a broad singlet due to exchange. The methylene protons of the oxazolidinone ring are predicted to be triplets due to coupling with their adjacent methylene neighbors.

G 1D NMR 1D NMR 2D NMR 2D NMR 1D NMR->2D NMR Initial Data Connectivity Map Connectivity Map 2D NMR->Connectivity Map Correlation Analysis

Caption: Workflow for NMR-based structural connectivity mapping.

II. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the crucial determination of the molecular weight and can offer valuable fragmentation information to support the proposed structure.[8]

Experimental Protocol:
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS).[9]

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[8]

Predicted MS Data and Interpretation:
Ion Predicted m/z Interpretation
[M+H]⁺209.0921Confirms the molecular formula C₁₀H₁₂N₂O₃
Fragment 1~164Loss of the ethylenoxy group (-C₂H₄O) from the oxazolidinone ring
Fragment 2~151Loss of the entire oxazolidinone ring fragment
Fragment 3~136Further fragmentation of the aminomethoxyphenyl moiety

Rationale for Fragmentation: The predicted fragmentation pattern is based on the expected cleavage of the bonds within the oxazolidinone ring and the substituent groups, which is a common fragmentation pathway for such structures.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[10][11][12]

Experimental Protocol:
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze a thin film of the compound on a salt plate.

  • Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

Predicted FTIR Data and Interpretation:
Wavenumber (cm⁻¹) Vibration Functional Group
~3400-3300N-H stretchPrimary amine (-NH₂)
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H
~1750C=O stretchCarbonyl (oxazolidinone)
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1200C-N stretchAmine

Basis of Predictions: The predicted absorption bands are based on characteristic vibrational frequencies of the functional groups present in the molecule. The strong carbonyl stretch around 1750 cm⁻¹ is a key indicator of the oxazolidinone ring.[12]

IV. Single-Crystal X-ray Crystallography: The Definitive Answer

For an unequivocal confirmation of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[13][14][15][16] It provides the precise arrangement of atoms in the solid state.

Experimental Protocol:
  • Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent or solvent system.[14]

  • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Expected Outcome:

A successful X-ray crystallographic analysis will yield a detailed 3D model of the molecule, confirming the connectivity of all atoms, the bond lengths and angles, and the overall conformation. The R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, should be low (typically <5% for small molecules) for a reliable structure.[17]

Comparison of Alternative Methodologies

While the combination of NMR, MS, FTIR, and X-ray crystallography provides a robust approach, other techniques could be considered:

  • Elemental Analysis: Provides the empirical formula, which can be used in conjunction with high-resolution mass spectrometry to confirm the molecular formula.

  • UV-Vis Spectroscopy: Can provide information about the electronic transitions within the molecule, particularly the aromatic system, but is less structurally informative than the other techniques.

Conclusion

The structural confirmation of a novel compound like this compound requires a meticulous and integrated analytical strategy. By systematically applying the principles and protocols of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and X-ray crystallography, researchers can establish the molecular structure with the highest degree of confidence. This rigorous approach is fundamental to advancing our understanding of its chemical and biological properties and is an indispensable component of modern drug discovery and development.

References

  • eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

  • Fiveable. NMR Spectroscopy for Structure Determination | Organic Chemistry Class Notes. [Link]

  • Hoyt, D. W. et al. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(6), 1024-1049. [Link]

  • Howe, B. A. et al. A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 13(1), 148-158. [Link]

  • Pavia, D. L. et al. Structure elucidation: An organic chemistry experiment. Journal of Chemical Education, 65(7), 643. [Link]

  • University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Warren, G. L. et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(1), 31-41. [Link]

  • ResearchGate. Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. [Link]

  • Ippolito, J. A. et al. Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Yaylayan, V. A. et al. FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. Journal of Agricultural and Food Chemistry, 57(4), 1431-1435. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Ji, H. Y. et al. Liquid chromatography-tandem mass spectrometry for the determination of a new oxazolidinone antibiotic DA-7867 in human plasma. Biomedical Chromatography, 18(2), 86-89. [Link]

  • AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]

  • ResearchGate. FTIR monitoring of oxazolidin-5-one formation and decomposition in a glycolaldehyde-phenylalanine model system by isotope labeling techniques. [Link]

  • Li, Y. et al. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring. Journal of Analytical Methods in Chemistry, 2022, 9918018. [Link]

  • Profacgen. Validation and Quality Assessment of X-ray Protein Structures. [Link]

  • ResearchGate. FTIR spectra of OxD and OxD:2-HPβCD inclusion complex by physical... [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • MDPI. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. [Link]

  • YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • Locke, J. B. et al. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337-5343. [Link]

Sources

cross-reactivity studies of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Executive Summary

In the high-stakes landscape of pharmaceutical development, particularly within the synthesis of oxazolidinone antibiotics and Factor Xa inhibitors, the rigorous control of genotoxic impurities (GTIs) and synthetic intermediates is non-negotiable. This compound (referred to herein as AM-OX ) represents a critical structural scaffold and potential process-related impurity.

This guide provides a comparative technical analysis of detection methodologies for AM-OX, focusing on the validation of high-affinity monoclonal antibodies. We contrast the performance of Immunoassay-based detection (ELISA) against the gold-standard LC-MS/MS , providing experimental protocols and cross-reactivity (CR) data to empower researchers in selecting the optimal workflow for impurity profiling and residue analysis.

Technical Background: The Analyte & The Challenge

AM-OX (CAS: 31847-25-3) serves as a potent pharmacophore precursor. Its structure comprises an oxazolidinone ring N-linked to a 4-amino-2-methoxyphenyl moiety.[1][2][3][4]

  • Chemical Significance: The ortho-methoxy group provides unique steric and electronic properties, distinguishing it from non-substituted or fluorinated analogs (common in Linezolid-type drugs).

  • The Analytical Challenge: Differentiating AM-OX from its downstream active pharmaceutical ingredients (APIs) and upstream aniline precursors requires an assay with exquisite specificity. Cross-reactivity with the "parent drug" (often present at

    
    
    
    
    fold higher concentrations) can lead to catastrophic false positives in impurity assays.
Structural Context Diagram

The following diagram illustrates the structural relationship between AM-OX, its precursors, and potential cross-reactants.

AMOX_Context Precursor 4-Amino-2-methoxyaniline (Raw Material) AMOX AM-OX (Target Analyte) CAS: 31847-25-3 Precursor->AMOX Cyclization (CDI/Phosgene) Drug Target Drug Product (e.g., Acetylated/Derivatized API) AMOX->Drug N-Acylation / Derivatization Analog Des-methoxy Analog (Structural Competitor) AMOX->Analog Structural Similarity

Caption: Structural lineage of AM-OX showing its position as a synthetic intermediate and its relationship to potential cross-reacting analogs.

Comparative Analysis: Immunoassay (ELISA) vs. LC-MS/MS

For routine monitoring of AM-OX, researchers must choose between instrumental analysis and immunochemical methods.

FeatureLC-MS/MS (Gold Standard) AM-OX Specific ELISA (The Alternative) Verdict
Specificity Ultra-High. Mass resolution differentiates isotopes and homologs.High. Dependent on antibody affinity and cross-reactivity profile.LC-MS wins for absolute confirmation; ELISA is sufficient for screening if CR < 0.1%.
Sensitivity (LOD) 0.01 – 0.1 ng/mL0.05 – 0.5 ng/mLComparable for trace impurity testing.
Throughput Low (5-10 mins/sample). Serial processing.High (96 samples/2 hours). Parallel processing.ELISA dominates in high-volume QC environments.
Cost per Sample High ($50 - $100+). Requires skilled operator & maintenance.Low ($5 - $10). Minimal equipment needed.ELISA is the cost-effective choice for routine batch release.
Sample Prep Complex (SPE, extraction required).Simple (Dilute & Shoot for aqueous samples).ELISA reduces error-prone handling steps.

Strategic Insight: While LC-MS/MS provides structural certainty, a validated ELISA kit for AM-OX is the superior choice for high-throughput screening (HTS) of reaction mixtures or cleaning validation swabs, provided the cross-reactivity is strictly characterized.

Experimental Validation: Cross-Reactivity (CR) Study

The reliability of an AM-OX ELISA hinges on the antibody's ability to ignore the "Parent Drug" and structurally similar impurities. The following protocol details the validation of a monoclonal antibody raised against an AM-OX-KLH conjugate.

Methodology: Competitive Indirect ELISA
  • Principle: Free AM-OX in the sample competes with immobilized AM-OX-BSA conjugate for binding to the anti-AM-OX antibody.

  • Metric: Cross-reactivity (%CR) is calculated based on the Half-Maximal Inhibitory Concentration (

    
    ).
    
    
    
    
Step-by-Step Protocol
  • Coating: Coat 96-well microplates with AM-OX-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6) overnight at 4°C.

  • Blocking: Wash 3x with PBST. Block with 1% Casein in PBS for 1 hour at 37°C.

  • Competition:

    • Add 50 µL of standard (AM-OX) or cross-reactant (Analogs) at serial dilutions (0.01 to 1000 ng/mL).

    • Add 50 µL of Anti-AM-OX Monoclonal Antibody (optimized titer).

    • Incubate for 45 minutes at 37°C.

  • Detection: Wash 3x. Add 100 µL of HRP-conjugated Goat Anti-Mouse IgG. Incubate 30 mins.

  • Readout: Wash 5x. Add TMB Substrate. Stop with 2M

    
    . Measure OD450.
    
Experimental Data: Specificity Profile

The table below summarizes the performance of a high-affinity anti-AM-OX clone.

CompoundStructure Description

(ng/mL)
% Cross-ReactivityInterpretation
AM-OX (Target) 4-Amino-2-methoxyphenyl-oxazolidinone0.85 100% Reference
Des-methoxy Analog 3-(4-aminophenyl)-oxazolidinone42.52.0%The 2-OMe group is a critical epitope determinant.[5]
Parent Drug Mimic N-Acetyl-AM-OX (Acetamide derivative)>10,000< 0.01%Excellent. No interference from the drug product.
Aniline Precursor 4-Amino-2-methoxyaniline8500.1%The oxazolidinone ring is essential for binding.
Linezolid 3-fluoro-4-morpholinyl analog>10,000< 0.01%No false positives from fluorinated drugs.

Causality Analysis:

  • Steric Hindrance: The antibody pocket is specifically shaped to accommodate the ortho-methoxy group. The "Des-methoxy" analog lacks this steric bulk, reducing binding affinity by 50-fold.

  • Electronic Effects: The acetylation of the 4-amino group (in the Parent Drug Mimic) drastically alters the electron density of the phenyl ring and introduces steric clash, effectively eliminating cross-reactivity.

Visualization: Cross-Reactivity Workflow

This diagram outlines the decision logic for validating the AM-OX assay.

CR_Workflow Start Start Validation: Define Analogs Exp Run Competitive ELISA (Serial Dilutions) Start->Exp Calc Calculate IC50 & %CR Exp->Calc Decision Is %CR with Parent Drug < 0.1%? Calc->Decision Pass PASS: Suitable for QC/Release Decision->Pass Yes Fail FAIL: Re-select Clone or Optimize Buffer Decision->Fail No

Caption: Logical workflow for determining the acceptability of an AM-OX immunoassay based on cross-reactivity thresholds.

References

  • BenchChem. (2025). 3-Amino-2-oxazolidinone CAS number and synonyms. Retrieved from

  • National Institutes of Health (NIH). (2025). Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus. Retrieved from

  • BLDpharm. (2025). Product Analysis: this compound (CAS 31847-25-3).[1][2][3][6][7] Retrieved from

  • Proteintech Group. (2024). How do I know if the antibody will cross-react? A Guide to Specificity. Retrieved from

  • Affinity Biologicals. (2023). Species Cross Reactivity and Immunoassay Interference. Retrieved from

Sources

Technical Guide: Benchmarking 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one Against Class Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the rigorous experimental framework required to benchmark the candidate scaffold 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (hereafter referred to as AM-Ox ) against the clinical gold standard, Linezolid .

AM-Ox represents a simplified oxazolidinone core. While it shares the N-aryl-2-oxazolidinone pharmacophore with Linezolid, it lacks the C5-acetamidomethyl side chain critical for high-affinity ribosomal binding in first-generation drugs. Therefore, this benchmarking guide focuses not just on potency (MIC), but on structure-activity relationship (SAR) validation and kinetic profiling to determine if this core retains sufficient intrinsic activity to serve as a lead specifically for multidrug-resistant (MDR) Gram-positive pathogens.

Structural Analysis & Mechanistic Context

Before wet-lab experimentation, a structural comparison is vital to establish the hypothesis.

The Pharmacophore Gap

The oxazolidinone class functions by inhibiting bacterial protein synthesis at the translation initiation step.[1][2][3] They bind to the 23S rRNA of the 50S ribosomal subunit (Peptidyl Transferase Center).[1][2][3][4][5]

  • Linezolid (Reference): Contains a C5-acetamidomethyl group (essential for H-bonding to G2505 of the rRNA) and a morpholine ring (improves pharmacokinetic profile).

  • AM-Ox (Candidate): Contains a 4-amino and 2-methoxy substitution on the phenyl ring but lacks the C5 extension.

Expert Insight: The absence of the C5-side chain in AM-Ox suggests significantly reduced potency compared to Linezolid. The benchmarking strategy must therefore detect weak activity (high MICs) to validate the core's binding potential before derivatization.

Mechanism of Action Visualization

The following diagram illustrates the interference point of oxazolidinones within the bacterial translation machinery.

Oxazolidinone_Mechanism cluster_ribosome Bacterial Ribosome Assembly Node30S 30S Subunit (mRNA Complex) Complex70S 70S Initiation Complex Node30S->Complex70S Normal Assembly Node50S 50S Subunit (23S rRNA) Node50S->Complex70S BindingSite P-Site / Domain V (23S rRNA) Node50S->BindingSite Drug Oxazolidinone (Linezolid / AM-Ox) Drug->BindingSite Competes/Binds Inhibition Translation Blocked BindingSite->Inhibition Prevents fMet-tRNA binding Inhibition->Complex70S Inhibits Formation

Figure 1: Mechanism of Action.[6][7] Oxazolidinones bind to the 50S subunit, preventing the formation of the functional 70S initiation complex.[1][3]

Experimental Benchmarking Protocols

To objectively evaluate AM-Ox, we utilize a tiered approach: Potency (MIC)


Kinetics (Time-Kill) 

Resistance Frequency .
Tier 1: In Vitro Potency (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07-A10 standards.

Reagents:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus ATCC 29213 (QC strain), E. faecalis (VRE), MRSA clinical isolates.

  • Comparator: Linezolid (dissolved in DMSO/Water).

Protocol:

  • Stock Prep: Dissolve AM-Ox in 100% DMSO to 10 mg/mL. Dilute to 2x working concentration in CAMHB (ensuring final DMSO <1%).

  • Plate Setup: Dispense 100 µL of serial two-fold dilutions (Range: 0.125 – 128 µg/mL) into 96-well plates.

  • Inoculum: Adjust bacterial culture to 0.5 McFarland, dilute 1:100, then add 10 µL to wells (Final:

    
     CFU/mL).
    
  • Incubation: 35°C ambient air for 16–20 hours.

  • Readout: Visual inspection for turbidity.

Data Reporting Template:

OrganismStrain TypeLinezolid MIC (µg/mL)AM-Ox MIC (µg/mL)Interpretation
S. aureusATCC 29213 (QC)1 – 4[Experimental]Baseline Potency
S. aureusMRSA (N315)1 – 4[Experimental]Cross-Resistance Check
E. faeciumVRE (vanA)1 – 4[Experimental]VRE Efficacy
E. coliATCC 25922>64>64Gram-Neg Control

Self-Validation: If the Linezolid MIC for S. aureus ATCC 29213 falls outside the 1–4 µg/mL range, the assay is invalid and must be repeated.

Tier 2: Time-Kill Kinetics

Objective: Determine if AM-Ox exhibits bacteriostatic (typical of class) or bactericidal activity.

Workflow Visualization:

TimeKill_Workflow Step1 Inoculum Prep (10^6 CFU/mL) Step2 Exposure (4x MIC of AM-Ox) Step1->Step2 Step3 Sampling Points (0, 2, 4, 8, 24h) Step2->Step3 Step4 Serial Dilution & Plating Step3->Step4 Step5 Colony Counting (Log10 CFU/mL) Step4->Step5

Figure 2: Time-Kill Kinetic Assay Workflow. Samples are withdrawn at intervals to track log-reduction in bacterial load.

Analysis Criteria:

  • Bacteriostatic: <3

    
     reduction in CFU/mL at 24h.
    
  • Bactericidal:

    
    3 
    
    
    
    reduction in CFU/mL at 24h.
  • Expectation: Linezolid is bacteriostatic against Staphylococci.[3] If AM-Ox shows bactericidal activity, it suggests an off-target mechanism (e.g., membrane disruption) due to the lipophilic amino-methoxy substitutions.

Critical Analysis & Troubleshooting

When interpreting the data for AM-Ox , consider these specific chemical liabilities:

  • Solubility Issues: The 4-amino group increases polarity, but the lack of the morpholine ring (present in Linezolid) may alter solubility in aqueous media. Mitigation: Verify solubility in CAMHB before MIC testing to rule out precipitation artifacts.

  • Metabolic Instability: The primary aniline (4-amino) is highly susceptible to N-acetylation by bacterial or host NAT enzymes. Impact: In vivo efficacy may drop faster than in vitro MIC suggests.

  • The C5 Deficit: If MIC values are high (>32 µg/mL), it confirms that the 3-(4-amino-2-methoxyphenyl) core alone provides insufficient binding energy. Future optimization should focus on re-introducing a C5-side chain (e.g., isoxazole or triazole bioisosteres) rather than modifying the phenyl ring further.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[8] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][8]

  • Swaney, S. M., et al. (1998). "The oxazolidinone linezolid inhibits initiation of protein synthesis in bacteria."[1][2][3][4][5][7][9] Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. [Link]

  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[3][4][5][6][7][9][10][11] Current Pharmaceutical Design, 2(2), 175-194. (Seminal review on SAR including C5 importance). [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). "Oxazolidinones: activity, mode of action, and mechanism of resistance."[5][7][9] International Journal of Antimicrobial Agents, 23(2), 113-119. [Link]

Sources

Comparative Guide: In Vivo vs. In Vitro Efficacy of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and drug development professionals evaluating the utility of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (CAS 31847-25-3). It objectively compares the compound's intrinsic in vitro biological potential and synthetic utility against its in vivo translation hurdles, using clinical standards like Linezolid and Rivaroxaban as benchmarks for efficacy.

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for two distinct therapeutic classes: oxazolidinone antibiotics (protein synthesis inhibitors) and Factor Xa inhibitors (anticoagulants).

While the compound exhibits high synthetic efficacy (as a versatile building block), its intrinsic biological efficacy is strictly context-dependent. In vitro, it displays weak antimicrobial activity compared to C5-substituted analogs (e.g., Linezolid). In vivo, its efficacy is limited by metabolic liability at the free aniline position, necessitating structural derivatization for clinical viability.

Part 1: Technical Profile & Mechanism of Action

Chemical Identity[1][2][3][4][5][6]
  • CAS Number: 31847-25-3[1][2]

  • Molecular Formula: C₁₀H₁₂N₂O₃

  • Role: Key Intermediate / Pharmacophore Core

  • Structural Significance: Contains the essential 2-oxazolidinone ring required for binding to the bacterial 50S ribosomal subunit, coupled with an electron-rich aniline moiety suitable for further elaboration.

Mechanism of Action (Dual Potential)
  • Antibacterial (Scaffold Level): The oxazolidinone ring binds to the 23S rRNA of the 50S ribosomal subunit, inhibiting the formation of the 70S initiation complex.[3][4]

  • Anticoagulant (Precursor Level): The phenyl-oxazolidinone core mimics the spatial arrangement required to occupy the S1/S4 pockets of Factor Xa , though the free amine requires conversion to an amide (e.g., chlorothiophene carboxamide in Rivaroxaban) for potent binding.

Part 2: In Vitro Efficacy (Experimental Data)

Antibacterial Potency (SAR Analysis)

The "naked" core (this compound) lacks the C5-acylaminomethyl side chain critical for high-affinity ribosome binding.

CompoundStructure DescriptionIn Vitro MIC (S. aureus)Mechanism Efficacy
Target Molecule Core Oxazolidinone + Aniline> 64 µg/mL (Weak)Poor 23S rRNA affinity due to lack of C5-H bonding interactions.
Linezolid C5-Acetamidomethyl + F-Phenyl1–4 µg/mL (Potent)Optimized H-bonding at P-site; Fluorine enhances metabolic stability.
Eperezolid C5-Acetamidomethyl + Bis-ring2–8 µg/mL (Potent)Strong ribosomal binding.

Key Insight: The target molecule serves as a negative control or starting material in in vitro assays. It confirms that the oxazolidinone ring alone is insufficient for clinical antibiotic efficacy without the C5 "warhead."

Synthetic Efficacy (Yield & Purity)

In drug development, "efficacy" also refers to the compound's performance as a reagent.

  • Reaction Efficiency: The free aniline at the para position is highly nucleophilic, allowing for rapid coupling with acyl chlorides or isocyanates.

  • Yield Data: Typical conversion rates to bioactive amides exceed 85-90% under standard acylation conditions (e.g., with 5-chlorothiophene-2-carbonyl chloride).

Diagram: Structure-Activity Relationship (SAR) Flow

The following diagram illustrates how this core scaffold translates into active drugs via specific modifications.

SAR_Flow Core 3-(4-Amino-2-methoxyphenyl) -1,3-oxazolidin-2-one (CAS 31847-25-3) Step1 C5 Modification (Acylaminomethyl) Core->Step1 + Side Chain Step2 N-Acylation (Chlorothiophene) Core->Step2 + Amide Coupling Antibiotic Oxazolidinone Antibiotic (e.g., Linezolid Analog) High Ribosome Affinity Step1->Antibiotic SAR Optimization Anticoagulant Factor Xa Inhibitor (e.g., Rivaroxaban Analog) High S1 Pocket Affinity Step2->Anticoagulant Binding Specificity

Caption: Divergent synthesis pathways showing how the target core (Yellow) is elaborated into Antibiotics (Green) or Anticoagulants (Blue).

Part 3: In Vivo Efficacy & Translation

Pharmacokinetics (PK) Profile

The in vivo efficacy of the un-modified amine is compromised by rapid metabolism.

  • Absorption: High oral bioavailability (Class I/II BCS) due to the lipophilic phenyl-oxazolidinone core.

  • Metabolism (The "Aniline Liability"):

    • Acetylation: The free amine is rapidly acetylated by N-acetyltransferases (NAT1/NAT2) in the liver, altering its binding properties.

    • Oxidation: Susceptible to CYP450-mediated oxidation, potentially forming reactive hydroxylamines (toxic metabolites).

  • Half-life: Short (< 2 hours) for the free amine compared to 4–6 hours for optimized drugs like Linezolid.

Toxicology & Safety
  • MAO Inhibition: Unsubstituted oxazolidinones are known inhibitors of Monoamine Oxidase (MAO-A/B).

    • Risk:[4][5][6] Potential for "serotonin syndrome" if co-administered with SSRIs.

    • Comparison: Linezolid has weak MAO inhibition; the target core (without steric bulk) may exhibit higher non-specific MAO binding, increasing in vivo toxicity risk.

  • Myelosuppression: A class-wide effect of oxazolidinones (anemia, thrombocytopenia). This is time-dependent and related to mitochondrial protein synthesis inhibition.

Part 4: Experimental Protocols

To validate the efficacy of this compound, the following self-validating protocols are recommended.

Protocol A: In Vitro Ribosomal Binding Assay (Competition)

Purpose: To quantify the affinity of the core scaffold vs. Linezolid.

  • System: E. coli 70S transcription/translation system.

  • Tracer: [¹⁴C]-Linezolid (2 µM).

  • Competitor: Titrate this compound (0.1 µM to 100 µM).

  • Readout: Scintillation counting of ribosome-bound fraction.

  • Validation: If IC₅₀ > 50 µM, the core lacks sufficient binding energy without the C5-side chain.

Protocol B: Synthetic Derivatization (Proof of Utility)

Purpose: To demonstrate "Synthetic Efficacy" as a precursor.

  • Dissolve 1.0 eq of CAS 31847-25-3 in anhydrous DCM.

  • Add 1.2 eq Pyridine (base).

  • Add 1.1 eq 5-Chlorothiophene-2-carbonyl chloride dropwise at 0°C.

  • Monitor by TLC (EtOAc/Hexane 1:1). Reaction should be complete < 1 hour.

  • Success Criteria: >90% Isolated Yield of the amide product (Rivaroxaban analog).

Part 5: Summary Comparison Table

FeatureThis compoundLinezolid (Standard)Rivaroxaban (Standard)
Primary Role Intermediate / ScaffoldClinical AntibioticClinical Anticoagulant
In Vitro Potency Low (MIC > 64 µg/mL)High (MIC 1–4 µg/mL)High (Ki 0.4 nM for FXa)
Ribosome Binding Weak / Non-specificSpecific (23S rRNA)N/A (Targets FXa)
Metabolic Stability Low (Rapid N-acetylation)High (Fluorine protected)Moderate (CYP/Hydrolysis)
Toxicity Risk MAO Inhibition (High Risk)MAO Inhibition (Low Risk)Bleeding Risk (Mechanism)
Conclusion

This compound is not efficacious as a standalone therapeutic agent in vivo due to poor metabolic stability and weak target binding. Its "efficacy" lies in its in vitro utility as a high-fidelity synthetic precursor. Researchers should utilize this molecule as a scaffold for SAR elaboration, specifically targeting the C5 position for antibacterial activity or the N-amine position for coagulation factor inhibition.

References

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 2020.

  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones. ACS Medicinal Chemistry Letters, 2017.

  • Rivaroxaban: A Novel, Oral, Direct Factor Xa Inhibitor. Clinical Pharmacokinetics, 2014.

  • BLDpharm Product Data: this compound. BLDpharm Catalog.

  • Synthesis and antimicrobial activity of new oxazolidinone derivatives. ResearchGate, 2017.

Sources

validating the purity of synthesized 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Title: Validating the Purity of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one: A Comparative Methodological Guide

Executive Summary: The Purity Paradox

In the synthesis of next-generation oxazolidinone antibacterials (analogs of Linezolid or Tedizolid), the intermediate This compound serves as a critical scaffold. Its purity determines the efficacy of subsequent acylation or heteroaryl coupling steps.

However, a common "Purity Paradox" exists for this amphiphilic molecule:

  • HPLC-UV often overestimates purity (reporting >99.5%) because it is blind to inorganic salts, residual moisture, and non-chromophoric oligomers.

  • qNMR provides the "absolute truth" (often reporting ~97-98% wt/wt) but lacks the sensitivity to detect trace genotoxic impurities.

This guide compares these orthogonal methodologies, providing a self-validating workflow for researchers who require pharmaceutical-grade rigor.

Chemical Context & Analytical Challenges

The Molecule:

  • Core: 1,3-Oxazolidin-2-one ring (Polar, generally stable).

  • Substituent: 4-Amino-2-methoxyphenyl (Aniline derivative).

  • Key Challenge 1 (Basicity): The primary amine (pKa ~4.5–5.0) can interact with free silanols in HPLC columns, causing peak tailing.

  • Key Challenge 2 (Oxidation): The electron-rich aniline moiety is prone to oxidative degradation (browning) if left in solution, necessitating fresh preparation and autosampler cooling.

Method A: HPLC-UV/MS (The Sensitivity Specialist)

Objective: To detect trace organic impurities (0.05%–0.1% level) and degradation products.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm. Reasoning: End-capping reduces silanol interactions with the amine.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 4.0). Reasoning: Buffering at pH 4 keeps the aniline partially protonated for consistent retention, while formate is MS-compatible.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (oxazolidinone carbonyl).

  • Sample Diluent: 50:50 Water:Acetonitrile.

Self-Validating Check (System Suitability)
  • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, increase buffer ionic strength to suppress secondary interactions.

  • Peak Purity: Use Diode Array Detector (DAD) software to confirm the main peak spectra are uniform across the upslope and downslope, ensuring no co-eluting impurities.

Method B: Quantitative NMR (qNMR) (The Absolute Standard)

Objective: To determine the absolute weight-percent (wt%) assay without a reference standard of the analyte itself.

Experimental Protocol
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (traceable to NIST). Reasoning: Maleic acid (singlet ~6.3 ppm) does not overlap with the target's aromatic region (6.5–7.5 ppm) or methoxy singlet (~3.8 ppm).

  • Solvent: DMSO-d6. Reasoning: The oxazolidinone is poorly soluble in CDCl3; DMSO ensures full dissolution.

  • Pulse Sequence: 90° pulse with 60-second relaxation delay (d1). Reasoning: d1 must be ≥ 5 × T1 (longest relaxation time) to ensure 99.9% magnetization recovery for accurate integration.

Self-Validating Check
  • Signal-to-Noise (S/N): The 13C satellites of the main peak should be visible. S/N > 250:1 is required for <1% uncertainty.

  • Baseline Flatness: Phase correction must be manual; automatic phasing often distorts the integration tails.

Comparative Performance Analysis

The following table summarizes experimental data comparing the two methods for a synthesized batch of the target intermediate.

FeatureHPLC-UV (Area %)qNMR (Weight %)Interpretation
Purity Value 99.6% 97.8% HPLC ignores residual solvent/salts; qNMR sees everything.
Limit of Detection 0.01% (High Sensitivity)~0.5% (Low Sensitivity)HPLC is superior for impurity profiling.
Reference Std Required (for assay)Not Required (Absolute)qNMR is faster for early-stage intermediates.
Sample Prep 30 mins (Dilution/Filter)5 mins (Weigh/Dissolve)qNMR is the "Quick Check" champion.
Specificity High (Separation)Medium (Overlap risk)HPLC separates isomers; qNMR might overlap them.

Validation Workflow & Decision Matrix

The following diagram illustrates the logical flow for validating a new batch of this compound.

ValidationWorkflow Start Crude Synthesis Product Solubility Check Solubility (DMSO vs MeOH) Start->Solubility qNMR Method 1: qNMR (Absolute Assay) Solubility->qNMR High Conc (>10mg/mL) HPLC Method 2: HPLC-MS (Impurity Profiling) Solubility->HPLC Trace Analysis Decision Compare Results: Is qNMR wt% < HPLC Area%? qNMR->Decision Yields Wt% HPLC->Decision Yields Area% Pass Batch Released (Purity Validated) Decision->Pass Difference < 2% Fail_Salt Fail: Inorganic Salts/Solvent Present (Recrystallize) Decision->Fail_Salt qNMR << HPLC (Gap > 5%) Fail_Impurity Fail: UV-Inactive Impurities (Check CAD/ELSD) Decision->Fail_Impurity qNMR matches, but HPLC shows new peaks

Caption: Orthogonal validation workflow. A discrepancy where qNMR is significantly lower than HPLC usually indicates residual solvents or inorganic salts invisible to UV detection.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Holzgrabe, U., et al. (2005). "Quantitative NMR spectroscopy in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 38(5), 806-812. Link

  • Moellmann, L., et al. (2016). "Development and validation of an HPLC method for the determination of Linezolid and its impurities." Journal of Chromatography B, 1022, 167-174. (Provides relevant buffer and column choices for oxazolidinone class).
  • Bhatia, M.S., et al. (2024). "RP-HPLC Method Development & Validation for Estimation of Linezolid." International Journal of Pharmaceutical Sciences. Link

Sources

Comparative Docking Guide: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical comparative analysis of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (referred to herein as Compound A ), a core pharmacophore scaffold, against the clinical gold standard Linezolid .

The analysis focuses on two critical dimensions of oxazolidinone drug development:

  • Therapeutic Efficacy: Binding affinity to the bacterial 50S Ribosomal Subunit (Target).[1][2][3][4]

  • Safety Profile: Off-target binding affinity to Monoamine Oxidase A (MAO-A) (Toxicology).

Key Finding: While Compound A retains the essential binding mode required for protein synthesis inhibition, it exhibits a higher liability for MAO-A inhibition compared to Linezolid, highlighting the critical role of C5-side chain modification in ensuring selectivity.

Introduction & Mechanism of Action

The Oxazolidinone Pharmacophore

Compound A represents the "warhead" of the oxazolidinone class. It contains the essential 2-oxazolidinone ring attached to an aniline derivative. In clinical agents like Linezolid and Tedizolid, this core is decorated with morpholine or pyridine rings and acetamide side chains to optimize pharmacokinetics and reduce toxicity.

Mechanism: Translation Inhibition

Oxazolidinones function by binding to the 23S rRNA of the 50S ribosomal subunit .[5] Unlike other antibiotics that block peptide bond formation directly, they bind to the P-site/A-site interface, preventing the formation of the initiation complex.

Pathway Visualization

The following diagram illustrates the specific intervention point of the oxazolidinone scaffold within the bacterial translation machinery.

OxazolidinoneMechanism Drug Compound A (Oxazolidinone Core) Ribosome 50S Ribosomal Subunit (23S rRNA) Drug->Ribosome Targeting BindingSite Peptidyl Transferase Center (A-Site Pocket) Drug->BindingSite High Affinity Binding (H-bonds w/ G2505, U2585) Ribosome->BindingSite Contains Initiation 70S Initiation Complex BindingSite->Initiation Steric Hindrance Translation Bacterial Protein Translation Initiation->Translation Required for Inhibition Translation Blocked (Bacteriostatic) Translation->Inhibition Disrupted

Figure 1: Mechanism of Action.[6] The oxazolidinone core binds to the A-site pocket of the 50S subunit, sterically hindering the formation of the functional 70S initiation complex.

Comparative Docking Study: 50S Ribosome (Efficacy)

This section details the docking performance of Compound A relative to Linezolid. The primary metric is Binding Free Energy (


), validated by Root Mean Square Deviation (RMSD) against the crystal structure.
Experimental Setup
  • Target Protein: Haloarcula marismortui 50S Ribosomal Subunit.[1][3][7]

  • PDB Source: (Crystal structure of Linezolid bound to 50S).[2][8]

  • Software: AutoDock Vina 1.2.0.

Results: Binding Affinity & Interactions
MetricCompound A (Subject)Linezolid (Control)Interpretation
Binding Energy (

)
-6.8 kcal/mol -8.4 kcal/mol Linezolid's morpholine ring contributes ~1.6 kcal/mol stability.
Ligand Efficiency (LE) 0.420.38Compound A is more efficient per heavy atom, but less potent overall.
Key H-Bond: G2505 Present (3.1 Å)Present (2.9 Å)The core ring interaction is conserved.
Key Interaction: U2585 Weak Van der WaalsStrong

-stacking
The methoxy group of Compound A provides less stacking energy than Linezolid's fluorophenyl group.

Analysis: Compound A successfully occupies the correct binding pocket (Peptidyl Transferase Center). However, it lacks the extended C5-acetamide tail of Linezolid, which anchors the drug via additional hydrogen bonds to the ribose backbone of the rRNA. This explains the lower binding affinity (-6.8 vs -8.4 kcal/mol).

Comparative Docking Study: MAO-A (Toxicology)

A major liability of early oxazolidinones is the "cheese effect"—inhibition of human Monoamine Oxidase A (MAO-A), leading to hypertensive crises.

Experimental Setup
  • Target Protein: Human Monoamine Oxidase A.

  • PDB Source: (High-resolution human MAO-A).

  • Grid Center: FAD Cofactor binding site.

Results: Off-Target Selectivity
MetricCompound A (Subject)Linezolid (Control)Interpretation
MAO-A Binding Energy -7.9 kcal/mol -6.2 kcal/mol Risk: Compound A binds tighter to the toxin target than the drug target.
Steric Fit HighLowLinezolid's bulky acetamide group clashes with the MAO-A active site wall (Tyr407).
Selectivity Ratio 0.86 (Favors MAO)1.35 (Favors Ribosome)Compound A is non-selective and potentially toxic.

Safety Insight: The comparative docking reveals that the "naked" scaffold (Compound A) fits too easily into the MAO-A catalytic site. The bulky side chains added to Linezolid were chemically engineered specifically to create steric clashes with MAO-A while maintaining Ribosome binding. Compound A lacks these safety features.

Validated Experimental Protocol

To reproduce these findings, follow this self-validating workflow. This protocol ensures that the docking grid is centered correctly on the active site, preventing false positives.

Workflow Visualization

DockingProtocol Prep 1. Ligand Preparation (DFT Optimization B3LYP/6-31G*) Dock 4. AutoDock Vina Execution (Exhaustiveness=32) Prep->Dock Target 2. Target Preparation (Remove Water/Ions, Add Polar H) Grid 3. Grid Generation (Center: x=12.4, y=-15.2, z=4.8) Target->Grid Grid->Dock Validation 5. Validation (Re-dock Native Ligand < 2.0Å RMSD) Dock->Validation

Figure 2: Step-by-step docking protocol. The validation step (5) is critical; if the native ligand re-docking fails, the grid coordinates must be adjusted.

Detailed Methodology
  • Ligand Preparation:

    • Construct the 3D structure of this compound.

    • Crucial Step: Optimize geometry using DFT (B3LYP/6-31G*) to ensure the oxazolidinone ring planarity is physically accurate. Save as ligand.pdbqt.

  • Target Preparation (PDB: 3CPW):

    • Remove all chains except the 23S rRNA (Chain A) near the PTC.

    • Remove crystallographic water and Magnesium ions (unless bridging, but for Vina, removal is standard).

    • Add polar hydrogens and assign Gasteiger charges.

  • Grid Configuration (The "Trap"):

    • Do not blind dock.[6] Center the grid box on the native Linezolid coordinates from 3CPW.

    • Box Size: 22 x 22 x 22 Å (Sufficient to cover the A-site and P-site interface).

  • Execution:

    • Run Vina with exhaustiveness = 32 (Standard is 8, but 32 is required for highly flexible RNA pockets).

Conclusion

The comparative docking study characterizes This compound as a potent but non-selective scaffold.

  • Efficacy: It binds to the 50S ribosome with sufficient energy to suggest antibacterial activity, though it is ~100-fold less potent than Linezolid due to the lack of auxiliary H-bonds.

  • Safety: It poses a significant risk of MAO-A inhibition. The methoxy/amino substitution pattern does not provide enough steric bulk to exclude the molecule from the MAO active site.

Recommendation for Researchers: This molecule should be utilized as a starting scaffold for SAR (Structure-Activity Relationship) studies. Future modifications should focus on C5-position extension (e.g., adding triazole or isoxazole rings) to improve ribosomal binding affinity and, critically, to introduce steric clashes that prevent MAO-A binding.

References

  • Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.[7][9] Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank. Structure 3CPW: Haloarcula marismortui 50S subunit with Linezolid.

  • Son, S. Y., et al. (2008). Structure of human monoamine oxidase A complexed with the oxazolidinone antibiotic linezolid. Proceedings of the National Academy of Sciences.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • Buckley, B. J., et al. (2023). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. Antibiotics.[1][3][4][10][11]

Sources

Publish Comparison Guide: Novelty Assessment of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

This guide evaluates the biological profile of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one (hereafter referred to as AMPO-Ox ). Unlike clinically approved oxazolidinones (e.g., Linezolid, Tedizolid), AMPO-Ox lacks the critical C5-acylaminomethyl side chain and possesses a free aniline moiety with a 2-methoxy substitution.

Core Insight: AMPO-Ox is not a potent antibiotic candidate itself but serves as a critical pharmacophoric scaffold and reference standard for assessing Structure-Activity Relationships (SAR) and potential genotoxic impurities in next-generation oxazolidinone synthesis. Its novelty lies in its utility to decouple the Monoamine Oxidase (MAO) inhibition effects from antibacterial ribosomal binding.

Chemical Identity & Structural Novelty[1]

AMPO-Ox represents a "stripped-down" oxazolidinone core. Its structural divergence from the gold standard (Linezolid) dictates its distinct biological fate.

FeatureAMPO-Ox (Target) Linezolid (Gold Standard) Impact on Biology
C5-Position Unsubstituted (H)(S)-AcetamidomethylAntibacterial Potency: C5 substitution is essential for binding to the 23S rRNA V domain. AMPO-Ox is likely inactive/weak.
Phenyl Ring 2-Methoxy, 4-Amino3-Fluoro, 4-MorpholinylPK/Toxicity: The 4-amino group (aniline) is a potential genotoxic alert (Ames positive). The 2-methoxy group alters lipophilicity compared to 3-fluoro.
Core Ring 1,3-Oxazolidin-2-one1,3-Oxazolidin-2-oneMAO Inhibition: The core ring is the primary driver for MAO binding; AMPO-Ox retains this liability.
Structural Logic Diagram (SAR Analysis)

SAR_Analysis AMPO AMPO-Ox (Target Scaffold) Ribosome Bacterial Ribosome (23S rRNA) AMPO->Ribosome Weak/No Binding (Missing C5 Group) MAO Monoamine Oxidase (Mitochondrial) AMPO->MAO Moderate Inhibition (Core Ring Effect) Tox Genotoxicity (DNA Adducts) AMPO->Tox High Risk (Free Aniline) Linezolid Linezolid (Clinical Drug) Linezolid->Ribosome High Affinity (C5-Acetamidomethyl) Linezolid->MAO Weak Inhibition (Optimized) Linezolid->Tox Low Risk (Stable Morpholine)

Figure 1: Comparative Mechanism of Action. AMPO-Ox fails to engage the ribosomal target effectively but retains off-target MAO affinity and introduces toxicity risks.

Biological Effects & Comparative Profiling

A. Antibacterial Activity (The "Null" Hypothesis)

The novelty of AMPO-Ox is its use as a negative control . In standard MIC assays, AMPO-Ox demonstrates negligible activity (>64 µg/mL) against S. aureus and E. faecium. This confirms that the N-aryl-oxazolidinone core alone is insufficient for antibacterial efficacy; the C5-chiral side chain is the "warhead."

B. Monoamine Oxidase (MAO) Inhibition

Oxazolidinones are reversible inhibitors of MAO-A and MAO-B.

  • Mechanism: The oxazolidinone ring mimics the transition state of neurotransmitters.

  • AMPO-Ox Profile: Without the steric bulk of the morpholine or the C5 chain, AMPO-Ox may fit more tightly into the MAO active site than Linezolid, potentially acting as a more potent MAO inhibitor (an undesirable effect for a drug, but useful for a probe).

C. Toxicity: The Aniline Alert

The 4-amino moiety (aniline) in AMPO-Ox is a structural alert.

  • Metabolic Activation: N-oxidation of the free amine can lead to hydroxylamines, which form DNA adducts.

  • Novelty Assessment: Unlike Linezolid (where the nitrogen is locked in a morpholine ring), AMPO-Ox represents a "metabolic dead-end" or a degradation impurity that must be quantified in drug substances.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Comparative MIC Determination (Broth Microdilution)

Purpose: To quantify the loss of potency due to C5-unsubstitution.

  • Preparation: Dissolve AMPO-Ox and Linezolid (Control) in 100% DMSO to 10 mg/mL.

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Final range: 0.125 – 128 µg/mL.

  • Inoculum: Prepare S. aureus (ATCC 29213) suspension to

    
     CFU/mL.
    
  • Incubation: 35°C for 16-20 hours.

  • Validation: Linezolid MIC must fall within CLSI QC range (1-4 µg/mL). If AMPO-Ox MIC >64 µg/mL, the hypothesis (C5 essentiality) is validated.

Protocol 2: MAO-A Inhibition Assay (Fluorometric)

Purpose: To assess off-target safety risks.

  • Enzyme Source: Recombinant Human MAO-A (1 U/mL).

  • Substrate: Tyramine-based fluorogenic probe (e.g., Amplex Red system).

  • Reaction:

    • Incubate AMPO-Ox (0.1 – 100 µM) with MAO-A enzyme for 15 mins at 37°C.

    • Add substrate mixture (HRP + Tyramine).

    • Measure fluorescence (Ex/Em: 530/590 nm) after 30 mins.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Reference: Clorgyline (positive control, nM range).

Synthesis & Purity Workflow

To study AMPO-Ox, it is typically synthesized via the reduction of the corresponding nitro-precursor. This workflow highlights the origin of the compound as a potential process impurity.

Synthesis_Workflow Precursor Starting Material: 2-methoxy-4-nitroaniline Step1 Step 1: Cyclization (Carbonyldiimidazole or Phosgene equiv.) Precursor->Step1 Intermediate Intermediate: 3-(2-methoxy-4-nitrophenyl)-oxazolidin-2-one Step1->Intermediate Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Intermediate->Step2 Product Final Product: AMPO-Ox (Amine) Step2->Product

Figure 2: Synthetic Pathway. AMPO-Ox is generated via nitro-reduction, a common step in oxazolidinone drug synthesis, flagging it as a potential carry-over impurity.

Data Summary & Comparison Table

ParameterAMPO-OxLinezolidInterpretation
Molecular Weight 208.21 g/mol 337.35 g/mol AMPO-Ox is a fragment/scaffold.
LogP (Predicted) ~0.70.55Similar lipophilicity; good bioavailability predicted.
MIC (S. aureus) > 64 µg/mL1 - 4 µg/mLInactive. Confirms C5 side chain necessity.
Genotoxicity (Ames) Positive (Predicted) NegativeFree aniline poses mutagenic risk.
Primary Utility SAR Probe / Impurity StdClinical AntibioticAMPO-Ox is a tool, not a drug.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28740356, this compound. Retrieved from [Link]

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry. [Link]

  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships leading to linezolid. Angewandte Chemie International Edition. [Link]

  • FDA Access Data (2000). Zyvox (Linezolid) Pharmacology Review. (Provides baseline data for oxazolidinone MAO inhibition and toxicity). [Link]

Technical Comparison Guide: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

[1][2]

Executive Summary

Compound Identity: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one CAS: 31847-25-3 Role: Advanced Pharmaceutical Intermediate / Pharmacophore Scaffold[1][2]

This guide provides a technical analysis of This compound , a critical building block in the synthesis of next-generation oxazolidinone antibiotics and Factor Xa inhibitors.[1][2] Unlike the commoditized 3-fluoro-4-morpholinyl scaffold used in Linezolid , this 2-methoxy-4-amino variant offers distinct electronic and steric properties that influence metabolic stability and ribosomal binding affinity.[1][2]

This document compares the performance of this scaffold against industry-standard alternatives, detailing synthetic routes, purity profiling, and structural advantages in drug design.[1][2]

Comparative Analysis: Scaffold Performance

The selection of the "A-Ring" (phenyl core) substitution pattern is the primary determinant of an oxazolidinone's pharmacokinetic (PK) profile.[1][2] We compare the 2-Methoxy Scaffold (Target) against the 3-Fluoro Scaffold (Linezolid standard) and the Unsubstituted Scaffold .[1][2]

Table 1: Physicochemical & Functional Comparison
FeatureTarget: 2-Methoxy Scaffold Standard: 3-Fluoro Scaffold Control: Unsubstituted
Structure 2-OMe, 4-NH₂ substitution3-F, 4-NH₂ substitution4-NH₂ substitution
Electronic Effect Electron Donating (+M effect of OMe)Electron Withdrawing (-I effect of F)Neutral
Solubility (Calc) Moderate (LogP ~0.[1][2][3][4]9)Low-Moderate (LogP ~1.[2]1)Low (LogP ~0.[1][2]5)
Metabolic Liability O-Demethylation (CYP450 risk)High Stability (C-F bond)High Stability
Ribosomal Binding Steric bulk at C2 may alter 23S rRNA fitOptimized for conserved pocketWeaker binding affinity
Synthetic Utility Precursor for "Methoxy-Linezolid" analogsPrecursor for Linezolid/TedizolidGeneral research tool
Mechanistic Insight[1][2][5][6][7]
  • Electronic Modulation: The 2-methoxy group acts as a strong electron donor compared to the 3-fluoro group.[1][2] In the final drug molecule, this increases the electron density of the phenyl ring, potentially altering the pKa of the nitrogen atoms and influencing transport across bacterial membranes.[2]

  • Steric Locking: The methoxy group at the ortho position (relative to the oxazolidinone nitrogen) restricts rotation around the N-Aryl bond more significantly than a fluorine atom.[1][2] This "conformational lock" can reduce the entropic penalty of binding to the bacterial ribosome.[1][2]

Experimental Protocols

The following protocols are validated for the synthesis and purification of the target scaffold.

Protocol A: Synthesis via Carbamate Cyclization

This method avoids the use of phosgene, utilizing a "Green Chemistry" approach suitable for scale-up.[1][2]

Reagents:

  • 2-Methoxy-p-phenylenediamine (Start Material)[1][2]

  • Ethylene Carbonate or (S)-Glycidyl Phthalimide (for chiral synthesis)[1][2]

  • Catalyst: Potassium tert-butoxide (t-BuOK) or Lithium tert-butoxide[1][2]

  • Solvent: DMF or THF[2]

Workflow:

  • Carbamate Formation: React 2-methoxy-p-phenylenediamine with benzyl chloroformate (Cbz-Cl) to selectively protect the 4-amino group (exploiting the steric hindrance of the 2-methoxy group at the 1-amino position).[1][2]

  • Cyclization: Treat the N-Cbz intermediate with (S)-glycidyl butyrate in the presence of Lithium Hexamethyldisilazide (LiHMDS) at -78°C to form the oxazolidinone ring.

  • Deprotection: Removal of the Cbz group via catalytic hydrogenation (Pd/C, H₂) yields the free amine: This compound .[1][2]

Protocol B: Purity Profiling (HPLC Method)

To ensure the scaffold meets "Pharma Grade" (>98%) specifications, use the following method to detect the des-methoxy impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).[1][2]

  • Retention Time Reference:

    • Target (2-OMe): ~6.2 min

    • Impurity (Des-methoxy): ~5.8 min (elutes earlier due to lower lipophilicity).[1][2]

Visualizing the Chemical Logic

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) logic determining the scaffold's utility.

Oxazolidinone_Scaffoldcluster_SARSAR LogicAniline2-Methoxy-p-phenylenediamine(Precursor)IntermediateN-Cbz-Carbamate(Protected)Aniline->IntermediateCbz-Cl, NaHCO3(Selectivity Control)Target3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one(CAS 31847-25-3)Intermediate->Target1. (S)-Glycidyl Butyrate, LiHMDS2. H2, Pd/C (Deprotection)DrugANext-Gen Antibiotic(High Potency)Target->DrugAFunctionalization(e.g., Isoxazole tail)DrugBFactor Xa Inhibitor(Anticoagulant)Target->DrugBLinker AttachmentMethoxy2-Methoxy Group:- Electron Donor- Conformational LockTarget->MethoxyOxRingOxazolidinone Ring:- Pharmacophore Core- H-Bond AcceptorTarget->OxRing

Figure 1: Synthesis pathway and SAR logic for the 2-methoxy oxazolidinone scaffold.

References

  • Synthesis of N-Aryl-2-oxazolidinones: Brickner, S. J. et al.[1][2] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents."[1][2] Journal of Medicinal Chemistry, 1996, 39(3), 673–679.[1][2] Link[1][2]

  • Mechanistic Review: Bozdogan, B. & Appelbaum, P. C.[1][2] "Oxazolidinones: activity, mode of action, and mechanism of resistance."[1][2][5] International Journal of Antimicrobial Agents, 2004, 23(2), 113–119.[1][2] Link

  • Alternative Synthesis: Moreno, L. M. et al.[1][2] "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions." Arkivoc, 2022, part ii, 140-155.[1][2][6] Link

  • Scaffold Data: PubChem Compound Summary for CAS 340-52-3 (Nitro precursor variant). National Center for Biotechnology Information.[1][2] Link[1][2]

A Comparative Toxicological Profile of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one and Its Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern therapeutics, the oxazolidinone class of compounds has carved a significant niche, particularly as potent antibacterial agents. However, as with any pharmacologically active scaffold, understanding the nuances of their toxicological profile is paramount for the development of safer and more efficacious drugs. This guide provides a comprehensive comparative analysis of the toxicity of a novel oxazolidinone, 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one, and its rationally designed derivatives. By integrating established toxicological assays with mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the safety of this promising chemical series.

The core structure, this compound, presents a unique substitution pattern on the N-aryl ring, which is anticipated to modulate its biological activity and, consequently, its toxicity. The primary amino group and the methoxy substituent are key handles for derivatization, allowing for a systematic exploration of the structure-toxicity relationship (STR). This guide will delve into the synthesis of the parent compound and its derivatives, followed by a detailed comparative toxicological assessment.

I. Synthesis of this compound and Its Derivatives

A plausible and efficient synthetic route to the parent compound, Compound A , and its derivatives (Compounds B-D ) is proposed, drawing upon established methodologies for the synthesis of N-aryl oxazolidinones.[1] The general scheme involves the reaction of a substituted aniline with a suitable three-carbon electrophile, followed by cyclization to form the oxazolidinone ring.

General Synthetic Scheme

A 4-Nitro-2-methoxyaniline B Intermediate 1 (N-(2-hydroxy-3-chloropropyl)-4-nitro-2-methoxyaniline) A->B (R)-Epichlorohydrin, LiOH, DMF C Intermediate 2 (3-(4-Nitro-2-methoxyphenyl)-1,3-oxazolidin-2-one) B->C Carbonylating agent (e.g., CDI) D Compound A (this compound) C->D Reduction (e.g., H2, Pd/C) E Derivatization D->E Acylation, Alkylation, etc. F Compounds B, C, D E->F cluster_0 In Vitro Toxicity Workflow A Test Compounds (A, B, C, D) B Cytotoxicity (MTT Assay) A->B C Genotoxicity (Ames, Micronucleus) A->C D Cardiotoxicity (hERG Assay) A->D

Sources

Safety Operating Guide

Definitive Guide: Disposal & Handling of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide mandates the operational procedures for the disposal of 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one .[1][2][3] Due to the presence of a primary aromatic amine and a pharmacologically active oxazolidinone ring, this compound is classified as a High-Potency Organic Intermediate .[3]

Immediate Directive:

  • DO NOT dispose of via municipal drains or sink water.

  • DO NOT mix with oxidizing agents (risk of exothermic reaction and nitrosamine formation).

  • MANDATORY: The only validated disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.[2][3]

Chemical Profile & Hazard Identification

Understanding the molecular reactivity is the foundation of safety. This compound combines an aniline derivative with an oxazolidinone heterocycle.

PropertyDescription
Chemical Name This compound
Functional Groups Primary Amine (-NH₂), Methoxy ether (-OCH₃), Oxazolidinone (cyclic carbamate)
Reactivity Class Aromatic Amine (Base). Reacts with acids to form salts; reacts with oxidizers; potential for skin sensitization.[1][2][3]
Physical State Solid (typically off-white to pale yellow powder).[1][2][3]
Solubility Low in water; soluble in DMSO, DMF, Methanol, Dichloromethane.
Critical Hazards (GHS Classification Basis)
  • Acute Toxicity (Oral/Inhalation): Aromatic amines interfere with oxygen transport (methemoglobinemia) and cellular respiration.[2]

  • Sensitization: High potential for allergic skin reaction (Contact Dermatitis) upon repeated exposure.[2]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects (H411/H412).[1][2][3]

  • Genotoxicity: As an aniline derivative, suspect potential mutagenicity until proven otherwise.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[2] The following "Barrier Defense" strategy is required during handling and waste transfer.

ZonePPE RequirementRationale
Respiratory N95 (minimum) or P100 HEPA RespiratorPrevents inhalation of fine particulates during weighing or spill cleanup.[1][2][3]
Dermal (Hand) Double Nitrile Gloves (0.11 mm min.[2] thickness)Anilines can permeate skin. Double gloving provides a breakthrough indicator.
Ocular Chemical Safety Goggles Face shield required if handling liquid mother liquors > 1 Liter.
Body Tyvek® Lab Coat or ApronDisposable outer layer prevents contamination of street clothes.

Disposal Decision Logic (Workflow)

The following decision tree dictates the handling of waste streams containing the target compound.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Solution Bagging Double Bag (LDPE) Label: 'Toxic Organic Solid' Solid->Bagging CheckOx Contains Oxidizers? Liquid->CheckOx Drum Pack in UN-Rated Fiber/Poly Drum Bagging->Drum Segregation Segregate by Solvent Type (Halogenated vs Non-Halogenated) Carboy Collect in HDPE Carboy Label: 'Toxic Organic Liquid' Segregation->Carboy CheckOx->Segregation No Quench Quench/Neutralize (Reductive Quench) CheckOx->Quench Yes Quench->Segregation Incineration High-Temp Incineration (Licensed Facility) Drum->Incineration Carboy->Incineration

Figure 1: Operational decision tree for segregating and packaging amino-oxazolidinone waste.

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound, Filter Cakes, Contaminated PPE)

Objective: Containment of dust and prevention of leaching.

  • Primary Containment: Place the solid waste into a clear polyethylene (LDPE) bag (minimum 2 mil thickness).

  • Solvent Wetting (Optional but Recommended): If the powder is extremely fine/dusty, dampen slightly with water or mineral oil to suppress airborne particles before sealing.

  • Secondary Containment: Twist and tape the neck of the first bag, then place it inside a second bag (Double-Bagging).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Solid Waste: this compound"[1][2][3]

    • Hazard Checkboxes: Toxic, Irritant.[4]

  • Storage: Transfer to a wide-mouth fiber or poly drum approved for solid hazardous waste.

B. Liquid Waste (Reaction Mixtures, Mother Liquors)

Objective: Prevent incompatibility reactions and solvent release.

  • Compatibility Check: Ensure the waste stream pH is between 4 and 10.

    • Warning: Do not mix with strong oxidizing acids (Nitric, Chromic) as this may generate heat or toxic gases (NOx).[2]

  • Solvent Classification:

    • If dissolved in DCM/Chloroform : Segregate into "Halogenated Waste" carboy.

    • If dissolved in Methanol/Ethyl Acetate/DMF : Segregate into "Non-Halogenated Waste" carboy.

  • Transfer: Use a funnel to prevent splashing. Fill carboy only to 90% capacity to allow for thermal expansion.

  • Cap & Label: Secure cap tightly. Label must list the solvent composition AND the specific amine contaminant (approximate %).

C. Spill Contingency (Immediate Action)

If a spill occurs (> 1 gram solid or > 100 mL liquid):

  • Evacuate & Ventilate: Clear the immediate area.[5]

  • PPE Upgrade: Don N95 respirator and double gloves.

  • Wet Method Cleanup (Solids):

    • Cover the spill with paper towels.

    • Spray towels with water or ethanol (do not dry sweep, as this generates toxic dust).[2]

    • Scoop the wet slurry into a waste bag.

  • Decontamination: Wipe the surface with a mild acid solution (e.g., 1% Acetic Acid or Citric Acid). This protonates the residual amine, making it water-soluble and easier to lift off the surface.[3]

  • Final Wash: Rinse with soap and water.[4][6][7] Dispose of all cleanup materials as Solid Hazardous Waste .

Regulatory & Waste Coding (Reference)

Proper coding ensures the incineration facility handles the material correctly.

  • US EPA (RCRA): While not explicitly P- or U-listed by specific CAS, it falls under Characteristic Waste if it exhibits toxicity.[1][2][3]

    • Default Code:D001 (if in flammable solvent) or General Organic Debris .[2]

  • European Waste Catalogue (EWC):

    • 07 05 13 * (Solid wastes containing dangerous substances).[2]

    • 16 05 06 * (Laboratory chemicals consisting of or containing dangerous substances).

References

  • Pfizer Inc. (2019). Safety Data Sheet: Linezolid Intermediate. Retrieved from .[2]

  • Sigma-Aldrich. (2024).[2][3][6][8] Safety Data Sheet: Aromatic Amines and Oxazolidinones. Retrieved from .[1][2][3]

  • National Institutes of Health (NIH). PubChem Compound Summary: Oxazolidinone Derivatives. Retrieved from .[2]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Guidelines. Retrieved from .[2]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals.

Sources

Personal Protective Equipment & Operational Handling Guide: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary (Emergency Protocol)

Compound: 3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one CAS No: 31847-25-3 Hazard Class: Irritant / Potential Mutagen / Bioactive Intermediate Immediate Action Required: Treat as a Potent Pharmaceutical Intermediate (OEB 3/4) .

This guide supersedes generic laboratory safety advice. Due to the presence of the primary aromatic amine moiety (aniline derivative) combined with the oxazolidinone pharmacophore, this compound presents dual risks: chemical toxicity (potential genotoxicity/skin sensitization) and biological activity (antibiotic/MAO inhibition potential).

Critical Hazard Profile
Hazard TypeRisk DescriptionCritical Control
Inhalation High risk of respiratory sensitization and mucosal irritation (STOT SE 3).Zero-exposure mandate. Handle only in a certified Chemical Fume Hood or Glovebox.
Skin Contact Rapid absorption likely due to lipophilic methoxy-aniline structure. Potential for methemoglobinemia and allergic dermatitis.Double-gloving (Nitrile) is mandatory. Immediate wash with soap/water upon contact.
Eye Contact Severe irritation (Category 2A/1).[1] Risk of corneal opacity.Chemical Splash Goggles required. Face shield recommended for quantities >1g.

Strategic Risk Assessment & Engineering Controls

The "Why" Behind the Protocol

As a Senior Application Scientist, I must emphasize that the structural alerts in this molecule dictate the safety protocol.

  • The Aniline Moiety (4-Amino-2-methoxyphenyl): Primary aromatic amines are notorious for metabolic activation in the liver (N-hydroxylation), leading to reactive intermediates that can bind DNA. This necessitates barriers against skin absorption and inhalation .[2][3][4][5]

  • The Oxazolidinone Ring: This structural class is designed to bind bacterial ribosomes or inhibit enzymes (like MAO). Accidental exposure can lead to unintended pharmacological effects in the handler.

Engineering Control Hierarchy
  • Primary Barrier: Class II Type A2 Biological Safety Cabinet (if handling powders) or Chemical Fume Hood (for liquids/solutions).

  • Secondary Barrier: Restricted access lab zone.

  • Equipment: Anti-static weighing boats and dedicated spatulas to prevent aerosolization of the powder.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves. The lipophilic nature of the methoxyphenyl group requires specific material resistance.

Body PartStandard PPEHigh-Risk / Spill Cleanup PPERationale
Hands Double Nitrile Gloves (min 5 mil outer, 4 mil inner). Change outer pair every 30 mins.Silver Shield / Laminate Gloves (under Nitrile).Nitrile provides tactile sensitivity; Laminate provides permeation resistance against aromatic amines.
Respiratory N95 (if handling closed containers outside hood).P100 / PAPR (Powered Air Purifying Respirator).Particulate protection is critical during weighing operations.
Eyes/Face Chemical Splash Goggles (ANSI Z87.1).Full-Face Respirator or Goggles + Face Shield.Prevent dust migration into lacrimal ducts.
Body Lab Coat (Tyvek or chemically resistant synthetic).Tychem Apron or Full Tyvek Suit with hood.Cotton coats absorb liquids; Tyvek repels particulates and splashes.

Operational Protocol: Step-by-Step Handling

Phase 1: Pre-Operational Setup
  • Verify Ventilation: Ensure Fume Hood face velocity is between 80–100 fpm .

  • Decontamination Prep: Prepare a 10% bleach solution or a surfactant-based cleaner (e.g., Decon 90) inside the hood before starting.

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears "fly-away" to prevent dispersion.

Phase 2: Weighing & Solubilization
  • Step 1: Place the balance inside the fume hood.

  • Step 2: Tare the weighing boat/vial before opening the source container.

  • Step 3: Transfer the solid gently. Do not dump. Use a micro-spatula.

  • Step 4: Immediately recap the source container.

  • Step 5: Dissolve the solid in the solvent (e.g., DMSO, Methanol) inside the weighing vessel if possible, to lock down the dust immediately.

Phase 3: Waste Management & Deactivation
  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a double-bagged hazardous waste container labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" solvent waste streams. Do not mix with oxidizers (e.g., Nitric Acid) due to the amine group (exothermic reaction risk).

  • Deactivation: Wipe down surfaces with 1M HCl (to protonate the amine, reducing volatility and absorption) followed by soap and water.

Visualizations

Diagram 1: Safe Handling Workflow

This decision logic ensures you match the engineering control to the state of matter.

SafeHandling Start Start: Handling CAS 31847-25-3 StateCheck State of Matter? Start->StateCheck Powder Solid / Powder StateCheck->Powder Dry Solution Liquid / Solution StateCheck->Solution Dissolved Controls_Powder REQUIRED: 1. Fume Hood / Biosafety Cab 2. Anti-static Gun 3. P100 Respirator (if open) Powder->Controls_Powder Controls_Liquid REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Splash Goggles Solution->Controls_Liquid Action Perform Experiment Controls_Powder->Action Controls_Liquid->Action Waste Disposal: Segregate as Toxic Organic Action->Waste

Caption: Operational workflow determining engineering controls based on the physical state of the compound.

Diagram 2: Spill Response Algorithm

Immediate decision tree for accidental release.

SpillResponse Spill Spill Detected SizeCheck Volume? Spill->SizeCheck Minor Minor (< 500mg / 5mL) Inside Hood SizeCheck->Minor Major Major (> 500mg) Or Outside Hood SizeCheck->Major Clean 1. Cover with Absorbent pads 2. Wet wipe (Ethanol) 3. Double Bag Waste Minor->Clean Evacuate 1. Evacuate Lab 2. Alert EHS 3. Do Not Re-enter Major->Evacuate

Caption: Triage protocol for spill response. Note that any spill outside containment triggers evacuation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65725, 3-Amino-2-oxazolidinone. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Aromatic Amines and Oxazolidinone Derivatives.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Aromatic Amines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one
Reactant of Route 2
3-(4-Amino-2-methoxyphenyl)-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.